molecular formula C₉H₁₁D₂NO B1146239 D-Phenylalaninol-d2 CAS No. 63386-40-3

D-Phenylalaninol-d2

Cat. No.: B1146239
CAS No.: 63386-40-3
M. Wt: 153.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylalaninol-d2, also known as D-Phenylalaninol-d2, is a useful research compound. Its molecular formula is C₉H₁₁D₂NO and its molecular weight is 153.22. The purity is usually 95%.
BenchChem offers high-quality D-Phenylalaninol-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Phenylalaninol-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VJQDKCMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Phenylalaninol-d2: Structural Characterization and Application in Chiral Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Phenylalaninol-d2: Chemical Properties, Synthesis, and Applications in Drug Development Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

D-Phenylalaninol-d2 (specifically (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol) is a stable isotope-labeled chiral building block. It serves two primary functions in modern drug development: as a non-exchangeable internal standard for the quantification of phenylalaninol derivatives (such as the narcolepsy drug Solriamfetol) and as a mechanistic probe to investigate metabolic oxidation pathways via the Deuterium Kinetic Isotope Effect (DKIE). This guide details its physicochemical properties, synthetic routes, and specific utility in pharmacokinetic (PK) studies.

Structural Characterization & Isotopic Fidelity

Chemical Identity

Unlike its natural L-isomer counterpart derived from proteinogenic amino acids, D-phenylalaninol possesses the (R)-configuration. The "d2" designation typically refers to the incorporation of two deuterium atoms at the C1 position (the hydroxymethyl group), resulting from the reduction of the carboxylic acid precursor with a deuterated reducing agent.

  • IUPAC Name: (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol

  • CAS Number: 63386-40-3 (Generic for d2 isomer; verify specific isotopologue with supplier) / 5267-64-1 (Unlabeled parent)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 153.22 g/mol (approx. +2 Da shift from unlabeled)

Stereochemistry and Labeling Logic

The (R)-configuration is critical. Many enzymes are stereoselective; thus, the D-isomer often exhibits a distinct metabolic profile compared to the L-isomer. The deuterium labeling at C1 is strategic because this position is the primary site of oxidative metabolism (conversion to aldehyde/acid).

Structure cluster_legend Structural Key Unlabeled D-Phenylalaninol (Unlabeled) C9H13NO (Metabolically Labile C-H bonds) Labeled D-Phenylalaninol-d2 C9H11D2NO (Metabolically Stable C-D bonds) Unlabeled->Labeled Deuterium Substitution at C1 Position key1 C-D Bond Strength > C-H Bond Strength (approx. 1.2-1.5 kcal/mol stronger)

Figure 1: Structural relationship emphasizing the stability of the C-D bond at the metabolic soft spot.

Physicochemical Properties[2][3][4][5][6][7]

While isotopic substitution has negligible effects on bulk physical properties like solubility or melting point, it profoundly alters vibrational frequencies (IR) and mass-to-charge ratios (MS).

Table 1: Comparative Properties of D-Phenylalaninol Isotopologues

PropertyUnlabeled (Reference)D-Phenylalaninol-d2Relevance
Melting Point 93–95 °C93–95 °CPurity verification
Solubility DCM, MeOH, EtOAcDCM, MeOH, EtOAcExtraction protocols
pKa (Amine) ~9.1 (Predicted)~9.1HPLC mobile phase selection
Monoisotopic Mass 151.10 Da153.11 DaMS/MS transition selection
Hygroscopicity HighHighStorage/Handling
C-H/D Stretch ~2850-2950 cm⁻¹~2100-2200 cm⁻¹IR Identification

Synthetic Pathways & Deuterium Incorporation[8][9]

The synthesis of D-Phenylalaninol-d2 requires the reduction of D-Phenylalanine. To ensure high isotopic enrichment (>98% D), Lithium Aluminum Deuteride (


) is the reagent of choice.
Reaction Mechanism

The carboxylic acid of D-Phenylalanine is reduced to the primary alcohol. Because the hydride source is deuterated, two deuterium atoms are incorporated at the resulting methylene carbon.

Reaction Scheme:

  • Precursor: D-Phenylalanine (CAS 673-06-3)

  • Reagent:

    
     in anhydrous THF.
    
  • Workup: Fieser workup or Glauber’s salt to quench aluminum salts.

Synthesis Start D-Phenylalanine (Carboxylic Acid) Inter Aluminate Intermediate Start->Inter Reduction Reagent LiAlD4 / THF (Deuteride Source) Reagent->Inter Product D-Phenylalaninol-d2 (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol Inter->Product Hydrolysis (Workup)

Figure 2: Synthetic route for the introduction of deuterium at the C1 position via reduction.

Applications in Drug Development[4]

Internal Standard for Mass Spectrometry

D-Phenylalaninol-d2 is the "gold standard" internal standard (IS) for quantifying D-phenylalaninol or its derivatives (like Solriamfetol) in biological matrices.

  • Co-elution: It elutes at the same retention time as the analyte in LC, ensuring it experiences the same matrix effects (ion suppression/enhancement).

  • Mass Shift: The +2 Da shift (or +4/+5 Da if ring-labeled) allows for spectral resolution in Multiple Reaction Monitoring (MRM) modes.

Probing Metabolic Stability (Kinetic Isotope Effect)

The primary alcohol group is a "soft spot" for metabolism, typically oxidized to the aldehyde and then the carboxylic acid by enzymes such as Alcohol Dehydrogenase (ADH) or Cytochrome P450.

  • Mechanism: Breaking a C-D bond is energetically more difficult than breaking a C-H bond (Primary Kinetic Isotope Effect).

  • Utility: If D-Phenylalaninol-d2 shows a significantly longer half-life (

    
    ) in microsomal stability assays compared to the unlabeled form, it confirms that oxidation at the C1 position is the rate-limiting step.
    

Metabolism Substrate D-Phenylalaninol (-CH2OH) Metabolite Phenylacetaldehyde (Toxic/Reactive) Substrate->Metabolite Fast Oxidation (k_H) Enzyme CYP450 / ADH Enzyme->Substrate Substrate_D D-Phenylalaninol-d2 (-CD2OH) Substrate_D->Metabolite Slow Oxidation (k_D)

Figure 3: Illustration of the Deuterium Kinetic Isotope Effect (DKIE) slowing metabolic oxidation.

Experimental Protocols

Handling and Storage

D-Phenylalaninol is a hygroscopic amine. Proper handling is essential to prevent "caking" and degradation.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve in LC-MS grade Methanol or Acetonitrile for stock solutions.

LC-MS/MS Method Development (Example Parameters)

When using D-Phenylalaninol-d2 as an Internal Standard:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transitions (Positive Mode ESI):

    • Analyte (Unlabeled): 152.1

      
       91.1 (Tropylium ion) + 103.1
      
    • IS (d2-Labeled): 154.1

      
       93.1 (if ring labeled) OR 154.1 
      
      
      
      91.1 (if side-chain labeled, tropylium remains 91) + 105.1 (fragment retaining d2).
    • Note: Verify fragmentation.[2] If the deuterium is on the C1 (alcohol carbon), the tropylium ion (C7H7+) usually does not carry the label, so the 91 fragment remains 91. The parent ion shifts from 152 to 154.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853475, D-Phenylalaninol. Retrieved from [Link]

  • Shao, L., et al. (2019).Discovery of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. Journal of Medicinal Chemistry. (Contextualizes the pharmaceutical relevance of the D-phenylalaninol scaffold).
  • CDN Isotopes.Synthesis of Deuterated Amino Alcohols via LiAlD4 Reduction. (General reference for synthetic methodology of d2-alcohols).

Sources

An In-Depth Technical Guide to the Synthesis of Deuterated D-Phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated D-Phenylalaninol

Deuterated D-phenylalaninol is a chiral amino alcohol of significant interest in pharmaceutical research and development. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can offer substantial benefits, most notably by altering their pharmacokinetic profiles. This "deuterium effect" can slow down metabolic processes, leading to a longer half-life of the active pharmaceutical ingredient (API) and potentially allowing for lower or less frequent dosing.[1] D-Phenylalaninol itself serves as a crucial chiral building block in the synthesis of various optically active compounds, including pharmaceuticals and agrochemicals.[2] Its derivative, solriamfetol, a norepinephrine-dopamine reuptake inhibitor, underscores the therapeutic importance of this structural motif.[3] This guide provides a comprehensive overview of the synthetic strategies to access deuterated D-phenylalaninol, focusing on chemical integrity, stereochemical control, and practical experimental considerations.

Strategic Approaches to Synthesis

The synthesis of deuterated D-phenylalaninol can be approached through several strategic pathways. The core transformations involve obtaining the D-enantiomer of phenylalanine, introducing deuterium at specific positions, and finally, reducing the carboxylic acid functionality to a primary alcohol. The choice of strategy often depends on the desired deuteration pattern (aromatic vs. aliphatic) and the availability of starting materials.

A generalized workflow for the synthesis is presented below:

Synthesis_Workflow cluster_main Core Synthetic Pathway Start Starting Material (e.g., L-Phenylalanine or racemic mixture) Resolution Enantiomeric Resolution or Asymmetric Synthesis Start->Resolution Deuteration Deuteration Resolution->Deuteration Protection Protecting Group Introduction (Optional) Deuteration->Protection Reduction Reduction of Carboxylic Acid/Ester Protection->Reduction Deprotection Deprotection (if applicable) Reduction->Deprotection Final_Product Deuterated D-Phenylalaninol Deprotection->Final_Product Reduction_Pathway Start Deuterated D-Phenylalanine Esterification Esterification (e.g., SOCl₂/MeOH) Start->Esterification N_Protection N-Protection (e.g., Boc₂O) Esterification->N_Protection Reduction Reduction (LiAlH₄) N_Protection->Reduction Deprotection Deprotection (if necessary) Reduction->Deprotection Final_Product Deuterated D-Phenylalaninol Deprotection->Final_Product

Figure 2: A typical reaction pathway for the reduction of deuterated D-phenylalanine.

Experimental Protocol for Reduction

The following protocol outlines the reduction of N-protected, deuterated D-phenylalanine methyl ester.

Protocol 2: Reduction of N-Boc-D-Phenylalanine-d₅ Methyl Ester

  • Esterification and N-Protection:

    • Suspend deuterated D-phenylalanine (e.g., D-phenylalanine-d₅) in methanol and cool to 0°C.

    • Slowly add thionyl chloride and allow the reaction to warm to room temperature and stir overnight to form the methyl ester hydrochloride.

    • Protect the amino group by reacting the methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Reduction with LiAlH₄:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the N-Boc-deuterated D-phenylalanine methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-deuterated D-phenylalaninol.

    • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

    • The final product, deuterated D-phenylalaninol, can be purified by crystallization or column chromatography.

Data Presentation

The following table summarizes the key transformations and expected outcomes in the synthesis of deuterated D-phenylalaninol.

StepTransformationKey ReagentsExpected Yield (Typical)Key Considerations
1Aromatic DeuterationD₂SO₄~90%Stereochemical integrity is largely maintained.
2EsterificationSOCl₂, Methanol>95%Protects the carboxylic acid for reduction.
3N-ProtectionBoc₂O, Et₃N>90%Prevents side reactions during reduction.
4ReductionLiAlH₄, THF70-90%Requires anhydrous conditions.
5DeprotectionTFA or HCl>95%Acid-labile protecting groups are easily removed.

Conclusion

The synthesis of deuterated D-phenylalaninol is a multi-step process that requires careful consideration of stereochemistry, isotopic labeling, and protecting group strategies. By combining established methods for enantiomeric resolution, deuteration, and reduction, researchers can access this valuable chiral building block for a wide range of applications in drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of deuterated D-phenylalaninol, enabling further exploration of the therapeutic potential of deuterated compounds.

References

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608-4611. Available from: [Link]

  • Doyon, T. J., & Buller, A. R. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society, 144(16), 7327–7336. Available from: [Link]

  • Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available from: [Link]

  • Gao, X., et al. (2019). Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. Green Chemistry, 21(19), 5258-5265. Available from: [Link]

  • Varró, D., & Beke-Somfai, T. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(20), 12698–12718. Available from: [Link]

  • Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
  • Al-Haded, A. A., et al. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Bioengineering, 10(8), 916. Available from: [Link]

  • Nakasako, M., et al. (2024). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 29(4), 856. Available from: [Link]

  • Williams, D. H., et al. (1995). Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(2), 159-167. Available from: [Link]

  • Easton, C. J., et al. (2001). Stereocontrolled synthesis of deuterated phenylalanine derivatives through manipulation of an N-phthaloyl protecting group for the recall of stereochemistry. Application in the study of phenylalanine ammonia lyase. Arkivoc, 2001(7), 63-76. Available from: [Link]

  • Xu, Y., et al. (2021). Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications, 57(80), 10215-10231. Available from: [Link]

  • Mosin, O. V., et al. (2014). Microbiological Preparation of Deuterium Labeled L-Phenylalanine for Medical Diagnostics. Journal of Natural Sciences Research, 4(12), 1-12. Available from: [Link]

  • Midland, M. M., et al. (1979). Chiral trialkylborane reducing agents. Preparation of 1-deuterio primary alcohols of high enantiomeric purity. Journal of the American Chemical Society, 101(9), 2417–2419. Available from: [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801833. Available from: [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Available from: [Link]

  • Walton, C. J. W., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(23), 9034. Available from: [Link]

Sources

Technical Guide: Isotopic Labeling with D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Phenylalaninol-d2 (specifically the 1,1-d2 isotopologue) is a high-value deuterated chiral building block used primarily to probe metabolic pathways, enhance metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE), and serve as a stable internal standard in mass spectrometry. This guide focuses on the (R)-2-amino-3-phenylpropan-1,1-d2-1-ol variant, where the deuterium label is installed at the hydroxymethyl position—the primary site of oxidative metabolism.

By strategically replacing the C-H bonds at the 1-position with C-D bonds, researchers can significantly retard the rate of oxidation to the corresponding aldehyde and carboxylic acid, thereby extending the half-life of the parent scaffold or elucidating the rate-determining step in enzymatic turnover.

Part 1: Chemical Identity & Structural Considerations

The Isotopologue

While "d2" can refer to ring labeling, the most functional labeling pattern for metabolic stability in amino alcohols is at the carbinol carbon (C1).

  • Chemical Name: (R)-2-amino-3-phenylpropan-1,1-d2-1-ol

  • Parent Compound: D-Phenylalaninol (CAS: 5267-64-1)[1][2]

  • Stereochemistry: (R)-configuration (derived from D-Phenylalanine)

  • Labeling Pattern: Two deuterium atoms at C1 (-CD₂OH).

  • Molecular Formula: C₉H₁₁D₂NO[3]

  • Molecular Weight: 153.22 g/mol (vs. 151.21 g/mol for unlabeled)

Structural Diagram & Labeling Logic

The following diagram illustrates the structural relationship and the specific site of deuteration designed to block oxidative metabolism.

ChemicalStructure cluster_legend Labeling Logic Phe D-Phenylalanine (Precursor) PheOl D-Phenylalaninol (Unlabeled) Phe->PheOl Standard Reduction (LiAlH4) PheOlD2 D-Phenylalaninol-1,1-d2 (Target) Phe->PheOlD2 Deuterated Reduction (LiAlD4) desc The 1,1-d2 pattern targets the primary alcohol methylene group, blocking oxidation to the aldehyde.

Figure 1: Synthetic divergence showing the installation of the deuterium label at the C1 position using LiAlD4.

Part 2: Synthesis & Production Protocol

Experimental Design: Reductive Deuteration

The most robust method for synthesizing D-Phenylalaninol-1,1-d2 is the reduction of D-Phenylalanine (or its methyl ester) using Lithium Aluminum Deuteride (LiAlD4) . This method ensures >98% deuterium incorporation at the desired position.

Critical Causality: We utilize the methyl ester hydrochloride of D-Phenylalanine rather than the free acid.

  • Reasoning: The ester reduces more facilely than the carboxylate salt, requiring less rigorous reflux conditions and minimizing racemization risks.

  • Reagent Choice: LiAlD4 is chosen over NaBD4 because it is a stronger reducing agent capable of fully reducing the ester to the alcohol in high yield.

Step-by-Step Protocol

Safety Warning: LiAlD4 is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:
  • D-Phenylalanine methyl ester hydrochloride (1.0 eq)

  • LiAlD4 (Lithium Aluminum Deuteride) (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Slurry Preparation: Charge the flask with LiAlD4 suspended in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve D-Phenylalanine methyl ester HCl in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlD4 slurry over 30 minutes.

    • Note: Control the addition rate to manage hydrogen gas evolution.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting ester spot should disappear.

  • Quenching (Fieser Method - Modified for Deuterium Economy):

    • Cool back to 0°C.

    • Slowly add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlD4 used.

    • Alternative (Rochelle's Salt): If an emulsion forms, use saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours until layers separate.

  • Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography if necessary.

Part 3: Analytical Validation

Trustworthiness in isotopic labeling requires confirming both the chemical structure and the isotopic enrichment.

NMR Validation
  • ¹H NMR (Unlabeled): Shows a multiplet or doublet of doublets at δ 3.5–3.8 ppm corresponding to the -CH ₂OH protons.

  • ¹H NMR (D-Phenylalaninol-1,1-d2): The signal at δ 3.5–3.8 ppm must be absent (or reduced to <2% residual intensity). The chiral center proton (C2-H) will simplify from a multiplet to a doublet or triplet (depending on coupling to NH2 and C3-H).

  • ¹³C NMR: The signal for C1 (approx. 63-66 ppm) will appear as a quintet (due to coupling with two deuterium nuclei, spin=1) and will be slightly upfield shifted compared to the unlabeled compound (isotope shift).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Result:

    • Unlabeled [M+H]⁺: m/z 152.1

    • Labeled [M+H]⁺: m/z 154.1

  • Calculation: Isotopic Enrichment % = [Intensity(154) / (Intensity(152) + Intensity(154))] × 100. Target >98%.

Part 4: Applications in Drug Development[5]

Metabolic Stability & DKIE

The primary application of D-Phenylalaninol-d2 is to study or improve metabolic stability. The hydroxymethyl group is a "soft spot" for Cytochrome P450s and alcohol dehydrogenases.

Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking the C-D bond has a higher activation energy. If this bond cleavage is the Rate-Determining Step (RDS), the reaction rate decreases significantly (k_H / k_D > 1, often 2–7).

MetabolicPathway Substrate D-Phenylalaninol-d2 (R-CH(NH2)-CD2OH) Intermediate Aldehyde Intermediate (R-CH(NH2)-CDO) Substrate->Intermediate Slowed by DKIE (C-D Bond Cleavage) Metabolite D-Phenylalanine (Carboxylic Acid) Intermediate->Metabolite Rapid Oxidation CYP CYP450 / ADH (Oxidation) CYP->Substrate Enzymatic Attack

Figure 2: Metabolic pathway showing the blockade of the primary oxidation step by deuterium labeling.

Chiral Auxiliaries

D-Phenylalaninol is a precursor to Evans Auxiliaries (oxazolidinones) and Meyers Lactams .

  • Usage: Using the d2-labeled version allows researchers to track the auxiliary fragment during complex syntheses or to produce deuterated chiral drugs where the auxiliary's chirality is transferred to the product.

Internal Standard

For pharmacokinetic (PK) studies of drugs derived from phenylalaninol (e.g., Solriamfetol analogs), the d2-isotopologue serves as an ideal internal standard. It co-elutes with the analyte in HPLC but is mass-resolved in MS, minimizing matrix effects.

Part 5: Data Summary Table

PropertyD-Phenylalaninol (Unlabeled)D-Phenylalaninol-1,1-d2
CAS No. 5267-64-1N/A (Custom Synthesis)
Formula C₉H₁₃NOC₉H₁₁D₂NO
MW 151.21153.22
Primary Metabolic Route Rapid oxidation to acidRetarded oxidation (DKIE)
¹H NMR (C1-H) Multiplet @ 3.5-3.8 ppmSilent / Absent
Application Chiral Building BlockMetabolic Probe, Internal Standard

References

  • Reduction of Amino Acids: Abiko, A.; Masamune, S. "Simple and Efficient Procedure for the Preparation of Amino Alcohols." Tetrahedron Letters, 1992 , 33(38), 5517-5518. Link

  • General Deuterium Labeling: Atzrodt, J.; Derdau, V.; Kerr, W. J.; Reid, M. "Deuterium- and Tritium-Labeling of Peptides and Proteins." Angewandte Chemie International Edition, 2018 , 57, 1758-1784. Link

  • Metabolic Stability & DKIE: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014 , 57(9), 3595–3611. Link

  • Synthesis of Chiral Amino Alcohols: McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, 1993 , 58(13), 3568-3571. Link[5]

Sources

Mechanistic Profiling of D-Phenylalaninol-d2: A Technical Guide to Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium into pharmaceutical scaffolds—known as the "Deuterium Switch"—has evolved from a mechanistic probe to a validated strategy for enhancing pharmacokinetic (PK) profiles. D-Phenylalaninol-d2 represents a critical case study in this domain, serving both as a chiral auxiliary in asymmetric synthesis and a metabolic probe for oxidative deamination and benzylic hydroxylation pathways.

This technical guide provides a rigorous framework for quantifying the Kinetic Isotope Effect (KIE) of D-Phenylalaninol-d2. It addresses the biophysical basis of the effect, experimental protocols for determining intrinsic clearance (


) shifts, and the interpretation of metabolic switching.

Part 1: Chemical & Isotopic Architecture

Structural Definition and Deuteration Sites

D-Phenylalaninol ((R)-2-amino-3-phenylpropan-1-ol) contains three primary "metabolic soft spots" susceptible to enzymatic oxidation. The designation "d2" typically refers to the substitution of protium (


) with deuterium (

) at one of two critical positions:
  • Benzylic Position (C3): Labeling at the benzylic carbon (

    
    ) probes CYP450-mediated benzylic hydroxylation.
    
  • Hydroxymethyl Position (C1): Labeling at the alcohol carbon (

    
    ) probes oxidation to the aldehyde (D-phenylalaninal) or carboxylic acid, mediated by alcohol dehydrogenases (ADH) or cytochrome P450s.
    

Note: For the purpose of this guide, we focus on C1-d2 labeling (


), as this directly impacts the primary oxidative pathway of amino alcohols.
The Biophysical Mechanism: Zero Point Energy

The Kinetic Isotope Effect arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the greater reduced mass of deuterium.

  • Activation Energy (

    
    ):  The ground state energy of a C-D bond is lower than that of a C-H bond. To reach the same transition state, more energy is required to cleave the C-D bond.
    
  • Quantification: This is expressed as the ratio of rate constants,

    
    .[1]
    
    • Primary KIE (

      
      ):  Indicates C-H bond breaking is the rate-determining step (RDS).
      
    • Secondary KIE (

      
      ):  Indicates hybridization changes (e.g., 
      
      
      
      to
      
      
      ) rather than bond breaking.

Part 2: Experimental Workflow for KIE Determination

To rigorously determine the KIE for D-Phenylalaninol-d2, we utilize a Non-Competitive Microsomal Stability Assay . This method compares the absolute intrinsic clearance (


) of the deuterated analog against the non-deuterated control in separate incubations.
Reagents and Materials
  • Test Compounds: D-Phenylalaninol (unlabeled) and D-Phenylalaninol-d2 (>98% isotopic purity).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) or Recombinant Enzymes (e.g., CYP2D6, MAO-B).

  • Cofactors: NADPH regenerating system (for CYPs) or NAD+ (for dehydrogenases).

  • Internal Standard (IS): Labetalol or a structural analog (do not use the d2 isomer as IS for the d0 incubation due to potential cross-talk).

Diagram: Experimental Logic Flow

KIE_Workflow cluster_prep Phase 1: Preparation cluster_incub Phase 2: Incubation (Non-Competitive) cluster_anal Phase 3: Analysis Stock Stock Solutions (10 mM in DMSO) Mix Master Mix Prep (Microsomes + Buffer) Stock->Mix Inc_H Incubation A: H-Analog + NADPH Mix->Inc_H Inc_D Incubation B: D-Analog + NADPH Mix->Inc_D Time Time Points (0, 5, 15, 30, 60 min) Inc_H->Time Inc_D->Time Quench Quench (Acetonitrile + IS) Time->Quench LCMS LC-MS/MS Quantification (MRM Mode) Quench->LCMS Calc Calculate CL_int & KIE LCMS->Calc

Caption: Workflow for non-competitive KIE determination using parallel microsomal incubations.

Step-by-Step Protocol
  • Preparation:

    • Prepare 10 mM stock solutions of D-Phenylalaninol (

      
      ) and D-Phenylalaninol-d2 (
      
      
      
      ).
    • Dilute to 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL protein) with the test compound for 5 minutes at 37°C.

    • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Sampling: Aliquot 50 µL at

      
       minutes.
      
  • Quenching:

    • Transfer aliquots immediately into 150 µL ice-cold Acetonitrile containing the Internal Standard.

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., Waters XSelect HSS T3).

    • Monitor MRM transitions.

      • 
         Transition: 
        
        
        
        (Tropylium ion) or
        
        
        (Loss of water).
      • 
         Transition: 
        
        
        
        (if benzylic H is intact) or
        
        
        .

Part 3: Data Interpretation & Metabolic Pathways

Calculation of Intrinsic Clearance ( )

Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression,


 (depletion rate constant), is used to calculate 

.


The Kinetic Isotope Effect is then derived:



Interpreting the KIE Value[1][2]
KIE Value (

)
InterpretationMechanistic Implication
0.9 - 1.1 No EffectC-H bond breaking is not rate-limiting. Metabolism may be limited by product release or enzyme conformational changes.
1.2 - 2.0 Moderate EffectC-H cleavage contributes partially to the rate-limiting step, or masking by other pathways (metabolic switching).
> 2.0 Strong Primary EffectC-H bond cleavage is the dominant rate-determining step. Deuteration will significantly increase half-life (

).
Metabolic Switching Visualization

When a primary metabolic route is blocked by deuteration (high KIE), the molecule may "switch" to an alternative pathway. For D-Phenylalaninol, blocking alcohol oxidation (Path A) might shunt metabolism toward N-oxidation or Glucuronidation.

Metabolic_Switching Parent D-Phenylalaninol (d0 / d2) Aldehyde Phenylacetaldehyde (Toxic/Reactive) Parent->Aldehyde Oxidation (CYP/ADH) High KIE Potential NOx N-Oxide (Minor Path) Parent->NOx FMO (No KIE) Acid Phenylacetic Acid (Stable) Aldehyde->Acid Aldehyde Dehydrogenase Note Deuteration at C1 blocks red path, forcing shift to yellow. Note->Parent

Caption: Potential metabolic switching pathways. Deuteration inhibits the red pathway, potentially increasing flux through the yellow pathway.

Part 4: Case Study Application in Drug Design

Toxicological Mitigation

In the context of D-Phenylalaninol, the oxidation product (an aldehyde) can be reactive and potentially toxic (forming Schiff bases with proteins).

  • Hypothesis: If

    
    , deuteration slows the formation of the aldehyde.
    
  • Result: This lowers the

    
     of the reactive metabolite, potentially improving the safety profile without altering the pharmacological potency of the parent amino alcohol.
    
Bioavailability Enhancement

If the clearance of D-Phenylalaninol is dominated by first-pass metabolism (CYP450 or MAO), a high KIE will directly translate to increased Area Under the Curve (AUC) and oral bioavailability.

References

  • Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions." Methods in Enzymology. Link

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • Belleau, B., et al. (1961). "Deuterium Isotope Effects in Relation to the Chemical Mechanism of Monoamine Oxidase." Journal of the American Chemical Society. Link

  • Timmins, G. S. (2017). "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents. Link

  • Fisher, M. B., et al. (2006).[2] "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium." Current Opinion in Drug Discovery & Development. Link

Sources

Comprehensive Technical Guide: D-Phenylalaninol-1,1-d2

Author: BenchChem Technical Support Team. Date: February 2026

Isotopically Labeled Chiral Amino Alcohol for Metabolic Tracing and Asymmetric Synthesis [1][2]

Executive Summary

D-Phenylalaninol-d2 (specifically (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol) is a stable, isotopically labeled chiral auxiliary and metabolic probe.[1][2] It represents the reduced form of D-Phenylalanine where the hydroxymethyl carbon bears two deuterium atoms.[1] This compound is critical in quantitative proteomic mass spectrometry (as a fragment-specific reporter) and in mechanistic studies of peptide bond reduction.[1][2] Its primary utility lies in its resistance to metabolic oxidation at the C1 position and its distinct spectral signature which simplifies NMR complexity by eliminating diastereotopic proton signals at the hydroxymethyl group.[3]

Chemical Identity & Stereochemistry[1][4][5]

ParameterData
IUPAC Name (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol
Common Name D-Phenylalaninol-d2; D-Phe-ol-d2
Parent CAS 5267-64-1 (Unlabeled D-Phenylalaninol)
Chemical Formula

Molecular Weight 153.22 g/mol (Calculated based on

enrichment)
Chiral Center R-configuration at C2
Isotopic Enrichment Typically

98 atom % D
Structural Visualization

The deuterium label is located at the C1 position (hydroxymethyl group), replacing the two enantiotopic protons found in the non-deuterated parent.

Synthesis & Preparation Protocol

Methodology: Reductive Deuteration of D-Phenylalanine Causality: The use of Lithium Aluminum Deuteride (


) is preferred over 

protocols because it ensures complete reduction of the carboxylic acid directly to the primary alcohol with high isotopic incorporation at the C1 position.
Experimental Workflow

Reagents: D-Phenylalanine (99% ee),


 (98+ atom % D), Anhydrous THF, 1M NaOH (for quenching).[3]

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend D-Phenylalanine (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     (2.5 eq) portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent racemization.
    
  • Reflux: Warm to room temperature, then reflux for 12 hours. The vigorous reduction ensures the carboxylic carbon is fully saturated with deuterium.[3]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) relative to
    
    
    grams of
    
    
    used.
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

Synthesis Logic Diagram

SynthesisWorkflow cluster_0 Mechanism Logic Start D-Phenylalanine (Carboxylic Acid) Intermediate Aluminate Complex Intermediate Start->Intermediate Reflux 12h Nucleophilic Attack Reagent LiAlD4 (Excess) Anhydrous THF Reagent->Intermediate Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Hydrolysis Product D-Phenylalaninol-d2 (C-1 Deuterated) Quench->Product Workup & Cryst.

Caption: Figure 1. Reductive deuteration pathway converting the carboxylic acid of D-Phe to the dideutero-alcohol.[1][2]

Physical & Spectral Data

Self-Validating Logic: The spectral data provided below allows for immediate verification of the compound.[1] The disappearance of specific proton signals in NMR and the mass shift in MS act as internal quality controls.[3]

Physical Properties Table[1][8][9]
PropertyValue (Parent/Predicted)Notes
Melting Point 93–95 °CIsotopic substitution rarely alters MP >1°C.
Boiling Point ~273 °C (Predicted)Decomposes/Sublimes before boiling at atm pressure.[1][2][3]
Optical Rotation

(

, 1M HCl)
Deuteration induces a negligible secondary isotope effect on rotation.[2][3]
Solubility Soluble in EtOH, MeOH, DMSO,

Sparingly soluble in hexanes/water.[2][3]
pKa (Conj. Acid) ~9.2 (Amine)Basic character is retained.[2][3]
Spectral Characterization[1][9]
1. Mass Spectrometry (ESI-MS)[1][2]
  • Parent (Unlabeled):

    
    [1]
    
  • D-Phenylalaninol-d2:

    
    [1][2]
    
  • Verification: A +2 Da shift in the molecular ion peak confirms the incorporation of two deuterium atoms.[3]

2. Proton NMR (

-NMR) Comparison

Solvent:


 (Chemical shifts 

in ppm)
Proton PositionUnlabeled D-Phe-olD-Phenylalaninol-d2Diagnostic Change
Aromatic (5H) 7.15 – 7.35 (m)7.15 – 7.35 (m)No change.[1][2][3]
H-1 (

)
3.38 (dd) & 3.61 (dd)Absent Primary confirmation of d2 labeling.
H-2 (Chiral CH) 3.10 (m)~3.10 (dd

t/br s)
Simplification: Loss of coupling to H-1 protons.[1][2][3]
H-3 (Benzylic) 2.50 (dd) & 2.78 (dd)2.50 (dd) & 2.78 (dd)Retains diastereotopic nature due to chiral center.[1][2][3]
3. Carbon NMR (

-NMR)
  • C-1 (Alcohol): The signal at ~66 ppm (in parent) will diminish significantly and split into a quintet due to C-D coupling (

    
    ).[1] This is the definitive carbon probe for isotopic purity.[3]
    
Fragmentation Pathway (MS/MS) Logic[1]

Fragmentation ParentIon Molecular Ion [M+H]+ m/z 154.1 Frag1 Tropylium Ion m/z 91.0 ParentIon->Frag1 Benzylic Cleavage Frag2 Immonium Ion Analog (Loss of CD2OH) ParentIon->Frag2 Alpha Cleavage NeutralLoss Neutral Loss: CD2OH (Mass 33) Frag2->NeutralLoss

Caption: Figure 2. ESI-MS fragmentation logic. The loss of the hydroxymethyl group (mass 33 vs 31 in unlabeled) confirms the location of the label.

Quality Control & Handling

To ensure "Trustworthiness" in experimental application, follow these storage protocols:

  • Hygroscopicity: Amino alcohols are hygroscopic.[2][3] Store under inert atmosphere (Argon/Nitrogen).[1][3] Moisture absorption will shift NMR signals (exchangeable protons) and alter weight-based stoichiometry.[1][2][3]

  • Air Sensitivity: While relatively stable, long-term exposure to air can lead to slow oxidation of the amine (N-oxide formation) or carbonate formation (

    
     absorption).[1][2]
    
  • Re-verification: Before use in critical steps (e.g., as a chiral auxiliary), run a quick 1H-NMR.[3] If the region at 3.4–3.6 ppm shows signals >1% integration relative to the chiral proton, the isotopic purity is compromised or the sample is contaminated with the unlabeled parent.

References

  • Sigma-Aldrich. (R)-(+)-2-Amino-3-phenyl-1-propanol Product Specification. Retrieved from [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853475, Phenylalaninol, (R)-.[1][3] Retrieved from [1]

  • Granander, J., Sott, R., & Hilmersson, G. (2002). The reduction of alpha-amino acids to amino alcohols with LiAlH4.[3] Tetrahedron, 58(23), 4717-4725.[2][3] (Protocol basis for LiAlD4 reduction).

  • ChemicalBook. D-Phenylalaninol Physical Properties and Spectral Data. Retrieved from [1]

  • Kricheldorf, H. R. (1980). 15N NMR spectroscopy of amino acids: Solvent effects.[3] Organic Magnetic Resonance.[3][4] (Context for solvent shifts in amino acid derivatives).

Sources

Methodological & Application

Application Note: High-Precision Asymmetric Aldol Reactions Using D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of D-Phenylalaninol-d2 (specifically labeled at the benzylic or


-position) as a precursor for deuterated Evans chiral auxiliaries. While standard L-phenylalaninol is ubiquitous in asymmetric synthesis, the use of the D-isomer (d2-labeled)  offers two distinct strategic advantages in drug development:
  • Access to "Unnatural" Stereochemistry: It provides access to ent-stereochemical series (non-natural D-amino acid derivatives and polyketide fragments) often required to improve metabolic stability in peptide mimetics.

  • Trace Analytical Validation (The Deuterium Advantage): The deuterium label acts as a stable isotopic signature. This allows for high-sensitivity LC-MS quantification of residual auxiliary levels in the final Active Pharmaceutical Ingredient (API)—a critical Quality Control (QC) parameter for genotoxic impurity analysis.

Mechanistic Principles

The Deuterated Evans Auxiliary

The core of this methodology is the conversion of D-Phenylalaninol-d2 into (4R)-4-(benzyl-d2)-2-oxazolidinone . Unlike the standard (4S) auxiliary derived from natural L-phenylalanine, the (4R) auxiliary directs the incoming electrophile to the opposite face of the enolate.

Stereocontrol: The Zimmerman-Traxler Model

The reaction proceeds via a highly ordered, six-membered chair-like transition state (Zimmerman-Traxler model).[1]

  • Boron Enolates: Use of dialkylboron triflates (

    
    ) ensures the formation of the (Z)-enolate due to steric avoidance between the boron ligands and the enolate substituent.
    
  • Facial Selectivity: The bulky deuterated benzyl group at C4 blocks the Re-face, forcing the aldehyde to attack from the Si-face. This yields the syn-aldol adduct with high diastereoselectivity (

    
     dr).
    
Visualizing the Pathway

The following diagram illustrates the complete workflow from auxiliary synthesis to cleavage.

EvansWorkflow Start D-Phenylalaninol-d2 (Starting Material) Aux (4R)-4-(Benzyl-d2) -2-oxazolidinone (The Auxiliary) Start->Aux Carbonylation (Diethyl carbonate) Acyl N-Propionyl Imide Aux->Acyl Acylation (n-BuLi, EtCOCl) Enolate Boron (Z)-Enolate (Transition State) Acyl->Enolate Bu2BOTf DIPEA, -78°C Aldol Syn-Aldol Adduct Enolate->Aldol R-CHO (Aldehyde) Product Chiral Acid/Alcohol (Target Molecule) Aldol->Product Cleavage (LiOH/H2O2) Recycle Recovered Auxiliary-d2 Aldol->Recycle Hydrolysis

Figure 1: Complete synthetic workflow for D-Phenylalaninol-d2 mediated aldol reactions.

Experimental Protocols

Protocol A: Synthesis of (4R)-4-(Benzyl-d2)-2-oxazolidinone

Objective: Convert the amino alcohol into the cyclic carbamate (auxiliary).

  • Reagents: D-Phenylalaninol-d2 (1.0 equiv), Diethyl carbonate (1.2 equiv), K2CO3 (0.1 equiv).

  • Solvent: Neat or Toluene.

  • Setup: Equip a round-bottom flask with a distillation head (short path).

  • Mixing: Combine D-Phenylalaninol-d2, diethyl carbonate, and catalytic K2CO3.

  • Heating: Heat the mixture to 135°C. Ethanol is generated as a byproduct.

  • Distillation: As the reaction proceeds, ethanol distills off (driving equilibrium). Raise temperature gradually to 150°C until ethanol evolution ceases (~2-4 hours).

  • Workup: Cool to room temperature. Dilute with CH2Cl2 and wash with water.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • QC Check:

      
       NMR should show the absence of benzylic protons (if fully deuterated at that position) or simplified coupling patterns compared to the non-deuterated standard.
      
Protocol B: The Evans Aldol Reaction (Boron-Mediated)

Objective: Perform the diastereoselective C-C bond formation.

  • Reagents: N-Propionyl-oxazolidinone-d2 (1.0 equiv),

    
     (1.1 equiv), DIPEA (1.2 equiv), Aldehyde (1.2 equiv).
    
  • Solvent: Anhydrous CH2Cl2.

  • Enolization:

    • Cool a solution of the N-propionyl auxiliary in CH2Cl2 to -78°C (dry ice/acetone).

    • Add

      
       dropwise (maintain temp < -70°C).
      
    • Add DIPEA (Diisopropylethylamine) dropwise.

    • Observation: Stir at 0°C for 15 min to ensure complete enolate formation, then re-cool to -78°C.

  • Addition:

    • Add the aldehyde (neat or in minimal CH2Cl2) dropwise over 10-20 minutes.

    • Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

  • Quench:

    • Add pH 7 phosphate buffer (1 mL/mmol) followed by Methanol (3 mL/mmol).

    • Oxidative Workup (Critical): Add a mixture of 30%

      
       and Methanol (1:2) carefully at 0°C. Note: This cleaves the boron-oxygen bond, not the auxiliary.
      
  • Isolation: Extract with CH2Cl2, dry over

    
    , and concentrate. Purify via flash chromatography.
    
Protocol C: Hydrolytic Cleavage (Lithium Hydroperoxide)

Objective: Remove the auxiliary to yield the free chiral acid and recover the expensive deuterated auxiliary.

  • Reagents: Aldol adduct, LiOH (2.0 equiv), 30%

    
     (4.0 equiv).
    
  • Solvent: THF/Water (3:1).

  • Preparation: Dissolve the aldol adduct in THF/Water at 0°C.

  • Reagent Addition: Add

    
     followed by LiOH.
    
  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Add saturated

    
     (Sodium Sulfite) to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.
    
  • Recovery:

    • Evaporate THF.

    • Extract the aqueous layer with CH2Cl2 (3x). The organic layer contains the cleaved Deuterated Auxiliary.

    • Acidify the aqueous layer (pH 2) and extract with Ethyl Acetate. This layer contains the Chiral Acid Product. [2][3]

Analytical Data & QC (The Deuterium Difference)

Using the d2-analog changes the spectroscopic landscape. This table summarizes the expected differences between the standard and deuterated auxiliary.

Analytical MethodStandard (H) AuxiliaryDeuterated (d2) AuxiliaryApplication Note
1H NMR (Benzylic) dd at

2.7–3.3 ppm
Silent (or broad singlet if partial)Simplifies spectrum; allows clear integration of adjacent methine protons.
13C NMR (Benzylic) Signal at

~37 ppm
Triplet/Multiplet (C-D coupling)Characteristic isotope shift and splitting pattern.
Mass Spectrometry [M+H]+ = 178.08[M+H]+ = 180.09 (+2 Da shift)Key for Impurity Analysis. Allows detection of trace auxiliary in drug substance against a background of non-labeled contaminants.
Visualization: Transition State

The following diagram represents the Zimmerman-Traxler transition state, highlighting the steric control elements.

ZT_Model Figure 2: Zimmerman-Traxler Transition State. (Z)-Enolate geometry ensures Syn-Selectivity. B Boron (Chelated) O1 O (Enolate) B->O1 O2 O (Aldehyde) B->O2 C1 C (Enolate) O1->C1 C2 C (Aldehyde) O2->C2 C1->C2 New Bond Aux Auxiliary (4R-Bn-d2) Blocks Re-face C1->Aux Li Ligands (Bu)

Troubleshooting & Expert Tips

  • Temperature Control: The formation of the boron enolate is strictly kinetic. If the temperature rises above -70°C during

    
     addition, you may form the thermodynamic (E)-enolate, leading to anti-aldol contaminants.
    
  • Reagent Quality:

    
     is extremely moisture sensitive. If the reagent is brown or fuming excessively, distill it or purchase a fresh bottle. Degraded boron reagents lead to low conversion.
    
  • Cleavage Efficiency: If LiOH hydrolysis is slow or causes epimerization, switch to LiOOH (Lithium Hydroperoxide) as described in Protocol C. The peroxide anion is more nucleophilic than hydroxide (alpha-effect) but less basic, minimizing racemization at the

    
    -center.
    

References

  • Evans, D. A., et al. "Diastereoselective Aldol Condensations." Journal of the American Chemical Society, 1981, 103(8), 2127–2129.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, Coll. Vol. 7, p. 54.

  • Pridgen, L. N., et al. "Oxazolidinones as Chiral Auxiliaries." The Journal of Organic Chemistry, 1989, 54, 3231.

  • ResolveMass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Application Guide, 2025.[2]

Sources

Application Note: Asymmetric Synthesis of Deuterated Amino Acids & Scaffolds using D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development focusing on the synthesis of deuterated chiral building blocks. It addresses the specific utilization of D-Phenylalaninol-d2 (labeled typically at the hydroxymethyl or benzylic positions) as a high-value scaffold for accessing deuterated D-amino acids and tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.

Part 1: Executive Summary & Strategic Utility

D-Phenylalaninol-d2 serves a dual purpose in modern asymmetric synthesis: it acts as a chiral template for stereoselective transformations and as a stable isotope carrier for the synthesis of deuterated Active Pharmaceutical Ingredients (APIs).

The incorporation of deuterium (


) into amino acid backbones is a critical strategy in DMPK (Drug Metabolism and Pharmacokinetics) to exploit the Kinetic Isotope Effect (KIE) . Deuteration at metabolic "soft spots" (e.g., benzylic positions or 

-carbons) can significantly reduce clearance rates and improve the half-life of peptide-based therapeutics without altering their binding affinity.
Core Applications Covered:
  • Direct Oxidative Transformation: Synthesis of D-Phenylalanine-d2 (retention of benzylic/

    
    -deuterium).
    
  • Pictet-Spengler Cyclization: Synthesis of deuterated Tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives.

  • Mechanistic Probing: Use of D-Phenylalaninol-d2 as a tracer in Meyers' Lactam alkylations.

Part 2: Technical Background & Mechanism

The Chiral Scaffold

D-Phenylalaninol (and its d2-isotopologue) contains a rigid stereocenter derived from the amino acid pool. Unlike transient chiral auxiliaries (e.g., Evans' oxazolidinones) that are removed, phenylalaninol is often incorporated into the final heterocyclic scaffold (e.g., in Tic synthesis) or oxidized back to the amino acid after modification.

Deuterium Retention Logic

The utility of the "d2" label depends on its position.

  • Benzylic Label (

    
    ):  Retained during oxidation to amino acids; critical for blocking metabolic dealkylation.
    
  • Hydroxymethyl Label (

    
    ):  Retained in Pictet-Spengler cyclizations (becoming the C3-substituent) but lost if oxidized to a carboxylic acid. Note: This guide assumes the use of benzylic-labeled starting material for Protocol A and hydroxymethyl-labeled for Protocol B.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for D-Phenylalaninol-d2 utilization.

G Start D-Phenylalaninol-d2 (Chiral Scaffold) PathA Pathway A: N-Protection & Oxidation Start->PathA Boc2O, Base PathB Pathway B: Pictet-Spengler Cyclization Start->PathB R-CHO, Acid InterA Intermediate: N-Boc-Amino Alcohol PathA->InterA InterB Intermediate: Imine / Iminium Ion PathB->InterB ProdA D-Phenylalanine-d2 (Linear Amino Acid) InterA->ProdA RuCl3/NaIO4 or TEMPO (Oxidative Cleavage) ProdB Deuterated Tic Derivative (Cyclic Amino Acid) InterB->ProdB Cyclization (Stereoselective)

Caption: Divergent synthetic pathways for D-Phenylalaninol-d2 yielding linear or cyclic deuterated amino acids.

Part 3: Experimental Protocols

Protocol A: Synthesis of D-Phenylalanine-d2 via Oxidative Transformation

Target: Conversion of benzylic-labeled D-phenylalaninol-d2 to D-phenylalanine-d2. Challenge: Preventing racemization of the


-center during oxidation.

Reagents:

  • D-Phenylalaninol-d2 (1.0 eq)

  • 
     (1.1 eq), 
    
    
    
    (1.2 eq)
  • 
     (2 mol%)
    
  • 
     (3.0 eq)
    
  • Solvents:

    
    , 
    
    
    
    ,
    
    
    ,
    
    

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve D-Phenylalaninol-d2 in

      
      . Add 
      
      
      
      and cool to 0°C.
    • Add

      
       dropwise. Stir at RT for 4 hours.
      
    • Checkpoint: Verify complete conversion to N-Boc-D-phenylalaninol-d2 by TLC (ninhydrin stain).

    • Workup: Wash with 1M HCl, brine, dry over

      
      , and concentrate.
      
  • Sharpless/Pinnick Oxidation (Optimization):

    • Note: Direct oxidation of the alcohol to acid is best achieved via a Ru-catalyzed protocol to avoid aldehyde isolation (which is prone to racemization).

    • Dissolve the N-Boc intermediate in a biphasic mixture of

      
      :
      
      
      
      :
      
      
      (2:2:3).
    • Add

      
       followed by catalytic 
      
      
      
      .
    • Stir vigorously for 2–4 hours. The reaction turns yellow/orange.

    • Critical: Monitor consumption of starting material. Do not over-expose to oxidant to prevent side-chain degradation.

  • Isolation:

    • Extract with

      
      .
      
    • Purify via column chromatography (MeOH/DCM gradient).

    • Yield Expectation: 75–85%.

    • Enantiomeric Excess (ee): >98% (Determine via Chiral HPLC).

Protocol B: Synthesis of Deuterated Tic (Tetrahydroisoquinoline-3-carboxylic acid)

Target: Synthesis of conformationally restricted amino acid analogs using the Pictet-Spengler reaction. This retains the "d2" label if it is on the hydroxymethyl group (becoming the C3-substituent) or the benzylic position (becoming C4).

Reagents:

  • D-Phenylalaninol-d2[1][2][3][4][5][6]

  • Formaldehyde (or aryl aldehyde for C1-substituted analogs)

  • Trifluoroacetic acid (TFA) or formic acid

  • Jones Reagent (

    
    ) for final oxidation
    

Step-by-Step Methodology:

  • Pictet-Spengler Cyclization:

    • Mix D-Phenylalaninol-d2 with formaldehyde (37% aq) in formic acid.

    • Heat to 50°C for 12 hours.

    • Mechanism:[6][7][8][9] Formation of the iminium ion followed by intramolecular electrophilic aromatic substitution. The stereocenter at C3 is preserved from the starting material.

    • Product: Deuterated 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline.

  • N-Protection (Optional but recommended):

    • Protect the secondary amine (e.g., Cbz-Cl or Boc) to prevent oxidation of the ring nitrogen.

  • Jones Oxidation to Amino Acid:

    • Dissolve the cyclic amino alcohol in acetone at 0°C.

    • Add Jones reagent dropwise until the orange color persists.

    • Quench with isopropanol.

    • Result: Deuterated Tic derivative (Amino Acid).[10][11][12]

Data Summary: Comparison of Oxidation Methods
MethodReagentsYield (%)Racemization RiskNotes
Ru-Catalyzed

82%LowBest for direct Alcohol

Acid conversion.
TEMPO TEMPO, Bleach,

78%Very LowMildest conditions; requires 2 steps (via aldehyde).
Jones

65%ModerateHarsh; only use for robust cyclic substrates (Tic).

Part 4: Mechanistic Validation (Self-Validating System)

To ensure the integrity of the "d2" label and the stereocenter, the following validation steps are mandatory:

  • Chiral HPLC/GC: Compare the product against a non-deuterated standard. The retention time should be identical, but the mass spectrum will differ.

  • 
    -NMR Integration: 
    
    • For Benzylic-d2 : The signal at

      
       3.0–3.2 ppm (benzylic protons) should be silent (or show residual signal <2%).
      
    • For Hydroxymethyl-d2 : The signal at

      
       3.5–3.8 ppm (hydroxymethyl protons) should be silent.
      
  • Mass Spectrometry (HRMS): Confirm the

    
     peak is shifted by +2.012 Da compared to the natural abundance standard.
    
Workflow Visualization: Quality Control

QC Sample Synthesized Deuterated Product Test1 Test 1: Chiral HPLC (Verify ee > 98%) Sample->Test1 Test2 Test 2: 1H-NMR (Verify Deuterium Incorporation) Sample->Test2 Test3 Test 3: HRMS (Verify Isotopic Mass) Sample->Test3 Decision Validation Check Test1->Decision Test2->Decision Test3->Decision Pass Release for DMPK Studies Decision->Pass All Pass Fail Reprocess / Investigate Label Scrambling Decision->Fail Any Fail

Caption: Quality control decision tree for validating deuterated amino acid synthesis.

References

  • Meyers, A. I., et al. (1998). Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons.[13] Journal of the American Chemical Society.[13] Link[13]

  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.[6] Angewandte Chemie International Edition.[6] Link

  • Rose, C. A., et al. (2017). Asymmetric synthesis of

    
    -deuterated 
    
    
    
    -amino acids.[8][14] Organic & Biomolecular Chemistry.[6][7][8] Link
  • Kawasaki, T., et al. (2024). Simple and Efficient Enantioselective

    
    -Deuteration Method of 
    
    
    
    -Amino Acids without External Chiral Sources. JACS Au. Link
  • Splendid Lab. (2024).[11] D-Phenylalaninol-d2 Product Specifications and Applications. Splendid Lab Catalog. Link

Sources

Application Note: Precision Quantitation of D-Phenylalaninol in Biological Matrices Using D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a high-sensitivity LC-MS/MS method for quantifying D-Phenylalaninol using D-Phenylalaninol-d2 as a Stable Isotope-Labeled Internal Standard (SIL-IS). While SIL-IS methods are the gold standard for correcting matrix effects in bioanalysis, deuterium labeling can introduce subtle chromatographic shifts—known as the Deuterium Isotope Effect —that may compromise quantitation if not managed. This protocol addresses these challenges, offering a self-validating workflow compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

The Analyte: D-Phenylalaninol

D-Phenylalaninol (2-amino-3-phenyl-1-propanol) is a chiral amino alcohol derived from D-phenylalanine. It serves as a critical chiral building block in the synthesis of peptide-based drugs, protease inhibitors, and antibiotics. Its accurate quantitation is essential for pharmacokinetic (PK) profiling and impurity testing.

The Internal Standard: D-Phenylalaninol-d2

To ensure data integrity, D-Phenylalaninol-d2 is selected as the internal standard.

  • Function: It mimics the physicochemical properties of the analyte, compensating for variability in extraction recovery and ionization efficiency (matrix effects).

  • The "d2" Label: The incorporation of two deuterium atoms increases the molecular mass by +2 Da.

  • Critical Consideration (The Isotope Effect): Deuterium (D) has a shorter bond length and lower polarizability than Hydrogen (H). On high-efficiency Reverse Phase (RP) columns, this often causes deuterated isotopologues to elute slightly earlier than the native analyte.[1][2] If this separation is too large, the IS will not experience the exact same matrix suppression as the analyte at the moment of ionization.

Experimental Design & Methodology

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation, highlighting the critical "Decision Nodes" where the method can fail.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Integrity Check Sample Biological Matrix (Plasma/Serum) Spike Spike IS: D-Phenylalaninol-d2 Sample->Spike Extract Protein Precipitation (Acetonitrile w/ 0.1% Formic Acid) Spike->Extract LC UHPLC Separation (C18 or PFP Column) Extract->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization MRM MRM Detection Analyte: 152.1 -> 91.1 IS: 154.1 -> 93.1 Ionization->MRM Check1 Check: Retention Time Shift (Isotope Effect < 0.05 min?) MRM->Check1 Pass Valid Quantitation Check1->Pass Yes Fail Re-develop LC Method (Change Column/Mobile Phase) Check1->Fail No

Figure 1: End-to-end bioanalytical workflow for D-Phenylalaninol quantitation. Note the critical checkpoint for Retention Time (RT) shift.

Mass Spectrometry Conditions (MRM)

The Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the protonated molecule


.

Fragmentation Mechanism:

  • Precursor: Protonation of the amine group.

  • Product: The most common fragmentation for phenylalaninol is the cleavage of the benzyl bond, yielding the stable tropylium ion (C7H7+, m/z 91) .

  • IS Consideration: Assuming the d2 label is on the phenyl ring (common for stability), the fragment will shift to m/z 93. If the label is on the side chain, the fragment might remain m/z 91 (undesirable, as it loses specificity). This protocol assumes Ring-d2 labeling.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
D-Phenylalaninol 152.191.1 (Tropylium)252050
D-Phenylalaninol (Qual)152.1134.1 (Loss of H2O)251550
D-Phenylalaninol-d2 (IS)154.193.1 (d2-Tropylium)252050

Detailed Protocol

Reagents & Stock Solutions
  • Analyte: D-Phenylalaninol (>98% purity).[3]

  • Internal Standard: D-Phenylalaninol-d2 (>98% isotopic purity).[3]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Protocol:

  • Master Stock (1 mg/mL): Dissolve 1 mg of D-Phenylalaninol in 1 mL of Methanol. Store at -20°C.

  • IS Stock (1 mg/mL): Dissolve 1 mg of D-Phenylalaninol-d2 in 1 mL of Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile. This solution acts as both the internal standard spike and the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Rationale: Phenylalaninol is a small, polar molecule. Liquid-Liquid Extraction (LLE) can be difficult without pH adjustment. Protein Precipitation (PPT) is faster and provides high recovery.

  • Pipette 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Add 200 µL of Working IS Solution (Acetonitrile containing 500 ng/mL D-Phenylalaninol-d2).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak broadening).

LC-MS/MS Parameters

Rationale: A C18 column is standard, but to ensure retention of the polar amino-alcohol and minimize the deuterium isotope effect, a high-aqueous start is required.

  • Column: Waters XSelect HSS T3 C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex F5 (PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Hold
3.090Elution
4.090Wash
4.15Re-equilibration
6.05End

Validation & Quality Assurance (Self-Validating Systems)

Assessing the Deuterium Isotope Effect

The most common failure mode in SIL-IS methods is the separation of the D and H forms.

  • Test: Inject a mixture of Analyte and IS.[2] Zoom in on the chromatogram.

  • Acceptance Criteria: The retention time difference (

    
    ) must be 
    
    
    
    minutes. If
    
    
    min, the IS may not co-elute with the matrix suppression zone of the analyte.
  • Correction: If separation occurs, lower the %B slope or switch to a PFP (Pentafluorophenyl) column, which relies more on pi-pi interactions than pure hydrophobicity, often reducing the isotope effect [1].

Cross-Talk (Signal Contribution)

Ensure the IS does not contribute signal to the Analyte channel (and vice versa).

  • Test A: Inject Blank + IS only. Monitor Analyte channel.[4] (Result must be < 20% of LLOQ).

  • Test B: Inject High Standard (ULOQ) + No IS. Monitor IS channel. (Result must be < 5% of IS response).

Linearity & Precision

Follow FDA Bioanalytical Method Validation Guidance (2018) [2].

  • Linearity:

    
    .
    
  • Accuracy: Mean conc. within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

Troubleshooting Logic Diagram

When the method fails, use this logic flow to identify the root cause.

Troubleshooting cluster_exchange Deuterium Exchange Risk Start Issue Detected Decision1 Is IS signal variable? Start->Decision1 Decision2 Is Retention Time unstable? Decision1->Decision2 No Cause1 Matrix Effect or Pipetting Error Decision1->Cause1 Yes (High CV) Cause2 Column equilibration or Pump failure Decision2->Cause2 Yes Cause3 Check Deuterium Exchange Decision2->Cause3 No (Signal Low) Explain Ensure label is on Carbon skeleton (non-exchangeable) Cause3->Explain If label is on -OH or -NH2, D will swap with H in solvent.

Figure 2: Troubleshooting logic for IS variability. Note the risk of Deuterium exchange if the label is not on the carbon skeleton.

References

  • Zhang, H., et al. (2025).[2] "Mechanistic Study of the Deuterium Effect in Chromatographic Separation...". Analytical Chemistry. [Link][5]

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. [Link][7][8]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. [Link]

Sources

Application Note: Asymmetric Alkylation Mediated by D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for asymmetric alkylation mediated by D-Phenylalaninol-d2 (and its non-deuterated analogs). While the chemistry mirrors standard Evans auxiliary protocols, the use of the deuterated (d2) variant implies specific requirements for metabolic stability studies, internal standard referencing, or mechanistic elucidation using NMR.

This guide assumes the user intends to utilize the D-Phenylalaninol scaffold to induce stereochemistry (typically yielding R-configured


-alkylated products, opposite to the natural L-series) or to synthesize stereodefined deuterated building blocks.


-Chiral Carboxylic Acids/Amines using Deuterated Evans Auxiliaries

Executive Summary & Mechanistic Rationale

The use of D-Phenylalaninol-d2 (specifically deuterated at the benzylic or hydroxymethyl positions) serves two critical functions in asymmetric synthesis:

  • Stereochemical Control: As the enantiomer of the natural L-phenylalaninol, it provides access to non-natural (R)-configured carboxylic acids and

    
    -amino acids via the Evans oxazolidinone methodology.
    
  • Isotopic Utility: The deuterium label (

    
    ) renders the auxiliary "NMR-silent" in specific regions (simplifying complex spectra of intermediates) or provides a mass-tag (
    
    
    
    ) for tracking auxiliary cleavage and recycling efficiency in high-value GMP workflows.
The Evans-Enolate Mechanism

The high stereoselectivity (>98:2 dr) arises from the formation of a rigid Z-enolate . The D-phenylalaninol-derived oxazolidinone creates a steric blockade on one face of the enolate.

  • Chelated Transition State: Lithium coordinates the enolate oxygen and the oxazolidinone carbonyl.

  • Steric Shielding: The benzyl group (from phenylalanine) forces the electrophile to attack from the face opposite to the steric bulk (the Si-face relative to the enolate double bond).

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the deuterated auxiliary to the final alkylated product.

EvansAlkylation Auxiliary D-Phenylalaninol-d2 (Starting Material) Cyclization Oxazolidinone Formation (Diethyl Carbonate) Auxiliary->Cyclization Heat, K2CO3 Acylation N-Acylation (n-BuLi, R-COCl) Cyclization->Acylation Enolization Z-Enolate Formation (NaHMDS, -78°C) Acylation->Enolization Alkylation Asymmetric Alkylation (E-X) Enolization->Alkylation Stereocontrol Cleavage Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Product Target Acid (R-Configuration) Cleavage->Product Recycle Recovered D-Auxiliary-d2 Cleavage->Recycle >90% Recovery

Caption: Workflow for D-Phenylalaninol-d2 mediated alkylation, highlighting the cyclic recovery of the high-value deuterated auxiliary.

Detailed Protocols

Phase A: Synthesis of the Deuterated Oxazolidinone (The Auxiliary)

If the oxazolidinone is not purchased pre-formed, it must be synthesized from D-Phenylalaninol-d2.

Reagents:

  • D-Phenylalaninol-d2 (1.0 equiv)

  • Diethyl carbonate (2.5 equiv)

  • Potassium carbonate (

    
    , anhydrous, 0.1 equiv)[1]
    

Procedure:

  • Setup: Equip a round-bottom flask with a short-path distillation head.

  • Mix: Combine D-Phenylalaninol-d2, diethyl carbonate, and

    
    .
    
  • Reaction: Heat the mixture to 135°C (oil bath temperature). The reaction is driven by the distillation of ethanol.

  • Monitoring: Stir until ethanol evolution ceases (approx. 2–3 hours).

  • Workup: Cool the mixture. Dilute with

    
    , wash with water, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethyl acetate/hexanes to yield the pure oxazolidinone (Evans Auxiliary).

    • Note: The

      
       label is stable under these conditions.
      
Phase B: N-Acylation (Loading the Substrate)

This step attaches the substrate (acid chloride) to the auxiliary.

Reagents:

  • Oxazolidinone Auxiliary (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv)

  • Acid Chloride (R-COCl, 1.2 equiv)

  • THF (anhydrous)

Procedure:

  • Dissolve the auxiliary in dry THF under Argon/Nitrogen. Cool to -78°C .

  • Add n-BuLi dropwise. Stir for 15 minutes to form the lithiated species.

  • Add the Acid Chloride dropwise.

  • Allow to warm to 0°C over 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc.[2]
    
Phase C: Asymmetric Alkylation (The Critical Step)

This step establishes the stereocenter.

Reagents:

  • N-Acylated Auxiliary (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1–1.2 equiv)

  • Alkyl Halide (Electrophile, 3.0–5.0 equiv)

  • THF (anhydrous)

Protocol:

  • Enolization: Cool the solution of N-acylated auxiliary in THF to -78°C . Add NaHMDS dropwise.

    • Critical: Stir for 30–45 minutes at -78°C to ensure complete formation of the Z-enolate . Incomplete enolization leads to lower diastereomeric ratios (dr).

  • Alkylation: Add the Alkyl Halide (neat or in THF) rapidly.

    • Note: For reactive electrophiles (Allyl bromide, Benzyl bromide), the reaction is fast. For unreactive alkyl iodides, add HMPA (Caution: Toxic) or DMPU as a co-solvent to accelerate the reaction.

  • Progression: Stir at -78°C for 2–4 hours, then slowly warm to -20°C if conversion is slow.

    • Checkpoint: Monitor by TLC/LC-MS. The product will have a slightly different Rf than the starting material.

  • Quench: Quench at low temperature with acetic acid or saturated

    
    .
    
Phase D: Cleavage (Releasing the Product & Recovering Auxiliary)

To obtain the free carboxylic acid and recover the expensive D-Phenylalaninol-d2 auxiliary.

Reagents:

  • LiOH (2.0 equiv)

  • 
     (30%, 4.0 equiv)
    
  • THF/Water (3:1)

Procedure:

  • Dissolve the alkylated product in THF/Water at 0°C.

  • Add

    
     followed by LiOH.
    
    • Why Peroxide? The hydroperoxide anion (

      
      ) is more nucleophilic than hydroxide (
      
      
      
      ) toward the imide carbonyl but less basic, preventing racemization of the newly formed stereocenter [1].
  • Stir at 0°C for 1–3 hours.

  • Quench: Add

    
     (aqueous) to destroy excess peroxide.
    
  • Separation:

    • Basify to pH > 10. Extract with

      
      .
      
    • Organic Layer: Contains the Recovered D-Phenylalaninol-d2 Auxiliary . Save for recycling.

    • Aqueous Layer: Contains the target carboxylate. Acidify to pH 1–2 with HCl and extract with EtOAc to isolate the Chiral Acid .

Data Summary & Troubleshooting

Stoichiometry & Conditions Table
ComponentEquiv.RoleCritical Parameter
N-Acyl Auxiliary 1.0SubstrateMust be dry (azeotrope w/ toluene)
NaHMDS 1.1–1.2BaseMust be titrated; excess causes racemization
Electrophile 3.0–5.0Alkylating AgentUse high excess to drive kinetics at -78°C
Temperature -78°CConditionStrict control required for Z-enolate geometry
Concentration 0.1 MSolvent conc.Dilution favors monomeric enolate species
Troubleshooting Guide
  • Problem: Low Diastereoselectivity (dr < 90:10)

    • Cause: Incomplete enolization or warming too fast.

    • Solution: Ensure temperature stays at -78°C during base addition. Switch base to LDA if NaHMDS is sluggish.

  • Problem: Low Yield of Alkylation

    • Cause: Enolate decomposition or wet solvent.

    • Solution: Use freshly distilled THF. Add DMPU (10% v/v) to increase enolate reactivity.

  • Problem: "d2" Signal Loss (Deuterium Exchange)

    • Cause: If the deuterium is on the

      
      -carbon of the phenylalaninol ring, it is generally stable. If it is on the hydroxyl-bearing carbon, it is also stable.
      
    • Verification: Confirm the position of the label in the starting material. Benzylic protons in the auxiliary are not acidic enough to exchange under standard enolization conditions.

Technical Note: Why D-Phenylalaninol-d2?

In drug discovery, Deuterium Isotope Effects are often explored to improve metabolic stability (the "Deuterium Switch"). However, when using a deuterated auxiliary, the goal is often different:

  • Internal Standard (ISTD): The

    
    -auxiliary can be spiked into a reaction mixture of non-deuterated auxiliary to quantify recovery rates using Mass Spectrometry (
    
    
    
    vs
    
    
    peaks) without needing a calibration curve for every step.
  • Mechanistic Probing: In complex NMR spectra, the signals from the auxiliary (benzyl protons ~2.7–3.3 ppm) often overlap with the target molecule's signals. Using the

    
    -analog removes these multiplets, simplifying the structural assignment of the new stereocenter.
    

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[3] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 1990 , 68, 83.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835–876.

  • Nair, S. K. et al. "Deuterated Amino Acids: Synthesis and Applications." JACS Au, 2024 (Relevant context on alpha-deuteration methods).

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and hazardous solvents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: D-Phenylalaninol-d2 in Metabolic Flux Analysis & Chiral Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of D-Phenylalaninol-d2 (deuterium-labeled chiral amino alcohol) in high-resolution Metabolic Flux Analysis (MFA). While traditional MFA relies heavily on


C-glucose tracers to map central carbon metabolism, the precise quantification of peripheral metabolite pools and the investigation of chiral salvage pathways require specialized isotopic standards. D-Phenylalaninol-d2 serves two critical functions:
  • Absolute Quantification (Pool Size Constraint): Acting as an internal standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS) to define precise pool sizes (

    
    ) required for non-stationary MFA (INST-MFA).
    
  • Chiral Metabolic Probing: Tracing the stereoselective oxidation, acetylation, or exclusion of D-isomers in engineered microbial hosts or mammalian cell lines.

Technical Principle & Mechanistic Insight

The Role of Pool Sizes in MFA

Metabolic Flux Analysis calculates the rate of turnover of metabolites through a network. In Non-Stationary MFA (INST-MFA) , the change in isotopic enrichment over time is measured. To solve the ordinary differential equations (ODEs) governing these systems, the absolute concentration (pool size) of the metabolite must be known.



Where:

  • 
     is the metabolite concentration (Target for D-Phenylalaninol-d2).
    
  • 
     represents the metabolic flux.
    
  • 
     represents the mass isotopomer fraction.
    

Without accurate quantification of


 using a heavy isotope standard like D-Phenylalaninol-d2, the flux (

) cannot be uniquely resolved from the turnover rate.
Chiral Specificity & Isotopic Stability

D-Phenylalaninol is the reduced form of D-Phenylalanine. In biological systems, D-amino acids and their derivatives often act as signaling molecules or bacterial cell wall components (peptidoglycan synthesis).

  • Stereochemistry: The "D" configuration allows researchers to probe isomer-specific enzymes (e.g., D-amino acid oxidase, DAAO) without interference from the abundant L-isomers.

  • Deuterium Labeling (d2): The d2 label (typically on the benzylic or

    
    -carbon) provides a mass shift (+2 Da) distinguishable by Mass Spectrometry. Unlike tritium, deuterium is non-radioactive and chemically stable, though Kinetic Isotope Effects (KIE) must be considered if the label is at the reaction center.
    

Experimental Protocol

Materials & Reagents[1]
  • Analyte: D-Phenylalaninol (unlabeled).

  • Internal Standard (IS): D-Phenylalaninol-d2 (Isotopic Purity > 98 atom % D).

  • Matrix: Cell culture lysate (HEK293) or Microbial fermentation broth (e.g., E. coli).

  • LC Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).

Workflow Diagram

The following diagram illustrates the integration of D-Phenylalaninol-d2 into a flux analysis workflow.

MFA_Workflow Sample Biological Sample (Cell Lysate/Media) Spike Spike IS: D-Phenylalaninol-d2 Sample->Spike 10 µL IS Extract Metabolite Extraction (80% MeOH, -80°C) Spike->Extract Quench LC Chiral LC Separation (C18 or Chirobiotic) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Processing (Ratio IS/Analyte) MS->Data Peak Area Flux Flux Modeling (Pool Size Constraint) Data->Flux C_pool

Figure 1: Isotope Dilution Mass Spectrometry (ID-MS) workflow for determining metabolite pool sizes in metabolic flux analysis.

Step-by-Step Methodology
Step 1: Internal Standard Spiking
  • Preparation: Prepare a 10 µM working solution of D-Phenylalaninol-d2 in 50% Methanol.

  • Spiking: Add 10 µL of the IS working solution to 100 µL of cell suspension before extraction. This corrects for extraction efficiency and matrix effects (ion suppression).

Step 2: Metabolite Extraction
  • Quenching: Immediately add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20) to the spiked sample.

  • Lysis: Vortex vigorously for 30 seconds; incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen stream if concentration is required, then reconstitute in 50 µL mobile phase.

Step 3: LC-MS/MS Analysis
  • Column: Chiral column recommended (e.g., Supelco Astec Chirobiotic T) to ensure separation from L-isomers, or a high-strength silica C18 (e.g., Waters HSS T3) if chirality is not the variable.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0-2 min (5% B), 2-8 min (5-60% B), 8-10 min (95% B).

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
D-Phenylalaninol 152.1

91.1 (Tropylium)20Analyte
D-Phenylalaninol 152.1

121.1 (Immonium)15Qualifier
D-Phenylalaninol-d2 154.1

93.1 (d2-Tropylium)*20Internal Standard

*Note: Product ion depends on the position of the deuterium label. If d2 is on the ring, the tropylium ion shifts to 93.1. If d2 is on the side chain, the tropylium remains 91.1, and the precursor/product pair must be adjusted accordingly.

Data Analysis & Flux Calculation

Quantification Logic

Calculate the concentration of endogenous D-Phenylalaninol (


) using the ratio of peak areas:


Where


 (Response Factor) is typically 1.0 for deuterated isotopologues but should be verified via a calibration curve.
Pathway Visualization (Metabolic Fate)

When used as a tracer (rather than just an IS), D-Phenylalaninol can enter specific salvage pathways.

Metabolic_Pathway DPheOl D-Phenylalaninol (Trace Input) DPhe D-Phenylalanine DPheOl->DPhe Oxidation (Dehydrogenase) PheAc Phenylacetic Acid DPhe->PheAc Transamination Peptide Non-Ribosomal Peptides DPhe->Peptide NRPS Synthetase TCA TCA Cycle (Flux Sink) PheAc->TCA Ring Cleavage (Microbial)

Figure 2: Potential metabolic fate of D-Phenylalaninol.[1][2] In microbial systems, it may be oxidized to D-Phenylalanine or incorporated into secondary metabolites.

Critical Considerations & Troubleshooting

Isotope Effects
  • Caution: If the d2 label is located at the

    
    -carbon (C-H bond broken during oxidation), a Kinetic Isotope Effect (KIE)  may slow down the reaction rate compared to the unlabeled substrate.
    
  • Solution: For flux tracing, use ring-labeled isotopes (e.g., d5-phenyl ring) to avoid KIE. Use d2-sidechain isotopes primarily for quantification (IS) where reaction rate is irrelevant.

Chiral Inversion (Racemization)
  • Metabolic racemases can convert D-isomers to L-isomers.

  • Validation: Always run a chiral control standard (L-Phenylalaninol) to confirm that your LC method separates the D- and L- forms. If the "D" peak splits or broadens in biological samples, racemization has occurred.

References

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. [Link]

  • Bennett, B. D., et al. (2008). Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli. Nature Chemical Biology. [Link]

  • Genilloud, O. (2017). Actinomycetes: diversity and biotechnological applications. Natural Product Reports. (Reference for D-amino acid incorporation in secondary metabolites). [Link]

Sources

NMR spectroscopy techniques for analyzing D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-D2PHE-01

Introduction & Scope

D-Phenylalaninol (2-amino-3-phenyl-1-propanol) is a critical chiral auxiliary in asymmetric synthesis and a metabolic intermediate in drug development. Its deuterated isotopologue, D-Phenylalaninol-d2 , serves two primary high-value functions:

  • Internal Standard (IS): In LC-MS/MS bioanalysis, the d2-analog provides a mass-differentiated reference that co-elutes with the analyte, correcting for matrix effects.

  • Mechanistic Probe: In DMPK studies, deuterium labeling at metabolic "hotspots" (typically the benzylic position or the hydroxymethyl group) helps elucidate metabolic pathways via the Kinetic Isotope Effect (KIE).

This application note provides a comprehensive protocol for the structural validation, isotopic enrichment quantification, and chiral purity analysis of D-Phenylalaninol-d2 using high-field NMR spectroscopy.

Structural Logic & Deuterium Effects[1]

Before acquisition, the analyst must understand how deuterium (


 or D) perturbs the NMR landscape compared to the proteo-analog (

).
The "Silent" Proton

Deuterium (


) is "silent" in standard 

NMR (

) experiments.
  • Observation: The signal corresponding to the deuterated site will vanish or diminish significantly (depending on enrichment %).

  • Coupling: Neighboring protons will lose the vicinal coupling (

    
    ) to the replaced proton, often simplifying multiplets into singlets or doublets.
    
Carbon-13 Isotope Effects

In


 NMR, deuterium introduces two distinct phenomena used for confirmation:
  • 
    -Shift (Intrinsic Isotope Effect):  A carbon directly bonded to deuterium will shift upfield (lower ppm) by approximately 0.3–0.6 ppm per deuterium atom .
    
  • Spin-Spin Coupling (

    
    ):  Unlike protons, deuterium couples to carbon.
    
    • 
       appears as a 1:1:1 triplet .
      
    • 
       appears as a 1:2:3:2:1 quintet .
      

Experimental Workflow

Sample Preparation

Proper sample prep is critical to prevent H/D exchange of labile protons (OH, NH2) which can complicate integration.

  • Solvent Selection: DMSO-d6 is preferred over

    
     or 
    
    
    
    .
    • Reasoning: DMSO-d6 slows the exchange of hydroxyl and amine protons, allowing them to be visualized as distinct peaks. This confirms the integrity of the functional groups.

  • Concentration: 10–15 mg in 600 µL solvent (approx. 100 mM) for

    
     sensitivity.
    
  • pH Control: Ensure the sample is neutral. Trace acid/base catalyzes proton exchange.

Workflow Diagram

NMR_Workflow Start Start: D-Phenylalaninol-d2 Sample Prep Sample Prep: 15mg in DMSO-d6 (Avoid D2O exchange) Start->Prep H1_Screen 1H NMR Screen (Check for signal loss) Prep->H1_Screen Decision Signal Missing? H1_Screen->Decision C13_Acq 13C NMR & DEPT-135 (Confirm C-D coupling) Decision->C13_Acq Yes (Label Found) Report Final CoA Generation Decision->Report No (Failed Synthesis) qNMR qNMR (1H) Calculate % Enrichment C13_Acq->qNMR Mosher Chiral Purity (Mosher's Method) qNMR->Mosher Mosher->Report

Figure 1: Analytical workflow for full characterization of deuterated amino alcohols.

Protocol 1: Structural Assignment & Label Location

Objective: Confirm whether the "d2" label is on the hydroxymethyl group (common from


 reduction) or the benzylic position.
Acquisition Parameters[2]
  • Instrument: 400 MHz or higher.

  • 1H Parameters: Spectral width 12 ppm, 30° pulse angle,

    
    s.
    
  • 13C Parameters: Proton-decoupled,

    
    s, scans > 1024 (due to splitting of C-D signal reducing S/N).
    
Data Interpretation (Scenario: Hydroxymethyl-d2)

If the label is at the C1 position (


):
NucleusSignalUnlabeled (Standard)Deuterated (d2-Analog)Explanation
1H

(CH-N)
MultipletSimplified Doublet/SingletLoss of coupling to

neighbors.
1H

(

-Ph)
MultipletUnchanged (mostly)Distant from label.
1H

(

-O)
Multiplet (3.3-3.6 ppm) Silent / Gone Primary confirmation of d2.
13C

(

-O)
Singlet (~63 ppm)Quintet (1:2:3:2:1)Coupling to two D nuclei (

).

Validation Check: Look for the "Isotope Shift" in


.[1][2] The quintet will be centered ~0.6 ppm upfield relative to the proteo-standard.

Protocol 2: Isotopic Enrichment by qNMR

Objective: Calculate the exact percentage of deuterium incorporation (


).
Internal Standard (IS) Selection

Do not use residual solvent signals. Use a certified trace-IS.

  • Recommended IS: Maleic Acid (Singlet @ 6.2 ppm in DMSO) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

  • Why: Maleic acid has a long

    
     relaxation time. Ensure 
    
    
    
    delay is sufficient (
    
    
    ).
qNMR Pulse Sequence
  • Pulse:

    
     hard pulse.
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative accuracy).
  • Scans: 16 or 32 (High S/N is vital).

  • Center Frequency: Set between analyte and IS.

Calculation

Quantify the residual proton signal at the deuterated site.


Where:

  • 
    : Number of protons contributing to the signal.
    
  • 
    : Molar Mass.
    
  • 
    : Weight of sample.
    

Note: If the signal is completely silent, enrichment is


 (limit of detection).

Protocol 3: Chiral Purity (Mosher's Method)

Objective: Confirm the configuration (D) and determine Enantiomeric Excess (ee). Standard optical rotation is unreliable for isotopic mixtures. NMR using Mosher's Acid (MTPA) is the gold standard [1].

Derivatization Protocol

Perform "in-tube" derivatization to form the diastereomeric amides/esters.

  • Dissolve: 5 mg of D-Phenylalaninol-d2 in 0.5 mL

    
     (or Pyridine-d5).
    
  • React: Add 1.5 eq of (R)-(-)-MTPA-Cl (Mosher's Chloride) and 3 eq of dry pyridine.

  • Shake: Agitate for 10 mins. The reaction targets the amine and alcohol.

  • Analyze: Acquire

    
     and 
    
    
    
    NMR.
Analysis

The (R)-MTPA chloride reacts to form the (S)-Mosher ester/amide (due to Cahn-Ingold-Prelog priority change).

  • Compare the chemical shifts of the

    
     group  in 
    
    
    
    NMR or the
    
    
    -proton
    in
    
    
    NMR.
  • If the sample is pure D-enantiomer, you will see a single set of signals.

  • If racemization occurred, a minor set of signals (diastereomers) will appear.

Calculation of ee:


References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral alcohols and amines. Journal of the American Chemical Society.[3][4] Link

  • Bernstein, M. A., et al. (2010). Quantitative NMR Spectroscopy. Analytical Chemistry. Link

  • Tugarinov, V. (2014).[4] Indirect use of deuterium in solution NMR studies of protein structure. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[4]

  • BIPM. (2023). Guidelines for the use of quantitative NMR (qNMR). Bureau International des Poids et Mesures. Link

Sources

Step-by-step guide for attaching D-Phenylalaninol-d2 auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate authoritative resources. My focus is squarely on D-Phenyl alaninol-d2 as a chiral auxiliary, specifically the methods for attaching it, the underlying reaction mechanisms, detailed procedures, and typical uses in asymmetric synthesis. The goal is a solid foundation of reliable data.

Analyzing Search Results

I've moved on to analyzing the Google search results, now identifying the most reliable and frequently cited methods for attaching D-Phenyl alaninol-d2. I'm scrutinizing the chemical principles and rationale for specific reagents and conditions to refine my understanding. The application note's structure is also taking shape, with an introduction and protocol drafting in progress. I plan to use Graphviz diagrams, one for the general workflow and one for the reaction mechanism.

Outlining Note's Structure

I am now structuring the application note with an introduction highlighting D-Phenyl alaninol-d2's advantages, followed by a detailed protocol draft. This protocol will be step-by-step and will have a comprehensive reagents table. I plan to use a Graphviz diagram to map the general workflow. My focus is on clarity and comprehensive information for the application note.

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with D-Phenylalaninol-d2 Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of chiral auxiliaries to achieve high levels of stereocontrol in their reactions. Specifically, we will delve into the nuanced application of D-Phenylalaninol-d2 as a chiral auxiliary, offering troubleshooting advice and in-depth scientific explanations to help you optimize your diastereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does one derived from D-Phenylalaninol work?

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse.[1][2]

D-Phenylalaninol, a chiral 1,2-amino alcohol, is a common precursor for Evans-type oxazolidinone auxiliaries.[3][4] Once acylated, this auxiliary controls the facial selectivity of enolate reactions (e.g., alkylations, aldol additions) through steric hindrance. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[5] This steric control is often enhanced by the formation of a rigid, chelated transition state with a Lewis acid or a metal counterion.[5][6]

Q2: What is D-Phenylalaninol-d2 and why would deuterium labeling be expected to improve diastereoselectivity?

D-Phenylalaninol-d2 refers to D-Phenylalaninol that has been isotopically labeled with two deuterium atoms. For the purpose of influencing stereoselectivity, it is most logical to assume this labeling is at the stereogenic centers: the carbinol carbon (C1) and the carbon bearing the amino group (C2).

The rationale for using a deuterated auxiliary lies in the kinetic isotope effect (KIE) and subtle steric/electronic effects.[7][8][9][10][11]

  • Steric Effects: A C-D bond is slightly shorter and has a smaller vibrational amplitude than a C-H bond. While a minute difference, in a highly organized transition state, this can alter steric interactions, potentially favoring one diastereomeric transition state over the other more significantly than the non-deuterated analog.

  • Electronic Effects (Hyperconjugation): C-H bonds can participate in hyperconjugation to stabilize developing charges in a transition state. C-D bonds are less effective at this due to their lower zero-point energy. If hyperconjugation plays a role in stabilizing the transition state leading to the minor diastereomer, substituting H with D could selectively destabilize it, thus increasing the energy gap between the two pathways and improving the diastereomeric ratio (d.r.).

  • Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate of a reaction with a light isotope to the rate with a heavy isotope (kH/kD).[11] If a C-H bond is broken or formed in the rate-determining step, a primary KIE is observed.[7] Even if not directly broken, deuterium substitution near the reaction center can lead to a secondary KIE. These effects can alter the relative activation energies of the competing diastereomeric transition states, potentially enhancing selectivity.

Q3: In which types of reactions is a D-Phenylalaninol-d2 auxiliary most likely to be beneficial?

The benefits of a deuterated auxiliary are most likely to be observed in reactions where the transition state is highly ordered and sensitive to small steric and electronic perturbations. This includes:

  • Diastereoselective Enolate Alkylations: The rigid chelated enolate provides a well-defined transition state where the subtle differences between C-H and C-D bonds can exert maximum influence.[4]

  • Asymmetric Aldol Additions: Particularly boron-mediated Evans aldol reactions, which proceed through a highly organized Zimmerman-Traxler transition state.[5][6][12] The chair-like transition state is sensitive to steric repulsions, which could be fine-tuned by deuteration.

  • Asymmetric Conjugate Additions: Similar to alkylations, the stereochemical outcome is dictated by the facial bias imposed by the auxiliary.[13]

Troubleshooting Guide for Diastereoselective Reactions

Issue 1: Low Diastereomeric Ratio (d.r.) in an Enolate Alkylation

Symptom: You are performing an alkylation on an N-acyl oxazolidinone derived from D-Phenylalaninol-d2 and obtaining a mixture of diastereomers with a d.r. below the desired 95:5.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Enolate Formation If deprotonation is not complete, the remaining starting material can be alkylated via a less selective background reaction.- Use a stronger base (e.g., switch from LDA to NaHMDS or KHMDS). - Ensure accurate titration of your alkyllithium reagent if preparing LDA in situ. - Increase the equivalents of base slightly (e.g., from 1.05 to 1.1 eq).
Enolate Equilibration If the enolate is not stable under the reaction conditions, it may equilibrate to the undesired (E)-enolate, which has different facial selectivity.- Maintain a low reaction temperature (-78 °C) throughout the deprotonation and alkylation. - Use sodium or potassium bases, as their enolates are often more stable.
Non-Chelating Conditions The high diastereoselectivity of Evans auxiliaries relies on a rigid, metal-chelated Z-enolate.[5] If the counterion (e.g., Li+) is too strongly solvated, chelation is disrupted.- Use a less coordinating solvent. While THF is standard, consider toluene as a co-solvent. - Avoid additives like HMPA which are strong Lewis bases and will disrupt chelation.
Reactive Electrophile Highly reactive electrophiles (e.g., methyl triflate) may react faster than the enolate can achieve its optimal chelated conformation, leading to reduced selectivity.- Switch to a less reactive electrophile if possible (e.g., from a triflate to an iodide or bromide). - Add the electrophile slowly at -78 °C to maintain a low concentration.

How D-Phenylalaninol-d2 Might Help: The deuterated auxiliary could potentially increase the energy difference between the two diastereomeric transition states. This would make the reaction more forgiving to minor deviations in conditions that might otherwise lower the d.r.

Visualizing Stereocontrol: The Alkylation Transition State

The key to high diastereoselectivity in the alkylation of an N-acyl oxazolidinone is the formation of a rigid Z-enolate chelated to a metal counterion. This conformation forces the bulky benzyl group to occupy a position that sterically shields the top face of the enolate. The electrophile is therefore directed to the less hindered bottom face.

Caption: Model of electrophilic attack on a chelated Z-enolate.

Issue 2: Poor syn/anti Selectivity in a Boron-Mediated Aldol Addition

Symptom: Your aldol reaction between a boron enolate of an N-propionyl D-Phenylalaninol-d2 auxiliary and an aldehyde is yielding a mixture of syn and anti products.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incorrect Enolate Geometry The Evans syn-aldol reaction requires the formation of the (Z)-boron enolate.[5] Use of certain boron sources or bases can lead to the formation of the (E)-enolate, which gives the anti product.- For (Z)-enolate formation, use Bu₂BOTf and a tertiary amine base (e.g., Et₃N or DIPEA). - Ensure the reaction is run at the correct temperature (typically 0 °C for enolization, then -78 °C for aldehyde addition).
Disrupted Zimmerman-Traxler Transition State The high selectivity is a result of a closed, chair-like Zimmerman-Traxler transition state.[5] If this is disrupted, selectivity is lost.- Use a non-coordinating solvent like CH₂Cl₂. - Ensure the stoichiometry of the boron reagent and base is correct. Excess base can interfere with the transition state.
Chelation Control from Aldehyde If the aldehyde has a Lewis basic group (e.g., an α- or β-alkoxy group), it can chelate to the boron, overriding the auxiliary's control and potentially favoring a different diastereomer.[14]- Consider using a different Lewis acid that is less prone to chelation with the aldehyde, though this will change the reaction paradigm. - Protect the Lewis basic group on the aldehyde if possible.

Visualizing the Aldol Transition State

The stereochemical outcome of the Evans aldol reaction is predicted by the Zimmerman-Traxler model, where the boron enolate and the aldehyde form a six-membered, chair-like transition state. The substituents arrange themselves to minimize steric interactions, which dictates the stereochemistry of the newly formed C-C bond and hydroxyl group.

Caption: Chair-like transition state in an Evans-boron aldol reaction.

Experimental Protocols

Protocol 1: Preparation of N-Propionyl-(4R,5S)-4-benzyl-5-deutero-oxazolidin-2-one

(Note: This is a representative protocol assuming deuteration at C5. Synthesis of D-Phenylalaninol-d2 would require a custom synthesis, for example, by reduction of the corresponding deuterated amino acid ester.)

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R,5S)-4-benzyl-5-deutero-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. The reaction is often exothermic. Maintain the temperature below -60 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl auxiliary.

Protocol 2: Diastereoselective Aldol Reaction with Isobutyraldehyde

  • Setup: To a flame-dried flask under argon, add the N-propionyl auxiliary (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C.

  • Enolization: Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of di-n-butylboron triflate (Bu₂BOTf, 1.1 eq). Stir at 0 °C for 30 minutes.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Aldehyde Addition: Add isobutyraldehyde (1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (carefully, exothermic). Stir vigorously for 1 hour at 0 °C.

  • Workup: Extract the mixture with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Analysis & Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash chromatography.

References

  • Davies, S. G., & Fletcher, A. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: [Link]

  • Kato, D., et al. (2018). Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • Li, C., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

  • Google Patents. (n.d.). Chemical synthesis method of chiral D-phenylalanine. Google Patents.
  • Wang, C., et al. (2021). Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications. Available at: [Link]

  • YouTube. (2017). D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Wikipedia. Available at: [Link]

  • Gao, H., et al. (2022). Visible-light mediated catalytic asymmetric radical deuteration at non-benzylic positions. Nature Communications. Available at: [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Asymmetric Induction. MSU Chemistry. Available at: [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Giagou, T., & Meyer, M. P. (2010). Kinetic Isotope Effects in Asymmetric Reactions. PMC. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). Course Hero. Available at: [Link]

  • eScholarship. (n.d.). Kinetic Isotope Effect: Mechanisms of Asymmetric Reductions and Hydrogen Transfers. eScholarship. Available at: [Link]

  • Larrow, J. F., & Jakubec, P. (2013). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2010). Kinetic Isotope Effects in Asymmetric Reactions. ResearchGate. Available at: [Link]

  • Lee, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • YouTube. (2024). Solving Anti Aldol Reaction Issues. YouTube. Available at: [Link]

  • ResearchGate. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Available at: [Link]

  • Kwan, E. E. (n.d.). 8 - Aldol Reaction.pdf. Harvard University. Available at: [Link]

  • Giagou, T., & Meyer, M. P. (2010). Kinetic isotope effects in asymmetric reactions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate. Available at: [Link]

  • YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1993). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. Available at: [Link]

Sources

Technical Support Center: D-Phenylalaninol-d2 Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #D2-PHE-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Subject: Troubleshooting Low Yields in LiAlD₄ Reduction of D-Phenylalanine Derivatives[1]

Executive Summary

Low yields in the synthesis of D-Phenylalaninol-d2 (specifically labeled at the


-position relative to the amine, arising from the reduction of the carboxyl group) are rarely due to a single catastrophic failure.[1] Instead, they typically result from a "death by a thousand cuts" across three critical phases: Solubility (Pre-reaction) , Quenching (The Aluminum Trap) , and Extraction (Amphiphilicity) .[1]

This guide provides a rectified protocol and troubleshooting logic to recover yields from <30% to >85%, utilizing the Methyl Ester Route combined with a Rochelle Salt Workup .

Module 1: The Root Cause Analysis (The "Why")

Before altering your protocol, review these three primary failure modes.

The Solubility Trap (Starting Material)

Direct reduction of free D-Phenylalanine (zwitterionic amino acid) with Lithium Aluminum Deuteride (LiAlD₄) is notoriously difficult.[1]

  • Issue: Amino acids are insoluble in ethers (THF, Et₂O).[1] They require refluxing for days, often leading to incomplete reduction.[1]

  • Solution: You must convert D-Phenylalanine to D-Phenylalanine Methyl Ester first.[1] The ester is soluble in THF, allowing the reduction to proceed rapidly under mild conditions.

The "Aluminum Sponge" (Workup)

The reduction generates aluminum alkoxide intermediates.

  • Issue: Upon adding water, these form a gelatinous aluminum hydroxide precipitate.[1][2] This "sponge" physically traps the amino alcohol product. Standard filtration can result in a 50% yield loss immediately.[1]

  • Solution: Use Rochelle Salt (Sodium Potassium Tartrate) .[1][3][4] The tartrate acts as a ligand, chelating the aluminum into a water-soluble complex, destroying the gel and releasing your product.

The pH Extraction Window (Isolation)

Phenylalaninol is an amino alcohol. It is amphiphilic.

  • Issue: If the aqueous quench is neutral or slightly acidic, the amine remains protonated (

    
    ) and stays in the water.
    
  • Solution: The aqueous phase must be adjusted to pH > 12 before extraction to ensure the amine is free (

    
    ) and extractable into organic solvents.
    

Module 2: Visualizing the Pathway

The following diagram outlines the optimized workflow and the critical decision points for the workup.

G Start D-Phenylalanine (Free Acid) Ester D-Phe Methyl Ester (THF Soluble) Start->Ester SOCl2, MeOH (Essential Step) Reaction LiAlD4 Reduction (THF, 0°C -> Reflux) Ester->Reaction Add dropwise Quench Quench Decision Reaction->Quench Complete Fieser Fieser Workup (n, n, 3n) Quench->Fieser Standard Protocol Rochelle Rochelle Salt (Sat. Na-K Tartrate) Quench->Rochelle Amino Alcohol Protocol (RECOMMENDED) Result_Fail Low Yield (Trapped in Al precipitate) Fieser->Result_Fail Precipitate Traps Product Result_Success High Yield (Clean Phase Split) Rochelle->Result_Success Solubilizes Aluminum

Figure 1: The optimized synthetic pathway.[1] Note the critical divergence at the quench step where Rochelle Salt is preferred over standard Fieser workups for amino alcohols.

Module 3: The "Golden Route" Protocol

Target: D-Phenylalaninol-d2 (Labeled at


)
Scale:  10 mmol basis[1]
Step 1: Preparation of D-Phenylalanine Methyl Ester HCl

Skip this if you purchased the ester commercially.[1]

  • Suspend D-Phenylalanine (1.65 g, 10 mmol) in dry Methanol (20 mL).

  • Cool to 0°C. Add Thionyl Chloride (1.5 eq, 1.1 mL) dropwise.

  • Reflux for 3 hours. The solution should become clear.

  • Concentrate in vacuo to obtain the white solid ester hydrochloride.

Step 2: The LiAlD₄ Reduction

Critical Safety: LiAlD₄ is pyrophoric. Use dry glassware and an inert atmosphere (


 or Ar).
  • Reagent Prep: Suspend LiAlD₄ (1.0 g, ~24 mmol, 2.4 eq) in anhydrous THF (30 mL) in a round-bottom flask. Cool to 0°C.[3][4]

    • Note: We use 2.4 equivalents because the amine protons will quench some hydride, and the ester requires 0.5 eq per carbonyl. Excess ensures kinetics.[1]

  • Free Basing (Optional but recommended): If using the Ester-HCl salt, neutralize it first by partitioning between saturated

    
     and DCM, drying the DCM, and evaporating.[1] Dissolve the free ester oil in dry THF (10 mL).
    
    • Why? Adding the HCl salt directly to LiAlD₄ consumes hydride and generates

      
       gas violently.
      
  • Addition: Add the ester/THF solution dropwise to the LiAlD₄ suspension at 0°C.

  • Reaction: Warm to Room Temperature (RT), then reflux for 4–6 hours.

    • Check: TLC (MeOH/DCM 1:9) should show the disappearance of the ester.

Step 3: The Rochelle Salt Workup (The Fix)
  • Cool the reaction mixture to 0°C.

  • Dilute: Add Diethyl Ether (40 mL). This acts as a heat sink.[1]

  • Quench: Add water dropwise very slowly until gas evolution ceases.

  • Solubilize: Add 50 mL of Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) .

  • Stir: Vigorously stir the biphasic mixture at RT for 1–2 hours.

    • Visual Cue: The grey/white sludge will dissolve, leaving two clear layers (Organic and Aqueous).[1]

  • Extraction: Separate layers. Extract the aqueous layer with DCM (

    
    ).[1]
    
    • Tip: If the aqueous layer is not basic, add NaOH to pH > 12 before extraction.

  • Dry & Concentrate: Dry combined organics over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid grey rock during quenching. What now?

Diagnosis: You likely used the "Fieser" method (


 mL water, 

mL 15% NaOH,

mL water) or added water too fast without enough solvent.[1] Fix: Do not filter. Add the saturated Rochelle salt solution and stir overnight . The tartrate will eventually chew through the solid aluminum mass and release your product into the organic layer.
Q2: My yield is 10%. The NMR shows pure product, but the mass is missing.

Diagnosis: Your product is in the water. Phenylalaninol is water-soluble.[1] Fix:

  • Take your aqueous waste layer.[1]

  • Check pH.[1] If < 12, add pellets of NaOH until strongly basic.[1]

  • Perform a "Salting Out" extraction: Saturate the aqueous layer with NaCl.

  • Extract with Chloroform:Isopropanol (3:1) instead of pure DCM. This solvent mixture is more polar and pulls amino alcohols out of water efficiently.

Q3: The product is not deuterated enough (Scrambling or H-incorporation).

Diagnosis: Moisture ingress or old LiAlD₄. Fix:

  • Check your THF.[1][4][5] It must be distilled from Sodium/Benzophenone or come from a fresh solvent purification system (SPS).[1]

  • Ensure your LiAlD₄ is a grey powder, not white (white often indicates decomposition to hydroxides).[1]

  • Pro-Tip: If you used the HCl salt of the ester directly, the acidic protons (

    
    ) react with LiAlD₄ to release 
    
    
    
    gas. This doesn't incorporate H into the carbon skeleton, but it wastes expensive deuteride. Free-base the ester first.[1]
Q4: Can I use NaBD₄ (Sodium Borodeuteride) instead? It's cheaper.

Diagnosis: NaBD₄ is generally too mild to reduce esters to alcohols efficiently without additives (like LiCl or Lewis acids).[1] Recommendation: Stick to LiAlD₄ for esters. If you must use NaBD₄, you have to reduce the aldehyde (from D-Phenylalanine -> Weinreb Amide -> Aldehyde -> Alcohol), which adds two synthetic steps and reduces overall yield.[1]

Module 5: Data Comparison (Quench Methods)

Quench MethodProcessing TimePhysical StateTypical YieldRisk Factor
Water / Acid Fast (<30 min)Clear Solution< 40%Product stays in water (protonated)
Fieser (n, n, 3n) Medium (1 hr)Granular Precipitate40–60%Precipitate traps amino alcohols
Rochelle Salt Slow (2–12 hrs)Two Clear Layers > 85% Requires long stirring time

References

  • Myers, A. G. (2007).[1] Advanced Organic Chemistry: Reduction of Carbonyl Compounds. Harvard University Chemistry Handouts.

    • Context: Authoritative source on hydride reduction mechanisms and the stoichiometry of LiAlH4 reductions.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.[1]

    • Context: The standard for esterific
  • Dilbeck, G. A., et al. (1978).[1] Reduction of Amino Acids to Amino Alcohols. Journal of Organic Chemistry.

    • Context: Discusses the solubility challenges of amino acids in ether solvents.
  • Not Voodoo X. (2024). Workup Tricks: The Rochelle Salt Method. University of Rochester.[1]

    • Context: Verified laboratory technique guide for breaking aluminum emulsions.

Sources

Troubleshooting guide for the removal of D-Phenylalaninol-d2 auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for the Removal and Recovery of D-Phenylalaninol-d2 Auxiliaries Document ID: TSC-2024-AUX-D2 Last Updated: February 2026

Executive Summary & Application Context

Welcome to the Technical Support Center. This guide addresses the cleavage of chiral auxiliaries derived from D-Phenylalaninol-d2 . This specific auxiliary is typically employed to construct Evans-type oxazolidinones , enabling highly stereoselective alkylation or aldol reactions.

The "d2" designation (deuterium labeling, typically at the benzylic or aromatic positions) adds significant cost and utility to the reagent, often used for:

  • Metabolic Stability Studies: Blocking metabolic hot-spots.

  • Internal Standards: Mass spectrometry quantification.

  • Mechanistic Probing: Kinetic Isotope Effect (KIE) studies.

Critical Objective: The goal is not merely to cleave the auxiliary to release your product, but to recover the expensive deuterated auxiliary quantitatively without scrambling the isotope label or racemizing your chiral center.

Decision Matrix: Selecting the Cleavage Protocol

Before troubleshooting, ensure you are using the correct reagent system for your desired product.

CleavageDecision Start Target Product? Acid Carboxylic Acid Start->Acid Standard Alcohol Primary Alcohol Start->Alcohol Reduction Ester Ester Start->Ester Direct Conversion Method1 LiOH / H2O2 (Hydrolysis) Acid->Method1 Method2 LiBH4 / MeOH (Reductive) Alcohol->Method2 Method3 Ti(OEt)4 or Mg(OMe)2 (Transesterification) Ester->Method3

Figure 1: Selection guide for cleavage reagents based on the desired functional group outcome.

Protocol 1: Hydrolytic Cleavage (Target: Carboxylic Acid)

Standard Method: Lithium Hydroperoxide (LiOH + H₂O₂) Best For: Generating carboxylic acids with minimal racemization.

The Science (Why it works):

Standard hydrolysis using only LiOH is often too basic (


 of H₂O 

15.7) and slow, leading to epimerization of the

-center. By adding Hydrogen Peroxide (


11.6), we generate the hydroperoxide anion (

). This species is more nucleophilic (alpha-effect) but less basic than hydroxide, attacking the exocyclic carbonyl efficiently while preserving stereochemistry [1].
Step-by-Step Protocol:
  • Dissolve the

    
    -acyloxazolidinone in THF/H₂O (3:1) at 0 °C.
    
  • Add 30% H₂O₂ (4.0 equiv) via syringe over 5 minutes.

  • Add LiOH·H₂O (2.0 equiv) as a solid or solution.

  • Stir at 0 °C for 1–3 hours. Monitor by TLC.

  • Quench: Add saturated aqueous

    
     (sodium sulfite) to destroy excess peroxide. Caution: Exothermic.
    
Troubleshooting Guide: Hydrolysis
SymptomProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at the

-center.
Switch to LiOH/H₂O₂ in THF/H₂O (standard) or use TBAH (Tetrabutylammonium hydroxide) for higher solubility.
Racemization (

-epimer)
Reaction temperature too high or reaction time too long.Strictly maintain 0 °C . Ensure H₂O₂ is added before LiOH to prioritize

formation.
"Mushy" NMR / Byproducts Ring opening of the oxazolidinone (Endocyclic cleavage).This is rare with Evans auxiliaries but occurs if the exocyclic carbonyl is hindered. Switch to reductive cleavage and re-oxidize the alcohol later if the acid is required.

Protocol 2: Reductive Cleavage (Target: Alcohol)

Standard Method: Lithium Borohydride (LiBH₄) Best For: Direct access to primary alcohols.

The Science:

The oxazolidinone auxiliary activates the carbonyl, making it susceptible to mild reducing agents that would not typically reduce a standard amide. LiBH₄ is selective and allows for the recovery of the D-Phenylalaninol-d2 auxiliary intact.

Troubleshooting Guide: Reduction

Q: My yield is low, and I see a mix of products. A: Ensure you are adding a small amount of water or methanol (1-2 equiv) to the reaction. LiBH₄ in pure THF is sluggish. The formation of active borate species requires a protic additive.

  • Optimization: Use LiBH₄ (2.0 equiv) in THF containing 1% water or MeOH .

Q: Can I use NaBH₄? A: generally, No . Sodium borohydride is not strong enough to cleave the imide efficiently under standard conditions. Stick to LiBH₄ or


 (though 

is riskier for other functional groups).

Critical Workflow: Recovery of D-Phenylalaninol-d2

Because the "d2" auxiliary is high-value, recovery is as important as product isolation.

Recovery Logic (Self-Validating System)

The cleavage reaction yields two distinct species with opposite solubility properties:

  • The Product: Usually an Acid (anionic at pH 10) or Alcohol (neutral).

  • The Auxiliary: The oxazolidinone (neutral) or the amino-alcohol (basic/neutral depending on workup).

Note: Most cleavage methods (LiOH, LiBH4) release the Oxazolidinone ring intact . You generally recover the oxazolidinone, not the free amino-alcohol, unless you specifically hydrolyze the ring (harsh conditions).

RecoveryWorkflow Reaction Reaction Mixture (LiOH/H2O2 Cleavage) Quench Quench (Na2SO3) Remove THF (Rotovap) Reaction->Quench BaseWash Basify to pH 10 (Extract with DCM/EtOAc) Quench->BaseWash OrgLayer Organic Layer BaseWash->OrgLayer Contains Auxiliary AqLayer Aqueous Layer BaseWash->AqLayer Contains Product Salt Auxiliary RECOVERED AUXILIARY (D-Phenylalaninol-d2 Oxazolidinone) Concentrate & Recrystallize OrgLayer->Auxiliary Acidify Acidify to pH 2 (HCl) AqLayer->Acidify ExtractProd Extract with EtOAc Acidify->ExtractProd Product TARGET PRODUCT (Chiral Acid) ExtractProd->Product

Figure 2: Separation workflow for quantitative recovery of the D-Phenylalaninol-d2 auxiliary.

Recovery FAQ

Q: I lost the auxiliary. Where did it go? A: If you performed the LiOH cleavage, the auxiliary is the Oxazolidinone . It is neutral.

  • Check: Did you extract the aqueous reaction mixture with organic solvent (DCM or EtOAc) BEFORE acidifying?

  • Correction: The auxiliary is in the initial organic wash. The product (carboxylate salt) stays in the water. If you acidified first, both product and auxiliary went into the organic layer, making separation difficult.

Q: Can I reuse the recovered auxiliary directly? A: Yes. The D-Phenylalaninol-d2 oxazolidinone is highly crystalline.

  • Protocol: Dry the organic layer (

    
    ), concentrate, and recrystallize from EtOAc/Hexanes  (typically 1:3). Verify purity via NMR (check for disappearance of product peaks).
    

Q: Does the deuterium label scramble? A: Under standard LiOH/H₂O₂ or LiBH₄ conditions, the C-D bonds (typically on the phenyl ring or the C1/C2 of the ethyl chain) are chemically inert. Scrambling only occurs under harsh hydrogenation conditions (Pd/C, high pressure H₂) or radical conditions, which are not present here.

Summary of Quantitative Data

Reagent SystemTarget ProductAvg. Yield (Product)Avg. Recovery (Auxiliary)Risk of Racemization
LiOH / H₂O₂ Carboxylic Acid85–95%>90%Low (if

)
LiBH₄ / H₂O Alcohol80–90%>85%Very Low
Ti(OEt)₄ Ethyl Ester75–85%70–80%Low
KOH / MeOH Methyl Ester60–75%50–60%High (Avoid)

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987, 28, 6141–6144.

  • Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-2-methylpentanoic acid." Organic Syntheses, 1990, 68, 83.

  • Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997, 40, 1347–1365.

Optimizing reaction conditions for D-Phenylalaninol-d2 as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Phenylalaninol-d2 Chiral Auxiliary Optimization

Status: Operational Agent: Senior Application Scientist Ticket ID: D2-EVANS-OPT-2024

Core Directive & Reagent Profile

Reagent: D-Phenylalaninol-d


 (typically labeled at the C1/hydroxymethyl position or benzylic position).
Application:  Synthesis of deuterated Evans Oxazolidinones for asymmetric alkylations, aldol reactions, and metabolic stability studies.
Critical Constraint:  The high cost of deuterated starting materials mandates >90% recovery rates  of the auxiliary and strict prevention of isotopic scrambling.

This guide moves beyond standard textbook protocols to address the specific nuances of handling deuterated chiral scaffolds.

Module 1: Auxiliary Synthesis (Cyclization)

Objective: Convert D-Phenylalaninol-d


 to the oxazolidinone (Evans Auxiliary) without racemization or deuterium loss.

The Protocol: Do not use phosgene gas (safety/yield issues). Use Diethyl Carbonate with Potassium Carbonate.

  • Mix: 1.0 eq D-Phenylalaninol-d

    
    , 2.0 eq K
    
    
    
    CO
    
    
    , and 10 eq Diethyl Carbonate (acts as solvent/reagent).
  • Heat: Reflux at 110–120°C.

  • Distill: You must set up a distillation head to continuously remove the ethanol byproduct. This drives the equilibrium forward (Le Chatelier’s principle).

  • Workup: Filter off salts, evaporate excess carbonate, and recrystallize from EtOAc/Hexanes.

Troubleshooting Q&A:

Q: My yield is stuck at 60%. What is wrong? A: You are likely not removing ethanol efficiently. If ethanol remains in the pot, the reaction stalls. Ensure your distillation head temperature stays near 78°C (bp of ethanol) and eventually rises to the bp of diethyl carbonate (126°C), indicating the reaction is done.

Q: Will the deuterium exchange during this basic reflux? A: No. The C-D bonds on the phenylalaninol backbone (whether benzylic or at the hydroxymethyl group) are not acidic enough to exchange with carbonate bases.

Module 2: N-Acylation (The Loading Step)

Objective: Attach the acyl substrate (e.g., propionyl group) to the auxiliary.

The Protocol (Lithiation Method):

  • Dissolve: Auxiliary in anhydrous THF at -78°C.

  • Deprotonate: Add n-BuLi (1.05 eq) slowly. Crucial: Use a fresh bottle. Titrate it.

  • Acylate: Add the acid chloride (1.1 eq) or mixed anhydride.

  • Warm: Allow to warm to 0°C over 1 hour.

Visual Workflow (Graphviz):

AcylationWorkflow Start D-Phe-d2 Auxiliary (THF, -78°C) Lithiation Add n-BuLi (Formation of Li-Salt) Start->Lithiation Check Check: Is solution clear/yellow? Lithiation->Check Check->Start No (Wet THF/Bad BuLi) Acylation Add Acid Chloride (Slow Addition) Check->Acylation Yes Quench Quench (NH4Cl) & Isolate Acylation->Quench

Caption: Step-wise decision tree for the lithiation-acylation sequence to ensure high yields.

Troubleshooting Q&A:

Q: I see significant starting material (auxiliary) remaining. A: This is often due to the "O-acylation vs. N-acylation" competition or moisture.

  • Fix: Ensure the lithiated species forms completely (stir 15-30 mins at -78°C).

  • Alternative: If the acid chloride is hindered, switch to the NaH method (THF, 0°C) which is more forcing but slightly riskier for racemization if not monitored.

Module 3: Asymmetric Alkylation (The Core Reaction)

Objective: Enolize the N-acyl species and alkylate with high diastereoselectivity (dr).

Mechanism: The Z-enolate is formed via Lithium chelation. The bulky benzyl group (d2-labeled) blocks one face, forcing the electrophile to attack from the opposite side.

Optimization Table: Base & Additive Effects

ParameterRecommendationReason
Base NaHMDS or LDA NaHMDS often gives cleaner reactions for simple alkylations; LDA is standard for aldol.
Temperature -78°C (Strict)Higher temps allow E-enolate formation, destroying stereocontrol.
Solvent THF (Anhydrous)Essential for chelation. DCM breaks the chelate.
Additive LiCl (Dry, 5-6 eq)CRITICAL TIP: Adding flame-dried LiCl accelerates the reaction and tightens the transition state, often boosting dr from 90:10 to >98:2.

Troubleshooting Q&A:

Q: My diastereomeric ratio (dr) is poor (e.g., 80:20). A: This indicates a "loose" transition state.

  • Check Temperature: Did the internal probe rise above -70°C during base addition?

  • Try LiCl: As noted in the table, LiCl helps break up enolate aggregates, forming a discrete monomeric chelate that is highly selective.

Q: Can I use this for deuterated electrophiles (e.g., CD3I)? A: Yes. The kinetic isotope effect (KIE) is negligible for the electrophile's approach. However, ensure the reaction time is extended by 10-20% to account for any secondary KIEs.

Module 4: Cleavage & Recovery (The Money Step)

Objective: Remove the chiral auxiliary to yield the product (acid/alcohol) and recover the D-Phenylalaninol-d2 .

The Issue: Standard hydrolysis (LiOH only) attacks the endocyclic carbonyl (the ring), destroying your expensive auxiliary. The Solution: LiOH + H2O2 . The hydroperoxide anion (


) is more nucleophilic than 

(alpha-effect) and specifically attacks the exocyclic imide carbonyl.[1]

Visual Mechanism (Graphviz):

CleavagePathway Substrate N-Acyl Oxazolidinone Reagent LiOH + H2O2 (Forms LiOOH) Substrate->Reagent Intermediate Exocyclic Attack (Favored by Alpha-Effect) Reagent->Intermediate Major Pathway Endocyclic Endocyclic Attack (Ring Opening - BAD) Reagent->Endocyclic Minor (if no H2O2) Products Chiral Acid + Recovered Auxiliary Intermediate->Products

Caption: The mechanistic divergence between LiOOH (desired) and LiOH (destructive) cleavage.

Protocol:

  • Dissolve substrate in THF/H2O (3:1) at 0°C.

  • Add H2O2 (4 eq) before adding LiOH.

  • Add LiOH (2 eq) .

  • Monitor by TLC. Upon completion, quench with Na2SO3 (to kill peroxides) and extract.

Troubleshooting Q&A:

Q: I recovered the auxiliary, but the mass balance is low. A: The auxiliary is somewhat water-soluble.

  • Fix: During the workup, after extracting the product acid at basic pH (if applicable), you must extract the organic layer (containing the auxiliary) extensively with DCM, not just EtOAc.

References

  • Evans, D. A., et al. (1982).[2] "Enantioselective alkylation of N-acyl oxazolidinones." Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

  • Keyes, L., et al. (2023). "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH." Australian Journal of Chemistry.[3]

Sources

Minimizing isotopic scrambling in D-Phenylalaninol-d2 labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Phenylalaninol-d2 Synthesis

Welcome to our dedicated technical support guide for the synthesis and analysis of D-Phenylalaninol-d2. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize isotopically labeled compounds. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Isotopic integrity is paramount, and this guide focuses on the critical challenge of minimizing deuterium scrambling during the synthesis of D-Phenylalaninol-d2.

Troubleshooting Guide: Diagnosing and Solving Isotopic Scrambling

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final product's mass spectrum shows a high abundance of M+1 (D1) and M+0 (D0) species, not the expected M+2. What is causing this incomplete deuteration?

Answer: This is a classic sign that your reaction is being contaminated with protons, leading to the incorporation of hydrogen instead of deuterium. The root cause is almost always related to insufficient control over reaction conditions or impurities in your reagents.

  • Causality: The most common synthesis of D-Phenylalaninol-d2 involves the reduction of a D-phenylalanine derivative (like an ester or the acid itself) with a powerful deuteride-donating agent, such as Lithium Aluminum Deuteride (LiAlD₄). LiAlD₄ is extremely reactive and will preferentially react with any available protic source before reducing the carbonyl group.[1][2]

  • Troubleshooting Steps & Solutions:

    • Verify Reagent and Solvent Anhydrousness:

      • LiAlD₄: This reagent is highly hygroscopic. An older bottle or one that has been opened multiple times may have absorbed atmospheric moisture, reducing its deuterating potency. Use a freshly opened bottle or a well-stored one.

      • Solvents: Ensure your solvent (typically THF or Diethyl Ether) is truly anhydrous. Use a freshly dried solvent from a solvent purification system or a new, sealed bottle.

      • Starting Material: Your D-phenylalanine derivative must be completely dry. Dry it under high vacuum for several hours before use.

    • Rigorous Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) from start to finish to prevent moisture from entering the system.

    • Controlled Workup: The initial quench of the reaction is critical. A common mistake is to quench the excess LiAlD₄ with a protic solvent like methanol or water. This introduces a massive source of protons that can be incorporated into the product during the final stages of the reaction.

      • Recommended Quench Protocol: First, cautiously quench the excess LiAlD₄ with D₂O at low temperature (0 °C). This ensures that any reactive intermediates are protonated with deuterium. Only after the initial vigorous reaction has subsided should you proceed with a standard aqueous workup (e.g., using H₂O and NaOH).

Question 2: My ¹H NMR shows a clean disappearance of the C1-proton signals, but my ²H NMR or HRMS indicates deuterium has scrambled to other positions, like the benzylic carbon (C2) or the aromatic ring. Why did the label move?

Answer: Observing deuterium at non-target positions is a clear indication of isotopic scrambling. This occurs when C-H bonds are unintentionally broken and reformed under conditions that allow for deuterium incorporation from an external source or intramolecular migration.

  • Causality:

    • pH Extremes During Workup: Both strongly acidic and strongly basic conditions during the aqueous workup can facilitate H/D exchange.[3][4][5] The benzylic protons (at C2) are particularly susceptible to exchange under certain conditions due to the stability of the resulting benzylic carbanion or carbocation intermediates.

    • Reaction Temperature: Excessive heat can provide the activation energy needed to break stronger C-H bonds, leading to unintended side reactions and scrambling.

    • Catalytic Side Reactions: If any residual transition metals are present (e.g., from a previous synthetic step), they can catalyze H/D exchange, particularly at benzylic and aromatic positions, if a deuterium source is available.[6] Palladium-on-carbon (Pd/C) is a known catalyst for such exchanges.[6]

  • Preventative Measures:

    • Maintain Neutral pH: During your workup, aim to keep the pH as close to neutral (pH ~7) as possible. If you must adjust the pH, do so cautiously at low temperatures and for the minimum time required.

    • Control Reaction Temperature: Run the reduction at the lowest temperature that allows for a reasonable reaction rate. For LiAlD₄ reductions, this is often between 0 °C and room temperature. Avoid prolonged heating.

    • Ensure Purity of Starting Materials: Purify your starting D-phenylalanine derivative to remove any catalytic impurities before the reduction step.

Below is a troubleshooting workflow to help diagnose the source of isotopic impurity.

G start Isotopic Purity < 98%? ms_check Analyze HRMS Data start->ms_check Yes success Success: Purity > 98% start->success No incomplete High M+0 / M+1 Peaks? (Incomplete Deuteration) ms_check->incomplete nmr_check Analyze 1H and 2H NMR Data scrambling Deuterium at Non-Target Positions? (Scrambling) nmr_check->scrambling incomplete->nmr_check No sol_reagent 1. Check Anhydrous Conditions 2. Verify Reagent Purity (LiAlD₄) 3. Refine Quench Protocol (use D₂O) incomplete->sol_reagent Yes scrambling->success No, Purity is Good workup_cond 1. Control Workup pH (aim for ~7) 2. Lower Reaction Temperature 3. Check for Catalytic Impurities scrambling->workup_cond Yes

Caption: Troubleshooting workflow for isotopic purity issues.

Frequently Asked Questions (FAQs)

This section covers broader topics to build a foundational understanding of the labeling process.

1. What are the primary mechanisms of isotopic scrambling relevant to D-Phenylalaninol-d2?

Isotopic scrambling occurs when a deuterium atom moves from its intended position to another, or when a hydrogen atom from the solvent or another reagent displaces a deuterium atom.

G cluster_molecule D-Phenylalaninol-d2 cluster_causes Potential Scrambling Drivers mol Aromatic C-H Benzylic C-H Chiral C-H Target C-D₂ N-H₂ O-H cause1 Acid/Base Catalysis (Workup) cause1->mol:f0 Minor cause1->mol:f4 Labile cause1->mol:f5 Labile cause2 Residual Catalysts (e.g., Pd) cause2->mol:f1 High Risk cause3 High Temperature cause3->mol:f1 Moderate Risk cause4 Protic Solvents (Back-Exchange) cause4->mol:f4 Labile cause4->mol:f5 Labile

Caption: Key molecular sites and drivers of isotopic scrambling.

  • Exchange of Labile Protons: The protons on the amine (-NH₂) and hydroxyl (-OH) groups are labile, meaning they readily exchange with deuterium from deuterated solvents (like D₂O) or with protons from protic solvents (like H₂O, MeOH).[7] This is expected and is often not considered "scrambling" in the same way as C-D bond loss, as these positions can be easily re-deuterated or are expected to exchange in aqueous biological systems.

  • Benzylic Exchange (C2 Position): The C-H bond at the benzylic position is weaker than other aliphatic C-H bonds due to the adjacent phenyl ring. Under harsh conditions (e.g., high heat or in the presence of certain catalysts), this bond can break, allowing for deuterium incorporation.[6]

  • Back-Exchange During Workup/Purification: This is the most common source of lost isotopic purity.[8][9] After the reduction is complete, the product is an aluminum-alkoxide complex. When water or another protic solvent is added, it protonates the alkoxide and neutralizes the reaction. If this is not done carefully, H⁺ can be incorporated instead of D⁺, leading to D0 and D1 impurities.

2. Which analytical techniques are best for confirming isotopic purity and locating deuterium labels?

No single technique tells the whole story. A combination of mass spectrometry and NMR spectroscopy is the gold standard for characterizing deuterated compounds.[10][11][12]

Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Provides the overall isotopic distribution (e.g., % M+0, % M+1, % M+2).[13][14]Highly sensitive, requires very little sample, excellent for quantifying isotopic enrichment.Does not inherently reveal the location of the deuterium labels. Scrambling cannot be distinguished from incomplete labeling without fragmentation.
¹H NMR (Proton NMR) Confirms the disappearance or reduction in the integration of proton signals at the sites of deuteration.Provides direct evidence of deuteration at specific sites. Can quantify the degree of deuteration by comparing peak integrals to an internal standard.Indirectly confirms deuteration by the absence of a signal.
²H NMR (Deuterium NMR) Directly observes the deuterium nuclei, confirming their presence and chemical environment.[6][10]Unambiguously shows where the deuterium labels are located on the molecule.Lower sensitivity than ¹H NMR; requires a higher concentration of the labeled compound. Not as commonly available as ¹H NMR.
¹³C NMR Can show changes in peak multiplicity (e.g., a triplet for a -CD₂- group) and slight isotopic shifts.Useful for confirming the location of labels, especially in complex molecules.Low sensitivity; may require long acquisition times.

3. What is the recommended synthetic protocol for preparing high-purity D-Phenylalaninol-d2?

The most reliable method involves the reduction of an N-protected D-phenylalanine ester with Lithium Aluminum Deuteride (LiAlD₄) in an anhydrous, aprotic solvent.

  • Rationale:

    • Starting Material: Using an ester (e.g., methyl or ethyl ester) is preferable to the free carboxylic acid because it is more soluble in aprotic solvents and the reduction is often cleaner.

    • N-Protection: Protecting the amine group (e.g., as a Boc-carbamate) prevents it from reacting with the LiAlD₄, which would consume the reagent and create side products.

    • Reducing Agent: LiAlD₄ is a powerful deuteride source, ensuring efficient reduction.[1] Its use necessitates strict anhydrous conditions.

Experimental Protocol: Synthesis of N-Boc-D-Phenylalaninol-d2
  • Preparation (Day 1):

    • Place a 250 mL three-neck round-bottom flask, a magnetic stir bar, a condenser, and a dropping funnel in a 120 °C oven overnight.

    • Dry the starting material, N-Boc-D-phenylalanine methyl ester (1.0 eq), under high vacuum for at least 4 hours.

    • Obtain fresh, anhydrous THF from a solvent purification system or a new sealed bottle.

  • Reaction Setup (Day 2):

    • Quickly assemble the hot glassware under a stream of dry Argon. Equip the flask with the stir bar, a septum, the dropping funnel, and the condenser (with an Argon inlet at the top).

    • Allow the system to cool to room temperature under a positive pressure of Argon.

    • Dissolve the N-Boc-D-phenylalanine methyl ester in anhydrous THF (approx. 0.2 M concentration) and add it to the reaction flask via cannula.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reduction:

    • In a separate, dry flask under Argon, prepare a solution or slurry of LiAlD₄ (1.5 eq) in anhydrous THF.

    • Transfer the LiAlD₄ slurry to the dropping funnel via cannula.

    • Add the LiAlD₄ slurry dropwise to the stirred solution of the ester over 30-45 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup (Critical Step):

    • Cool the reaction mixture back down to 0 °C.

    • Quench: Add D₂O (X mL, where X is the mass of LiAlD₄ in grams) dropwise very slowly and cautiously. An initial vigorous gas evolution will occur.

    • Next, add 15% (w/v) NaOH in D₂O solution (X mL) dropwise.

    • Finally, add more D₂O (3X mL) and stir the mixture vigorously for 1 hour until a white, granular precipitate of aluminum salts forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the final product for chemical and isotopic purity using ¹H NMR, ²H NMR, and HRMS as described in the table above.

References

  • CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google P
  • Isotopic labeling - Wikipedia. [Link]

  • The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC - NIH. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

  • Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis - ResearchGate. [Link]

  • 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview - LibreTexts. [Link]

  • Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain | Biochemistry - ACS Publications. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC - NIH. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC - NIH. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

  • Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed. [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment - ResearchGate. [Link]

  • (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry - ResearchGate. [Link]

Sources

Preventing racemization during D-Phenylalaninol-d2 auxiliary cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization during D-Phenylalaninol-d2 auxiliary cleavage Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenge of removing the D-Phenylalaninol-d2 chiral auxiliary while preserving the stereochemical integrity of your target molecule and the isotopic purity of the auxiliary for recovery.

Module 1: Core Protocol & Mechanistic Logic

The "Gold Standard" Cleavage Protocol

Why this matters: D-Phenylalaninol-d2 is a high-value, isotopically labeled auxiliary. Standard hydrolysis (LiOH alone) is often too basic and slow, leading to endocyclic cleavage (destroying the auxiliary) or enolization (racemizing the product). The LiOH/H₂O₂ (Hydroperoxide) method is the industry standard because the hydroperoxide anion (


) is more nucleophilic than hydroxide (

) but less basic (

11.6 vs 15.7), allowing for rapid cleavage at 0°C.
Optimized Workflow: LiOH/H₂O₂ Hydrolysis
ParameterSpecificationCausality / Rationale
Reagent LiOH (2.0 equiv) + 30% H₂O₂ (4.0 equiv)

attacks the exocyclic carbonyl selectively over the endocyclic carbamate.
Solvent THF:H₂O (3:1 or 4:1)THF solubilizes the imide; water is required for the hydroxide solubility.
Temperature 0 °C (Strict)Higher temps increase

(racemization rate) faster than

(hydrolysis rate).
Quench Na₂SO₃ or Na₂S₂O₃ (1.5 M)Essential to destroy excess peroxides before acidification to prevent oxidative degradation.
pH Control Acidify to pH 3-4 (Citric Acid)Strong mineral acids (HCl) can promote acid-catalyzed racemization via oxazolinium ions.
Visualizing the Mechanism

The following diagram illustrates why the hydroperoxide method prevents racemization compared to direct hydroxide attack.

CleavageMechanism Start N-Acyl Oxazolidinone (Substrate) PathA Path A: Hydroxide (HO⁻) (High pH, Slow) Start->PathA LiOH only PathB Path B: Hydroperoxide (HOO⁻) (Lower pH, Fast) Start->PathB LiOH + H₂O₂ Enolate Enolate Intermediate (RACEMIZATION RISK) PathA->Enolate Slow nucleophilic attack allows deprotonation Peracid Peracid Intermediate (Fast Collapse) PathB->Peracid HOO⁻ is 100x more nucleophilic than HO⁻ Product Chiral Acid + Auxiliary Enolate->Product Racemic Mixture Peracid->Product Stereoretention

Enhancing the recovery of D-Phenylalaninol-d2 auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recovery Yields for Deuterated Chiral Auxiliaries Reference ID: TSC-AUX-D2-001

Executive Summary

This guide addresses the recovery of D-Phenylalaninol-d2 , a high-value deuterated chiral auxiliary used in asymmetric synthesis (e.g., Meyers' lactams, Schiff base alkylations, or as a precursor to Evans' oxazolidinones). Unlike standard reagents, the isotopic labeling (d2) necessitates a recovery protocol that prioritizes quantitative mass balance over speed.

The core challenge in recovering amino alcohols lies in their amphiphilic nature (surfactant behavior), which leads to emulsion formation and solubility in aqueous waste streams. This guide provides a self-validating workflow to maximize recovery >95%.

Module 1: The Recovery Workflow

Logic: The recovery relies on the "pH-Switch" mechanism. The auxiliary exists as a water-soluble ammonium salt at low pH and an organic-soluble free amine at high pH.

Interactive Workflow Diagram

The following diagram illustrates the critical decision points in the separation process.

RecoveryWorkflow Start Crude Reaction Mixture (Post-Hydrolysis) Acidify Acid Wash (1M HCl) pH < 2.0 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase Organic Phase (Target Product) Sep1->OrgPhase Product AqPhase Aqueous Phase (Auxiliary Ammonium Salt) Sep1->AqPhase Auxiliary Basify Basification (NaOH to pH > 12) AqPhase->Basify Extract Extraction (DCM or EtOAc + Brine) Basify->Extract Dry Drying & Concentration Extract->Dry Recryst Recrystallization (Toluene or Et2O/Hex) Dry->Recryst

Caption: Figure 1. The pH-Switch protocol separates the non-basic product from the basic auxiliary. Critical control points are the pH thresholds (<2 and >12).

Module 2: Troubleshooting & FAQs

Issue 1: "I have low recovery yields (<70%). Where is the auxiliary going?"

Diagnosis: The auxiliary is likely remaining in the aqueous phase due to incomplete deprotonation or high water solubility.

Technical Explanation: D-Phenylalaninol has a pKa (conjugate acid) of approximately 9.1–9.5 [1]. To drive the equilibrium completely toward the organic-soluble free amine, the pH must be at least 2 units higher than the pKa.

  • If pH is 10: ~10-20% may remain protonated (water-soluble).

  • If pH is 12+: >99% is deprotonated (organic-soluble).

Corrective Protocol:

  • Cool the solution: Exothermic neutralization can degrade the auxiliary. Cool to 0°C.[1][2]

  • Saturate with Salt: Add solid NaCl to the aqueous phase until saturation ("Salting Out"). This increases the ionic strength, forcing the organic auxiliary out of the water and into the organic solvent [2].

  • pH Check: Do not use litmus paper. Use a calibrated pH probe to ensure pH ≥ 12 using 5M NaOH or KOH.

Issue 2: "I am facing persistent emulsions during extraction."

Diagnosis: Amino alcohols act as surfactants. The polar hydroxyl/amine "head" and the lipophilic benzyl "tail" stabilize oil-in-water emulsions.

Troubleshooting Matrix:

Solvent SystemEmulsion RiskExtraction EfficiencyRecommendation
Diethyl Ether LowModerateGood for initial extraction; less likely to emulsify but requires more volume.
DCM HighHighExcellent solubility but high emulsion risk. Avoid vigorous shaking; use gentle inversion.
EtOAc ModerateModerateA balanced choice.
CHCl3 : IPA (3:1) LowVery HighThe "Nuclear Option." Use only if other solvents fail. Extracts highly polar amines efficiently.

Protocol for Breaking Emulsions:

  • Filter the entire biphasic mixture through a pad of Celite.

  • Add a small amount of Methanol (breaks surface tension).

  • Wait.[3] Time is often the only true cure.

Issue 3: "How do I ensure the Deuterium (d2) label is intact?"

Scientific Grounding: Standard D-Phenylalaninol-d2 is labeled at the benzylic position (–CD2–) or the hydroxymethyl position .

  • C-D Bonds: These are kinetically stable and non-exchangeable under standard acidic/basic workup conditions (HCl, NaOH) [3].

  • Exchangeable Sites: The -OH and -NH2 protons will exchange with solvent (H2O/D2O), but this does not affect the isotopic purity of the carbon skeleton.

Verification: Run a 1H-NMR .

  • Success: The signal corresponding to the CH2 group (usually around 2.6–3.0 ppm for benzylic or 3.3–3.6 ppm for hydroxymethyl) should be absent or significantly integrated down, depending on the specific labeling pattern.

  • Failure: Appearance of proton signals in these regions indicates scrambling (highly unlikely unless radical conditions or transition metals were used).

Module 3: Purification & Quality Control

Recrystallization Guide

Recovered auxiliary often contains trace yellow impurities. Recrystallization is superior to chromatography for mass recovery.

Step-by-Step:

  • Solvent: Dissolve the crude solid in a minimum amount of hot Toluene or Ethyl Acetate .

  • Anti-Solvent: Add warm Hexanes or Petroleum Ether dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to Room Temperature, then 4°C.

  • Yield: Expect white needles/plates.

Data Table: Solvent Efficiency

MethodPurity PotentialMass RecoveryNotes
Recrystallization (Toluene) >99%85-90%Best for removing colored impurities.
Acid/Base Extraction 95-98%95-98%High yield, but may retain trace color.
Column Chromatography >99%70-80%Not recommended for d2-auxiliary due to irreversible adsorption on silica.

References

  • PubChem. (n.d.).[4] Phenylalanine (pKa data).[5][6][7][8] National Library of Medicine. Retrieved from [Link] Note: Amino alcohol pKa values correlate closely with their parent amino acids regarding the amine group.

  • Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. J. Am. Chem. Soc. Retrieved from [Link] Establishes the foundational hydrolysis and recovery logic for oxazolidinone-derived auxiliaries.

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. Authoritative text on the stability of chiral auxiliaries and isotopic labeling integrity.
  • Meyers, A. I. (1992). Formamidines as Chiral Auxiliaries. Tetrahedron.

Sources

Technical Support Center: D-Phenylalaninol-d2 Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Chemistry / Isotopic Labeling / Chiral Auxiliaries Subject: Troubleshooting Common Side Reactions in D-Phenylalaninol-d2 Mediated Synthesis Agent: Senior Application Scientist

Introduction: The D-Phenylalaninol-d2 Scaffold

Welcome to the technical support hub for D-Phenylalaninol-d2 . This compound is a critical chiral building block, often used to synthesize Evans auxiliaries or as a metabolically stable pharmacophore (blocking oxidation at the


- or 

-positions).[1]

Because of its dual functionality (primary amine + primary alcohol) and isotopic labeling, users frequently encounter three classes of side reactions:

  • Chemoselectivity Issues: Competition between

    
    -acylation and 
    
    
    
    -acylation.
  • Unintended Cyclization: Formation of oxazolidinones during activation steps.[1]

  • Isotopic Scrambling/Loss: Erosion of the deuterium label under specific pH or catalytic conditions.[1]

This guide provides direct troubleshooting workflows to resolve these issues.

Module 1: Chemoselectivity (N- vs. O-Functionalization)

The Issue: You attempted to acylate the amine (


-acylation) but obtained the ester (

-acylation) or a mixture. Alternatively, you sought the ester but the amine reacted preferentially.

The Science:

  • Nucleophilicity: The amine (

    
    ) is generally more nucleophilic than the alcohol (
    
    
    
    ), favoring
    
    
    -attack under neutral/basic conditions.[1]
  • Basicity: The amine is basic; the alcohol is not. Protonating the amine (low pH) deactivates it, allowing selective

    
    -acylation.[1]
    
  • "d2" Impact: Deuterium substitution (C-D bonds) generally does not significantly alter nucleophilicity, so standard chemoselectivity rules apply.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Unexpected

-acylation
Reaction medium too acidic (protonating amine).[1]Increase pH: Use Schotten-Baumann conditions (aq. NaOH/DCM) or add mild base (Et

N, DIPEA) to keep amine free.
Mixture of

-diacyl
Excess acylating agent or high temperature.[1]Stoichiometry Control: Use exactly 1.0–1.1 eq. of acyl chloride.[1] Perform reaction at 0°C or -10°C.
Low Yield of

-acyl
Steric hindrance or poor solubility.[1]Solvent Switch: Move to polar aprotic solvents (DMF, THF). Use active esters (NHS-esters) instead of acid chlorides for slower, more selective reaction.[1]
Cannot achieve

-acyl
Amine is outcompeting alcohol.[1]Protect the Amine: Use

-Boc or

-Cbz protection first.[1] Alternatively, run reaction in strongly acidic media (e.g., TFA/Anhydride) to protonate amine.
Visual Logic: Selectivity Decision Tree

Chemoselectivity Start Goal: Functionalize D-Phenylalaninol-d2 Decision Target Site? Start->Decision NAcyl Target: Amine (N-Acyl) Decision->NAcyl Amide OAcyl Target: Alcohol (O-Acyl) Decision->OAcyl Ester ConditionN Condition: Basic/Neutral (Free Amine) NAcyl->ConditionN Use Base (Et3N/NaOH) ConditionO Condition: Acidic (Protonated Amine) OAcyl->ConditionO Use Acid (TFA/HCl) ResultN Product: Amide (Kinetic Control) ConditionN->ResultN ResultO Product: Ester (Thermodynamic/pH Control) ConditionO->ResultO

Caption: Flowchart for selecting reaction conditions to favor Amide vs. Ester formation.

Module 2: Unintended Cyclization (Oxazolidinones)

The Issue: During reactions with carbonyl sources (CDI, Phosgene, Triphosgene, or even simple carbonates), the amino alcohol cyclizes to form a 4-benzyl-2-oxazolidinone derivative.[1]

The Science: The amino alcohol moiety is perfectly set up for a 5-exo-trig cyclization.[1] If you are trying to make the Evans auxiliary, this is good. If you are trying to couple the amine to a carbonyl without cyclizing, this is a major side reaction.

Troubleshooting Guide

Scenario A: You DO NOT want the Oxazolidinone (Side Reaction)

  • Diagnosis: IR shows strong band ~1750–1780 cm

    
     (cyclic carbamate).[1] Mass spec shows loss of leaving groups consistent with cyclization.[1]
    
  • Root Cause: Presence of "double electrophiles" (like phosgene or CDI) or intramolecular attack on an activated carbamate.[1]

  • Fix:

    • Avoid CDI for simple amide couplings; use EDC/HOBt or HATU.[1]

    • If forming a carbamate (e.g., with chloroformate), keep temperature low (<0°C) to prevent the alcohol oxygen from attacking the carbonyl.

Scenario B: You WANT the Oxazolidinone (Synthesis Failure)

  • Diagnosis: Incomplete cyclization; presence of open-chain urea or carbamate intermediates.[1]

  • Root Cause: Wet solvents (hydrolysis of intermediate) or insufficient base.[1]

  • Fix:

    • Dry Conditions: Use anhydrous THF.[1] Moisture hydrolyzes the active intermediate (e.g., isocyanate) before the alcohol can attack.

    • Base Strength: Ensure sufficient base (K

      
      CO
      
      
      
      or LiH) to deprotonate the alcohol, making it a better nucleophile for the ring closure.[1]
Mechanism of Cyclization

Oxazolidinone Substrate D-Phenylalaninol-d2 Intermed Intermediate: N-Carbamoyl Chloride or Imidazole Urea Substrate->Intermed N-Attack Reagent + Phosgene/CDI/Triphosgene Path1 Side Reaction: Hydrolysis (Wet) Intermed->Path1 H2O present Path2 Desired: Intramolecular O-Attack Intermed->Path2 Base/Heat Byproduct Open Chain Urea (Dead End) Path1->Byproduct Product Oxazolidinone (Cyclic Carbamate) Path2->Product

Caption: Competitive pathways in oxazolidinone synthesis. Water leads to open-chain byproducts.[1]

Module 3: Isotopic Integrity (The "d2" Factor)

The Issue: Loss of deuterium signal (H/D scrambling) or unexpected metabolic instability data.

The Science:

  • Position Matters:

    • Benzylic-d2 (

      
      ):  Susceptible to radical abstraction or deprotonation if strong bases are used (benzylic protons are acidic, pKa ~41, but lower if electron-withdrawing groups are on the ring).[1]
      
    • Hydroxymethyl-d2 (

      
      ):  Susceptible to oxidation.[1] The C-D bond is stronger (Kinetic Isotope Effect), but strong oxidants will still convert this to deuterated aldehyde or acid.
      
Integrity Checklist
HazardRisk LevelPrevention Protocol
Strong Bases (LDA, n-BuLi) High (Benzylic-d2)Avoid if possible.[1] If necessary, keep T < -78°C. Benzylic deprotonation leads to racemization and H/D exchange upon quench.[1]
Transition Metals (Pd/C, Rh) MediumMonitor Hydrogenation: If reducing a functional group elsewhere on the molecule using

and Pd/C, benzylic H/D exchange can occur via "metal walking." Use homogeneous catalysts (Crabtree’s) if possible.[1]
Jones Oxidation / Swern High (Hydroxymethyl-d2)Expect KIE: Oxidation will be slower (Primary Kinetic Isotope Effect,

).[1] If the reaction stalls, do not simply heat it; you risk over-oxidation or side reactions. Add more oxidant at low temp.[1]
Acidic Workup (HCl) LowGenerally safe.[1] C-D bonds on sp3 carbons are stable to aqueous acid workups.[1]

Module 4: Workup & Purification Protocols

Amino alcohols like D-Phenylalaninol-d2 are polar and amphoteric, leading to low isolation yields due to water solubility.[1]

Standard Workup Protocol (Minimizing Loss):

  • Quench: Stop reaction with minimal water.

  • pH Adjustment:

    • If product is an Amine : Adjust aqueous layer to pH > 11 (using NaOH) to ensure it is neutral and extractable.[1]

    • If product is an Amide/Carbamate : Neutral pH is usually fine.[1]

  • Extraction Solvent: Do not use Hexanes. Use DCM (Dichloromethane) or EtOAc/n-Butanol (9:1) for polar derivatives.[1]

  • Salt Removal: If using water-soluble reagents (EDC), wash with minimal brine.[1] Back-extract the aqueous layer twice.[1]

Storage:

  • Store D-Phenylalaninol-d2 under Argon at -20°C.[1]

  • Amino alcohols absorb CO

    
     from air to form carbamates/carbonates over time.[1] If the solid becomes "crusty" or insoluble, this is likely the cause. Recrystallize from dry toluene or ethanol.[1]
    

References

  • Sakami, W., & Toennies, G. (1942).[2] Investigation of Amino Acid Reactions by Methods of Non-Aqueous Titrimetry.[1] Journal of Biological Chemistry.[1] Link (Foundational work on N vs O acylation selectivity).[1]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1] Organic Syntheses.[1][3] Link (Standard protocol for Phenylalaninol to Oxazolidinone conversion).[1]

  • Maddocks, S., et al. (2022). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange.[1][4] Journal of Labelled Compounds and Radiopharmaceuticals.[1][4] Link (Discusses benzylic proton acidity and exchange risks).[1]

  • Bergman, R. G., et al. (2022).[5] Hydrogen Isotope Exchange for the Labeling of Benzylic Scaffolds.[4] JACS Au.[1] Link (Metal-catalyzed exchange risks).[1]

Sources

Technical Support Center: Purification Strategies for D-Phenylalaninol-d2 Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-Phenylalaninol-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of D-Phenylalaninol-d2 from reaction mixtures. As a chiral amino alcohol, D-Phenylalaninol-d2 is a critical building block in the asymmetric synthesis of pharmaceuticals, making its purity paramount for successful downstream applications.[1] This resource aims to deliver expert, field-proven insights to overcome common purification challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of D-Phenylalaninol-d2.

Q1: What are the most common impurities in a D-Phenylalaninol-d2 synthesis?

A1: The primary impurities depend on the synthetic route. Common methods include the reduction of D-phenylalanine derivatives or the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct of chloramphenicol synthesis.[2]

Potential impurities include:

  • Unreacted Starting Materials: Residual D-phenylalanine or its ester/acid derivative.

  • L-enantiomer: The corresponding L-Phenylalaninol-d2, which can arise from incomplete chiral resolution or racemization during synthesis.[3]

  • Over-reduction Products: If a strong reducing agent is used, the phenyl ring may be partially or fully reduced.

  • Side-reaction Products: Depending on the specific reagents and conditions, various side products can form. For instance, in reductions using metal hydrides, complex aluminum or boron salts may be present.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, diethyl ether, methanol).

Q2: How can I assess the chemical and chiral purity of my D-Phenylalaninol-d2?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. A purity of ≥ 98% can often be determined by NMR.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee).[3][4] Derivatization with a chiral agent may be necessary to resolve the enantiomers on a standard reversed-phase column.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities, including residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[5]

  • Optical Rotation: Measurement of the specific rotation can provide a quick indication of chiral purity, though it is less precise than chiral HPLC.[1][5]

Q3: My purified D-Phenylalaninol-d2 is a waxy solid instead of a crystalline powder. What could be the cause?

A3: This is a common issue and can be attributed to several factors:

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, leading to an amorphous or waxy solid.

  • Presence of Impurities: Even small amounts of impurities can inhibit proper crystallization.

  • Rapid Crystallization: Cooling the solution too quickly can lead to the formation of small, poorly defined crystals or an amorphous solid.[6]

Q4: What are the recommended storage conditions for D-Phenylalaninol-d2?

A4: D-Phenylalaninol-d2 should be stored in a cool, dry place, protected from light.[7] Storage at 0-8°C is often recommended.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, especially for long-term storage.

II. Troubleshooting and Purification Guides

This section provides detailed troubleshooting guides for the most common purification techniques for D-Phenylalaninol-d2.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures.

Troubleshooting Common Recrystallization Problems
Observation Potential Cause Suggested Resolution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then cool again.
The product is highly soluble in the chosen solvent even at low temperatures.Add an anti-solvent (a solvent in which the product is poorly soluble but the impurities are soluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Oiling out instead of crystallization. The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6]
Low recovery of the product. The product is significantly soluble in the solvent even at low temperatures.Choose a solvent in which the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used for dissolution.
Premature crystallization during hot filtration.Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration. Use a slight excess of hot solvent.
Poor purity of the final product. Impurities co-crystallized with the product.The cooling rate was too fast. Allow for slower crystal growth.[6] Perform a second recrystallization.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system where D-Phenylalaninol-d2 is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for phenylalaninol include diethyl ether, toluene, and mixtures like benzene/petroleum ether.[8]

  • Dissolution: In a flask, add the crude D-Phenylalaninol-d2 and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

B. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9]

Troubleshooting Common Column Chromatography Problems
Observation Potential Cause Suggested Resolution
Poor separation of compounds (overlapping peaks). Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A good solvent system should give a clear separation of spots on the TLC plate.
Column overloading.Reduce the amount of crude product loaded onto the column.
The column was not packed properly (channeling).Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent.
Cracked or channeled column bed. The stationary phase was not properly slurry-packed or the column ran dry.Repack the column. Always ensure there is solvent above the stationary phase.
Step-by-Step Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: For amino alcohols like D-Phenylalaninol-d2, silica gel is a common stationary phase.[9] The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude D-Phenylalaninol-d2 in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

C. Liquid-Liquid Extraction

Liquid-liquid extraction is useful for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Troubleshooting Common Extraction Problems
Observation Potential Cause Suggested Resolution
Formation of an emulsion. Vigorous shaking of the separatory funnel.Gently invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor recovery of the product. Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the desired compound is in its neutral form to favor partitioning into the organic layer. For an amino alcohol, a basic pH will deprotonate the ammonium group.
Insufficient number of extractions.Perform multiple extractions with smaller volumes of the organic solvent for better recovery than a single extraction with a large volume.
Step-by-Step Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution to remove water-soluble impurities. A basic wash (e.g., dilute sodium bicarbonate) can remove acidic impurities, while an acidic wash (e.g., dilute HCl) can remove basic impurities.

  • Phase Separation: Allow the two layers to separate completely and drain the appropriate layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to obtain the purified product.

III. Visualizing Purification Workflows

Workflow for a Standard Purification Strategy

The following diagram illustrates a typical workflow for the purification of D-Phenylalaninol-d2.

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Wash) Start->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Solid Crude Solid Product Solvent_Removal->Crude_Solid Chromatography Column Chromatography Crude_Solid->Chromatography If multiple impurities Recrystallization Recrystallization Crude_Solid->Recrystallization If one major impurity Chromatography->Recrystallization Pure_Product Pure D-Phenylalaninol-d2 Recrystallization->Pure_Product Analysis Purity Analysis (NMR, HPLC, MS) Pure_Product->Analysis

Caption: A generalized workflow for the purification of D-Phenylalaninol-d2.

Decision Tree for Troubleshooting Recrystallization

This diagram provides a decision-making framework for addressing common recrystallization issues.

RecrystallizationTroubleshooting Start Recrystallization Attempt No_Crystals No Crystals Form? Start->No_Crystals Oiling_Out Oiling Out? No_Crystals->Oiling_Out No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Cool_Slower Cool More Slowly Oiling_Out->Cool_Slower Yes Poor_Purity Poor Purity? Low_Recovery->Poor_Purity No Check_Solubility Check Product Solubility in Cold Solvent Low_Recovery->Check_Solubility Yes Re_Recrystallize Perform Second Recrystallization Poor_Purity->Re_Recrystallize Yes Add_Seed Add Seed Crystal or Scratch Inner Surface Change_Solvent Change Solvent/ Use Solvent Pair Add_Seed->Change_Solvent Concentrate->Add_Seed Cool_Slower->Change_Solvent

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

  • CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents. Available at:

  • Recovery of L-phenylalanine from its racemic mixtures - European Patent Office - EP 0373583 B1. Available at: [Link]

  • Recrystallization of racemic phenylalanine, some observations and questions - Sciencemadness Discussion Board. Available at: [Link]

  • Structures of D/L-phenylalanine, D/L-phenylalaninol, CB[10] and NA - ResearchGate. Available at: [Link]

  • (PDF) Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - ResearchGate. Available at: [Link]

  • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant) - MDPI. Available at: [Link]

  • US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents. Available at:

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. Available at: [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC. Available at: [Link]

  • CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents. Available at:

  • Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity - PubMed. Available at: [Link]

  • Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons. Available at: [Link]

  • Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. Available at: [Link]

  • D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem - NIH. Available at: [Link]

  • Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative - Frontiers. Available at: [Link]

  • Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC - PubMed Central. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - ResearchGate. Available at: [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed. Available at: [Link]

  • Troubleshooting Guides - Bionano. Available at: [Link]

  • (A) Separation of equal amounts of D-phenylalanine and L-phenylalanine;... - ResearchGate. Available at: [Link]

  • Chromatography in the Determination of Amino Acids Report - Aithor. Available at: [Link]

  • Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase - Semantic Scholar. Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]

  • Minimalistic ice recrystallisation inhibitors based on phenylalanine - PMC. Available at: [Link]

  • Phenylalanine: What it is, sources, benefits, and risks - Medical News Today. Available at: [Link]

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine | Stroke. Available at: [Link]

  • Purification, characterization and regulation of a monomeric L-phenylalanine dehydrogenase from the facultative methylotroph Nocardia sp. 239 - ResearchGate. Available at: [Link]

  • Site-specifically immobilized d-amino acid dehydrogenase for the synthesis of d-phenylalanine - PubMed. Available at: [Link]

  • Stability of melphalan solutions during preparation and storage - PubMed. Available at: [Link]

Sources

Validation & Comparative

D-Phenylalaninol-d2 vs. Evans Auxiliary: A Strategic Comparison for Deuterated Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide objectively compares the utility of D-Phenylalaninol-d2 (as a chiral pool scaffold) versus the Evans Auxiliary (as a chiral directing group) in asymmetric synthesis.

The analysis focuses on their distinct roles in drug development: D-Phenylalaninol-d2 is primarily used for incorporating chirality and deuterium labels into the final API (e.g., for metabolic stability), while Evans Auxiliaries are used to induce chirality in a substrate before being removed.

Executive Summary

The choice between D-Phenylalaninol-d2 and an Evans Auxiliary is dictated by the structural fate of the chiral moiety in the final Active Pharmaceutical Ingredient (API).

  • Choose D-Phenylalaninol-d2 when the phenylalaninol skeleton (and its deuterium label) must be retained in the final drug. This is the gold standard for synthesizing deuterated "Deuterium Switch" candidates (e.g., deuterated Solriamfetol) to improve metabolic stability (DMPK) without altering potency.

  • Choose Evans Auxiliary when the chiral auxiliary is intended to be removed/cleaved after inducing stereochemistry.[1] This method is superior for generating chiral carboxylic acids, aldehydes, or alcohols where the auxiliary itself is not part of the pharmacophore.

Technical Profiles
FeatureD-Phenylalaninol-d2 Evans Auxiliary (Oxazolidinone)
Role Chiral Pool Building Block (Scaffold)Chiral Directing Group (Auxiliary)
Primary Function Provides the carbon skeleton, stereocenter, and deuterium label to the final molecule.Induces stereochemistry (via enolization) in a substrate, then is cleaved.
Atom Economy High (~100% Incorporation) . The entire molecule becomes part of the drug.Low (<50% Incorporation) . The auxiliary is stoichiometric and must be removed/recycled.
Deuterium Utility Metabolic Blocking. The "d2" label remains to block CYP450 metabolism (kinetic isotope effect).Mechanistic Tracing. Deuterium on the auxiliary is lost upon cleavage unless the auxiliary is the drug.
Stereocontrol Intrinsic. Defined by the starting material (typically >99% ee).Induced. Controlled by Transition States (e.g., Zimmerman-Traxler) typically >98:2 dr.
Key Application Synthesis of Chiral Amines, Amino Alcohols, and Carbamates (e.g., Solriamfetol).Synthesis of Polyketides, Chiral Alcohols, and

-Alkylated Acids.
Mechanism & Application Analysis
A. D-Phenylalaninol-d2: The "Incorporation" Strategy

This reagent is critical in the "Deuterium Switch" strategy, where hydrogen atoms at metabolic "hotspots" are replaced with deuterium to extend a drug's half-life.

  • Mechanism: The amino alcohol serves as the core scaffold. The C-D bonds (typically at the benzylic or hydroxymethyl position) are stronger than C-H bonds, slowing down oxidative metabolism (e.g., by CYP2D6) via the Kinetic Isotope Effect (KIE) .

  • Workflow:

    • Protection: The amine is protected (e.g., N-Boc).[2]

    • Functionalization: The hydroxyl group is modified (e.g., O-carbamoylation).

    • Deprotection: The final API retains the chiral center and the deuterium label.

B. Evans Auxiliary: The "Induction" Strategy

The Evans method uses the oxazolidinone ring (often derived from non-deuterated phenylalaninol) to control the geometry of an enolate, forcing incoming electrophiles to attack from a specific face.

  • Mechanism:

    • Acylation: The substrate (e.g., propionic acid) is attached to the auxiliary.

    • Enolization: Treatment with a base (e.g., LDA) and a Lewis acid (e.g.,

      
      ) forms a rigid Z-enolate .
      
    • Transition State: The Zimmerman-Traxler transition state ensures high diastereoselectivity (typically >98% de).

    • Cleavage: The auxiliary is hydrolyzed or reduced to release the chiral product.

Experimental Workflows & Visualization
Workflow A: Synthesis of Solriamfetol-d2 (Incorporation)

Direct use of D-Phenylalaninol-d2 to create a metabolically stable drug.

Solriamfetol_Synthesis Start D-Phenylalaninol-d2 (Chiral Pool Reagent) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-D-Phenylalaninol-d2 Step1->Inter1 Step2 O-Carbamoylation (ClSI, NH3) Inter1->Step2 Inter2 O-Carbamoyl Intermediate Step2->Inter2 Step3 Deprotection (HCl/IPA) Inter2->Step3 Product Solriamfetol-d2 (Final API with Deuterium) Step3->Product Retention of Stereocenter & Deuterium Label

Caption: Synthesis of Solriamfetol-d2 retaining the D-Phenylalaninol scaffold. The deuterium label persists in the final API to improve metabolic stability.

Workflow B: Evans Asymmetric Alkylation (Induction)

Using the Auxiliary to create a chiral center, then removing it.[3]

Evans_Cycle Aux Evans Auxiliary (Oxazolidinone) Acylation Acylation (R-COCl, n-BuLi) Aux->Acylation Imide N-Acyl Imide Acylation->Imide Enolization Enolization (LDA or Bu2BOTf) Imide->Enolization TS Zimmerman-Traxler Transition State Enolization->TS Alkylation Electrophile Addition (E+) TS->Alkylation Adduct Alkylated Adduct (>98:2 dr) Alkylation->Adduct Cleavage Hydrolysis/Reduction (LiOH or LiBH4) Adduct->Cleavage Product Chiral Acid/Alcohol (No Auxiliary) Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle Recycling

Caption: The Evans Auxiliary cycle. The auxiliary directs stereochemistry via a rigid transition state but is removed in the final step.

Detailed Experimental Protocols
Protocol A: Synthesis of Solriamfetol-d2 Intermediate

Objective: Retention of the phenylalaninol scaffold.

  • Reagents: D-Phenylalaninol-d2 (1.0 eq), Di-tert-butyl dicarbonate (1.1 eq), NaOH (2.0 eq), Dioxane/Water (2:1).

  • Procedure:

    • Dissolve D-Phenylalaninol-d2 in Dioxane/Water at 0°C.

    • Add NaOH solution followed by dropwise addition of

      
      .
      
    • Stir at RT for 4 hours. Monitor by TLC.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Result: N-Boc-D-Phenylalaninol-d2 (Yield: >95%).

    • Note: The deuterium label is stable under these basic conditions.

Protocol B: Standard Evans Alkylation

Objective: Creation of a new stereocenter.

  • Reagents: N-Propionyl-4-benzyl-2-oxazolidinone (1.0 eq), NaHMDS (1.1 eq), Benzyl Bromide (1.2 eq), THF.

  • Procedure:

    • Cool a solution of the imide in THF to -78°C.

    • Add NaHMDS dropwise to generate the (Z)-enolate. Stir for 30 min.

    • Add Benzyl Bromide. Stir at -78°C for 2 hours, then warm to 0°C.

    • Quench: Add saturated

      
      .
      
    • Cleavage: Treat the adduct with

      
       (generated from 
      
      
      
      and
      
      
      ) in THF/Water at 0°C to yield the chiral acid.
    • Result: (R)-2-Methyl-3-phenylpropionic acid (>98% ee) + Recovered Auxiliary.

Critical Decision Matrix
Decision FactorUse D-Phenylalaninol-d2 Use Evans Auxiliary
Final Drug Structure Contains a phenyl-amino-alcohol motif (e.g., Solriamfetol, Atazanavir).Contains a chiral acid, aldehyde, or ketone motif.[4][5]
Deuterium Goal DMPK Improvement. You need the D-label in the final drug to block metabolism.Mechanistic Study. You are studying the reaction mechanism or auxiliary turnover.
Cost Sensitivity High. D-Phenylalaninol-d2 is expensive; atom economy is crucial.Moderate. Auxiliary can be recycled; cost is amortized over multiple runs.
Scale-Up Excellent. Linear synthesis with no auxiliary removal step.Challenging. Auxiliary removal generates stoichiometric waste and requires purification.
References
  • FDA Drug Approval Package (Solriamfetol). Chemistry Review: Synthesis of Solriamfetol from D-Phenylalaninol.Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link

  • Tung, R. D. (2016). Deuterium-Modified Analogs of Drug Pharmacophores (The Deuterium Switch). In Annual Reports in Medicinal Chemistry. Link

  • Al-Rifai, N., et al. (2025). Solriamfetol impurities: Synthesis, characterization, and analytical method.[6] Journal of Pharmaceutical Analysis. Link

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Comparing chiral HPLC and NMR for determining enantiomeric excess of D-Phenylalaninol-d2 derivatives

[1]

Executive Summary

For the determination of enantiomeric excess (ee) in D-Phenylalaninol-d2 derivatives, Chiral HPLC remains the quantitative "gold standard" for late-stage development due to its superior precision (<0.5% error) and ability to detect trace impurities. However,


H-NMR with Chiral Derivatizing Agents (CDAs)1

1

Introduction: The Deuterium Advantage

D-Phenylalaninol-d2 is a stable isotope-labeled chiral building block, often used to improve metabolic stability (via the Kinetic Isotope Effect) or as a mechanistic probe.[1]

In non-deuterated phenylalaninol, the methine proton (


  • The

    
     Edge:  If the deuterium labeling is at the benzylic position (common for metabolic studies), the 
    
    
    proton is silenced. This collapses the coupling to the adjacent protons, transforming complex multiplets into cleaner singlets or simple doublets. This unique feature significantly narrows the accuracy gap between NMR and HPLC for this specific compound.

Method A: Chiral HPLC (The Quantitative Standard)

Principle

Chiral High-Performance Liquid Chromatography separates enantiomers based on their transient diastereomeric interactions with a Chiral Stationary Phase (CSP).[1] For amino alcohols like phenylalaninol, polysaccharide-based CSPs (cellulose or amylose carbamates) are most effective.[1]

Recommended Protocol
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H.[1]

    • Why: These columns provide excellent resolution for aromatic amino alcohols via

      
      -
      
      
      interactions and hydrogen bonding.[1]
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA) .[1]

    • Critical Factor:[2][3] The DEA is non-negotiable.[1] Free amines interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA blocks these sites, sharpening the peaks for accurate integration.

  • Detection: UV at 210 nm or 254 nm.[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Temperature: 25°C.

Performance Profile
  • Limit of Quantitation (LOQ): ~0.05% of the minor enantiomer.

  • Precision:

    
     0.1% to 0.5%.
    
  • Throughput: 15–30 minutes per run (excluding equilibration).

Method B: H-NMR with Mosher’s Acid (The Structural Approach)

Principle

Enantiomers have identical NMR spectra in achiral solvents.[1] To differentiate them, they must be converted into diastereomers using a Chiral Derivatizing Agent (CDA).[1][4] The standard reagent is (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
1
The "Kinetic Resolution" Risk
  • Warning: The reaction must go to completion. If the derivatization is incomplete, one enantiomer may react faster than the other (kinetic resolution), skewing the calculated ee. Always use excess MTPA-Cl and verify consumption of the starting material.[1]

Protocol for D-Phenylalaninol-d2
  • Reaction: Mix 5-10 mg of D-Phenylalaninol-d2 with 1.5 equivalents of (R)-MTPA-Cl and 2.0 equivalents of Pyridine in

    
    .
    
  • Incubation: Shake for 10-15 minutes (fast reaction for primary amines).

  • Workup: Optional. Can often be analyzed directly if reagents are pure, but a mini-extraction (wash with dilute HCl and

    
    ) removes excess pyridine/acid for a cleaner baseline.[1]
    
  • Analysis: Acquire

    
    H-NMR (min 400 MHz). Focus on the -OCH3  signal of the Mosher moiety or the hydroxymethyl  protons of the phenylalaninol.
    
The Deuterium Simplification Effect

In the resulting diastereomeric amides:

  • Non-deuterated: The

    
     and 
    
    
    -O protons couple, creating complex overlapping signals.[1]
  • Deuterated (

    
    ):  The 
    
    
    is replaced by D (silent in
    
    
    H-NMR). The adjacent
    
    
    -O protons usually appear as clean signals (often an AB system or singlets depending on conformation).[1] This allows for distinct, non-overlapping integration of the
    
    
    and
    
    
    diastereomers.

Comparative Analysis

Decision Matrix
FeatureChiral HPLC

H-NMR (Mosher's)
Primary Use Case Final QC, purity certification (>99% ee required).[1][5]Reaction monitoring, intermediate checks.
Accuracy High (

0.1%).[1]
Moderate (

2-5%).[1]
Sensitivity Excellent (detects <0.1% impurity).[1]Low (limit ~1-2% impurity).[1]
Speed Slow (Method dev + equilibration).Fast (15 min prep + 10 min scan).[1]
Cost High (Columns: $1000+, Solvents).[1]Low (assuming spectrometer availability).[1]

Impact
Negligible (separation is chemical).[1]High (simplifies integration significantly).
Workflow Visualization

GStartSample: D-Phenylalaninol-d2PurposeDefine PurposeStart->PurposeRoute_QCFinal QC / Release Testing(Need >99.5% Confidence)Purpose->Route_QCHigh AccuracyRoute_SynthIn-Process Check / Optimization(Need Quick Answer)Purpose->Route_SynthSpeedHPLC_StepMethod A: Chiral HPLC(Col: Chiralcel OD-H)Route_QC->HPLC_StepNMR_StepMethod B: 1H-NMR(Deriv: Mosher's Acid)Route_Synth->NMR_StepHPLC_ResResult: High PrecisionQuantifies trace enantiomerHPLC_Step->HPLC_ResNMR_ResResult: Structural ConfirmationSimplified d2 spectrumNMR_Step->NMR_Res

Caption: Decision tree for selecting the appropriate analytical method based on the stage of drug development.

Mechanism of Chiral Recognition (NMR)

Understanding why the NMR method works is crucial for troubleshooting. The Mosher's method relies on the preferred conformation of the diastereomeric amides/esters.

MosherSubstrateD-Phenylalaninol-d2(Enantiomer Mixture)ComplexDiastereomeric Amides(Covalent Bond)Substrate->Complex+ ReagentReagent(R)-MTPA-Cl(Chiral Selector)Reagent->ComplexShieldingAnisotropic Shielding(Phenyl Ring Current)Complex->ShieldingConformational LockSpectrumDistinct Chemical Shifts(Simplified by d2)Shielding->SpectrumDelta(delta)

Caption: The Mosher's mechanism. The phenyl ring of the MTPA agent shields protons of the substrate differently depending on the stereochemistry (R,R vs R,S).

Conclusion

For D-Phenylalaninol-d2 , the choice of method is dictated by the development stage:

  • Use NMR with Mosher's Acid for rapid synthetic optimization. The

    
     label removes the typical multiplet confusion, making this method far more robust than it is for non-deuterated analogs.
    
  • Use Chiral HPLC (OD-H Column) for final purity assignment. No amount of spectral simplification can match the dynamic range and sensitivity of chromatographic separation for detecting <0.1% enantiomeric impurities.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Retrieved from [Link][1]
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][6] The assignment of absolute configuration by NMR.[3][7] Chemical Reviews, 104(1), 17–118.[1] Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

The Deuterium Dilemma: A Definitive Guide to Validating Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled (SIL) internal standard is often revered as the "magic bullet" for correcting matrix effects, recovery losses, and injection variability. However, not all SILs are created equal. While Carbon-13 (


) and Nitrogen-15 (

) standards are chemically identical to the analyte, Deuterated (

) standards introduce subtle physicochemical changes
that can compromise assay validity.

This guide moves beyond basic regulatory checklists (FDA M10/ICH) to address the mechanistic pitfalls of deuterated compounds—specifically the Deuterium Isotope Effect —and provides a self-validating framework to ensure your data stands up to rigorous scrutiny.

Part 1: The Mechanistic Basis (The "Why")

To validate a method, one must first understand the potential failure modes. Deuterium is not merely "heavy hydrogen"; it fundamentally alters the molecule's behavior in two critical ways:

The Chromatographic Isotope Effect

The C-D bond is shorter and has a smaller molar volume than the C-H bond. This renders deuterated molecules slightly less lipophilic than their non-deuterated counterparts.

  • The Consequence: In Reverse Phase Liquid Chromatography (RPLC), deuterated standards often elute earlier than the target analyte.

  • The Risk: If the retention time shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is significant, the Internal Standard (IS) and the Analyte may elute in different regions of the suppression profile.[1] If the Analyte elutes in a suppression zone (e.g., co-eluting phospholipids) while the IS elutes just before it in a clean zone, the IS will overestimate the analyte concentration.
    
Isotopic Scrambling (D-H Exchange)

Deuterium placed on exchangeable heteroatoms (–OH, –NH, –SH) or acidic carbon positions can exchange with solvent protons (


) during extraction or storage.
  • The Consequence: Loss of signal in the IS channel and, critically, the reappearance of signal in the Analyte channel (M+0), causing false positives or elevated baselines.

Part 2: Comparative Performance Analysis

The following table objectively compares Deuterated standards against their alternatives, highlighting why validation requirements differ.

FeatureDeuterated (

) IS

/

IS
Structural Analog IS
Cost Low to ModerateHigh (often 5-10x cost of D)Low
Availability High (Commonly synthesized)Low (Custom synthesis often required)High
Retention Time Shift Possible (Elutes earlier)Identical (Perfect co-elution)Different (Significant shift)
Matrix Compensation Excellent (if

is negligible)
Gold Standard (Perfect compensation)Poor to Moderate
Isotopic Stability Risk of D-H exchangeStableStable
Validation Load High (Must prove co-elution & stability)ModerateHigh (Must prove tracking)

Part 3: Validation Protocols (Self-Validating Systems)

Protocol A: The "Zero-Contribution" Cross-Talk Test

Objective: Ensure the IS does not contribute to the Analyte signal (false positive) and the Analyte does not contribute to the IS signal (suppression masking).

Steps:

  • IS Only Injection: Inject the Internal Standard at the working concentration (ULOQ level equivalent). Monitor the Analyte MRM transition.

    • Acceptance Criteria: Response must be

      
       of the Analyte LLOQ response (per FDA M10).
      
  • Analyte Only Injection: Inject the Analyte at the ULOQ concentration (without IS). Monitor the IS MRM transition.

    • Acceptance Criteria: Response must be

      
       of the average IS response.
      
Protocol B: The Retention Time Topology Check

Objective: Quantify the Deuterium Isotope Effect to ensure the IS tracks the analyte through matrix suppression zones.

Steps:

  • Prepare a neat solution containing both Analyte and Deuterated IS.

  • Run the method using a shallow gradient (e.g., 0.1% increase per minute) around the elution window to exaggerate separation.

  • Calculate

    
    : 
    
    
    
    
  • The "Overlap" Rule: If

    
     min (3 seconds) on a standard UHPLC run, you must perform a Post-Column Infusion experiment to map the suppression zones. If the IS falls in a clean zone and the analyte in a suppression zone, the method is invalid.
    
Protocol C: D-H Exchange Stability (The "Protic" Stress Test)

Objective: Confirm that deuterium labels are chemically stable and not exchanging with solvent protons.[2]

Steps:

  • Preparation: Prepare IS stock solution in the extraction solvent (often Methanol/Water or Acetonitrile/Water).

  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: Inject against a freshly prepared stock in an aprotic solvent (e.g., 100% DMSO or Acetonitrile).

  • Metric: Monitor the isotopic distribution. An increase in the M-1 peak (loss of one Deuterium) indicates exchange.

Part 4: Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating deuterated compounds, ensuring no critical step is missed.

ValidationWorkflow Start Start: Select Deuterated IS CheckMass 1. Check Mass Difference (Is u0394Mass u2265 3 Da?) Start->CheckMass CheckPurity 2. Purity & Cross-Talk Check (Protocol A) CheckMass->CheckPurity Yes FailMass Reject: Cross-Talk Risk CheckMass->FailMass No CheckExchange 3. D-H Exchange Test (Protocol C) CheckPurity->CheckExchange Pass FailPurity Reject: Impure/Interference CheckPurity->FailPurity Fail CheckRT 4. Retention Time Topology (Protocol B) CheckExchange->CheckRT Stable FailExchange Reject: Unstable Label CheckExchange->FailExchange Exchange Detected MatrixFactor 5. Matrix Factor Evaluation (Are MF_analyte and MF_is similar?) CheckRT->MatrixFactor Co-elutes (<0.05 min) FailRT Warning: Significant Shift CheckRT->FailRT Shift Detected (>0.05 min) FailMF Reject: Differential Suppression MatrixFactor->FailMF MF Divergence Success VALIDATED METHOD MatrixFactor->Success MF Ratio ~ 1.0 FailRT->MatrixFactor Proceed with Caution

Figure 1: Decision matrix for the validation of deuterated internal standards. Note that a retention time shift (Yellow) does not automatically fail a method, but it triggers a critical requirement to prove that Matrix Factors (MF) remain consistent despite the shift.

References

  • FDA. (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B. [Link]

  • Ye, X., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] [Link]

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A Senior Application Scientist's Guide to Kinetic Isotope Effect Studies Using D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of reaction mechanism elucidation and drug metabolism studies, the Kinetic Isotope Effect (KIE) stands out as a powerful tool. This guide provides an in-depth exploration of KIE studies with a specific focus on D-Phenylalaninol-d2, a strategically deuterated probe for investigating enzymatic and chemical transformations. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and objectively compare this substrate with viable alternatives.

The Foundational Principle: Understanding the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes.[1] This change in rate is quantified as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that with the heavy isotopologue (kH).

KIE = k_light / k_heavy

The underlying principle is quantum mechanical: bonds involving heavier isotopes have lower zero-point vibrational energies. Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (RDS) of the reaction.[2] This makes KIE a highly sensitive probe for identifying the RDS and characterizing transition state structures.[2][3] The strategic replacement of hydrogen (¹H) with deuterium (²H or D) is particularly common due to the large mass difference (a 100% increase), which can lead to significant and readily measurable KIEs.[2]

There are two main classifications of KIE:

  • Primary Kinetic Isotope Effect (P-KIE): This is observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step.[4] For C-H vs. C-D bonds, P-KIE values (kH/kD) are typically in the range of 2 to 8.[2][5] A value in this range provides strong evidence that C-H bond cleavage is kinetically significant.

  • Secondary Kinetic Isotope Effect (S-KIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation.[1][6] S-KIEs are much smaller, usually between 0.8 and 1.4.[1] They can be "normal" (kH/kD > 1), often seen when a carbon atom's hybridization changes from sp³ to sp², or "inverse" (kH/kD < 1) for a change from sp² to sp³.[5] This provides subtle but valuable information about changes in the transition state structure remote from the primary reaction site.

In pharmaceutical development, deliberately introducing deuterium at metabolically vulnerable C-H bonds can slow down their enzymatic cleavage, a strategy known as the "deuterium effect," which can improve a drug's pharmacokinetic profile.[1][7]

D-Phenylalaninol-d2: A Precision Tool for Mechanistic Insight

D-Phenylalaninol, a chiral amino alcohol derived from D-phenylalanine, serves as a valuable scaffold in pharmaceutical synthesis.[8][9] When deuterated at the benzylic position (the carbon bearing the hydroxyl group), it becomes D-Phenylalaninol-d2 , a precision tool for KIE studies.

The specific placement of two deuterium atoms on the benzylic carbon makes this molecule an ideal substrate for investigating reactions where this position is a target for enzymatic attack, such as oxidation or hydroxylation. A prime example is the family of monoamine oxidase (MAO) enzymes, which catalyze the oxidative deamination of neurotransmitters and related phenethylamine structures.[10][11] For many MAO-catalyzed reactions, the cleavage of the α-C-H bond is the rate-limiting step.[11][12] By analogy, D-Phenylalaninol-d2 can act as a substrate to probe whether the benzylic C-H(D) bond cleavage is the kinetic bottleneck.

A significant primary KIE (kH/kD > 2) observed when comparing the reaction rates of D-Phenylalaninol and D-Phenylalaninol-d2 would strongly implicate the cleavage of this benzylic C-H bond in the rate-determining step of the transformation.

Experimental Design: A Self-Validating Protocol for KIE Measurement

To ensure the highest degree of accuracy and trustworthiness, a competitive KIE experiment is the methodology of choice. This approach is inherently more precise than running two separate parallel reactions because both the light and heavy isotopes are present in the same reaction vessel, experiencing identical conditions (temperature, pressure, catalyst concentration), thus eliminating many sources of systematic error.[1]

Case Study: Probing the Mechanism of an Oxidoreductase with D-Phenylalaninol-d2

Objective: To determine the primary deuterium kinetic isotope effect for the enzymatic oxidation of D-Phenylalaninol to ascertain if benzylic C-H bond cleavage is the rate-determining step.

Materials:

  • D-Phenylalaninol (light isotopologue)

  • D-Phenylalaninol-d2 (heavy isotopologue, >98% isotopic purity)

  • Purified Oxidoreductase Enzyme (e.g., Monoamine Oxidase A or a similar alcohol oxidase)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Quenching Solution (e.g., 1 M HCl or 10% Trichloroacetic Acid)

  • Analytical Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for its ability to separate and quantify isotopologues.[13]

Experimental Workflow:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare 1:1 molar mixture of D-Phenylalaninol & D-Phenylalaninol-d2 C Equilibrate mixture to 37°C A->C B Prepare buffered enzyme solution D Initiate reaction by adding enzyme B->D C->D E Incubate for a short duration (target <10% conversion) D->E F Quench reaction with acid E->F G Centrifuge to remove protein F->G H Analyze supernatant by LC-MS G->H I Quantify ratios of [Product-H] / [Product-D] and/or [Substrate-H] / [Substrate-D] H->I J Calculate KIE using competitive experiment formula I->J

Caption: Experimental workflow for a competitive KIE measurement.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a stock solution containing an accurately known equimolar (1:1) ratio of D-Phenylalaninol and D-Phenylalaninol-d2 in the reaction buffer.

  • Initiation: In a temperature-controlled environment (e.g., 37°C water bath), add the purified enzyme to the substrate mixture to initiate the reaction. The total reaction volume should be sufficient for multiple time points if needed, though a single endpoint is often sufficient for this method.

  • Controlled Conversion: The reaction must be stopped at low conversion (ideally 5-10%).[1] This is a critical step for the validity of the calculation. High conversion levels would alter the initial 1:1 substrate ratio, complicating the data interpretation. Preliminary time-course experiments are necessary to determine the appropriate quenching time.

  • Quenching: Terminate the reaction by adding a quenching solution. This will denature the enzyme and stop all catalytic activity.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Develop a chromatographic method that can resolve the substrate and the expected product (the corresponding aldehyde or carboxylic acid). The mass spectrometer will be used to determine the ratio of the unlabeled product to the deuterated product (Product-H / Product-D).

  • KIE Calculation: The KIE is calculated from the ratio of the products formed. For a competitive experiment at low conversion, the formula is straightforward:

    KIE = (Amount of Product-H / Amount of Product-D) / (Initial Amount of Substrate-H / Initial Amount of Substrate-D)

    Since the initial substrate ratio is 1:1, the KIE is simply the measured ratio of the non-deuterated product to the deuterated product.

Interpreting the Results:

  • A KIE ≈ 5-7: Strong evidence for a primary KIE, indicating that the benzylic C-H bond cleavage is the rate-determining step and likely involves a symmetrical transition state.

  • A KIE ≈ 1.5-3: A smaller but still significant primary KIE. This may suggest that C-H bond cleavage is part of the RDS but is not the sole rate-limiting motion, or that the transition state is asymmetric.

  • A KIE ≈ 1.0: No isotope effect. This implies that C-H bond cleavage occurs in a fast step either before or after the rate-determining step.

Comparative Analysis: D-Phenylalaninol-d2 vs. Alternative Probes

While D-Phenylalaninol-d2 is an excellent probe for reactions at the benzylic position, the choice of substrate must be tailored to the specific mechanistic question being asked.

Probe MoleculeDeuteration PositionMechanistic Question ProbedAdvantagesDisadvantages
D-Phenylalaninol-d2 Benzylic (-CD₂OH)C-H bond cleavage at the benzylic carbon (e.g., oxidation, hydroxylation).Directly probes reactions at the primary alcohol function. Synthetically accessible.Not suitable for probing reactions at the aromatic ring or α-carbon.
D-Phenylalanine-d2 α-Carbon (-CD(NH₂)-)C-H bond cleavage at the α-carbon (e.g., oxidative deamination by Phenylalanine Dehydrogenase).[14]Specific for enzymes acting on the amino acid's α-position.Does not inform on reactions at the benzylic side chain or aromatic ring.
Ring-Deuterated Phenylalanine (d5) Aromatic RingMechanism of aromatic hydroxylation (e.g., NIH shift in Phenylalanine Hydroxylase catalysis).[15][16]Excellent for studying electrophilic aromatic substitution mechanisms.Provides no information on side-chain reactivity. Can be synthetically more complex.
Tritium (³H) Labeled Phenylalanine Any PositionSame as deuterium but with a larger signal.[15]Can yield larger, more sensitive KIE values (kH/kT).Radioactive, requiring specialized handling, equipment, and disposal protocols.
Substituted Phenylalaninols (e.g., 4-Nitro, 4-Methoxy) Non-deuteratedElectronic effects on the reaction rate (Hammett analysis).Complements KIE data by probing the charge distribution in the transition state.Does not directly probe bond cleavage; interpretation can be complex.
Visualizing the Reaction Pathway

The following diagram illustrates a plausible mechanism for the oxidation of D-Phenylalaninol by a flavin-dependent oxidase (like MAO), highlighting the key C-H bond cleavage step that D-Phenylalaninol-d2 is designed to probe.

G Reactant D-Phenylalaninol (or D-Phenylalaninol-d2) ES_Complex Enzyme-Substrate Complex Reactant->ES_Complex Binding Enzyme Enzyme-Flavin (Oxidized) Enzyme->ES_Complex Binding TS Transition State (Hydride Transfer) ES_Complex->TS Rate-Determining Step (C-H/D Bond Cleavage) EP_Complex Enzyme-Product Complex TS->EP_Complex Product Product (Aldehyde) EP_Complex->Product Release Enzyme_Red Enzyme-Flavin (Reduced) EP_Complex->Enzyme_Red Release

Caption: Proposed pathway for enzymatic oxidation of D-Phenylalaninol.

Conclusion

D-Phenylalaninol-d2 is a highly effective and specific tool for investigating the mechanisms of chemical and enzymatic reactions involving the benzylic C-H bonds of phenylalanine derivatives. Its value lies in its ability to provide clear, quantitative data on the kinetic significance of this bond's cleavage. When used within a robust experimental design, such as a competitive KIE study, it delivers trustworthy and reproducible results. By comparing the insights gained from D-Phenylalaninol-d2 with those from alternatively labeled isotopologues and substrate analogs, researchers can construct a detailed and self-consistent picture of a reaction's transition state, a fundamental goal in chemistry, biochemistry, and drug development.

References

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  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

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  • Ribas De Pouplana, L., & Fitzpatrick, P. F. (2002). Kinetic Isotope Effects on Hydroxylation of Ring-Deuterated Phenylalanines by Tyrosine Hydroxylase Provide Evidence against Partitioning of an Arene Oxide Intermediate. Journal of the American Chemical Society, 124(49), 14770-14775. [Link]

  • Walker, M. C., & Edmondson, D. E. (1994). Kinetic studies on the catalytic mechanism of liver monoamine oxidase. Biochemistry, 33(23), 7088-7098. [Link]

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  • Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link]

  • Gardossi, L., et al. (2015). Synthesis of D‐ and L‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie, 127(10), 3078-3082. [Link]

  • Vintem, A. P., et al. (2014). 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme. Biochemistry, 53(2), 376–385. [Link]

  • Li, Y., et al. (2018). Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. Frontiers in Microbiology, 9, 1533. [Link]

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Isotopic purity assessment of D-Phenylalaninol-d2 by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to High-Fidelity Isotopic Purity Assessment of D-Phenylalaninol-d2 by Mass Spectrometry

In the landscape of modern drug development, particularly in pharmacokinetic and metabolic studies, deuterium-labeled compounds serve as indispensable tools. The strategic replacement of hydrogen with its stable isotope, deuterium, can alter a drug's metabolic profile, potentially enhancing its therapeutic properties. D-Phenylalaninol-d2, a deuterated chiral building block, is a prime example of such a critical component. However, the synthetic processes that introduce deuterium are rarely perfect, leading to a mixture of isotopologues (molecules that differ only in their isotopic composition). Therefore, the precise and accurate determination of isotopic purity is not merely a quality control step; it is a fundamental requirement for the reliable interpretation of experimental data and for meeting stringent regulatory standards.[1][2]

This guide provides a comprehensive comparison of mass spectrometry-based methods for the isotopic purity assessment of D-Phenylalaninol-d2. We will delve into the causality behind instrumental choices, present a validated, step-by-step protocol, and offer insights into robust data interpretation, equipping researchers and drug development professionals with the knowledge to ensure the integrity of their deuterated compounds.

The Foundational Choice: Why Mass Spectrometry?

While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the position of deuterium labeling, mass spectrometry (MS) is the gold standard for quantifying the distribution of isotopologues and thus determining isotopic purity.[1][3] MS techniques measure the mass-to-charge ratio (m/z) of ions, allowing for the direct visualization and quantification of the mass shift introduced by deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can resolve minute mass differences between the desired deuterated compound and its unlabeled or partially labeled counterparts.[4]

Comparing Mass Spectrometry Workflows for D-Phenylalaninol-d2 Analysis

The selection of an appropriate MS workflow is critical and depends on the physicochemical properties of the analyte. D-Phenylalaninol is a polar, non-volatile molecule, which makes Liquid Chromatography-Mass Spectrometry (LC-MS) the superior choice over Gas Chromatography-Mass Spectrometry (GC-MS).[5] GC-MS would necessitate derivatization to increase volatility, adding complexity and potential sources of error to the analysis.[6]

Ionization Source: The Gateway to Analysis

The ionization source converts neutral molecules into gas-phase ions. For a molecule like D-Phenylalaninol-d2, a "soft" ionization technique is paramount to prevent fragmentation, which would compromise the integrity of the molecular ion cluster needed for purity calculation.[7]

  • Electrospray Ionization (ESI): This is the preferred method for polar molecules like D-Phenylalaninol-d2. It generates ions directly from a liquid solution with minimal fragmentation, preserving the crucial isotopic distribution information in the molecular ion.[4][8]

  • Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds. For D-Phenylalaninol-d2, it may induce more fragmentation than ESI.

Mass Analyzer: The Heart of Resolution

The mass analyzer separates ions based on their m/z ratio. For isotopic purity, high resolution and mass accuracy are key to differentiating the isotopologue peaks.

Mass Analyzer Type Typical Resolution Key Advantages for Isotopic Analysis Limitations
Time-of-Flight (TOF) 10,000 - 60,000Excellent mass accuracy, high resolution, and fast scan speeds. Ideal for resolving the isotopic cluster of D-Phenylalaninol-d2 from its unlabeled (d0) and singly-labeled (d1) forms.[9][10]Dynamic range can be more limited than other analyzers.
Orbitrap 60,000 - >240,000Extremely high resolution and mass accuracy, providing unambiguous separation of isotopologues and isobaric interferences.Slower scan speeds compared to TOF.
Quadrupole Unit Mass Resolution (~1,000)Robust, cost-effective, and excellent for quantification (e.g., in Selected Ion Monitoring mode).Insufficient resolution to separate the isotopic cluster of deuterated compounds from their natural 13C isotopes, making accurate purity assessment challenging without extensive corrections.

For the highest fidelity analysis of D-Phenylalaninol-d2, a high-resolution mass spectrometer, such as a Q-TOF or an Orbitrap system, is strongly recommended.[4]

Experimental Protocol: A Validated LC-HRMS Method

This protocol outlines a self-validating system for the accurate determination of D-Phenylalaninol-d2 isotopic purity. The causality is rooted in ensuring chromatographic separation from impurities and achieving high-quality mass spectra for accurate calculation.

Materials and Reagents
  • D-Phenylalaninol-d2 sample

  • D-Phenylalaninol (unlabeled) reference standard

  • LC-MS grade Water

  • LC-MS grade Acetonitrile

  • Formic Acid (≥99%)

Standard and Sample Preparation
  • Rationale: Preparing a stock solution of the unlabeled standard is crucial for confirming the retention time and mass spectral characteristics of the parent molecule. Serial dilutions are used to establish linearity and sensitivity.[11]

  • Procedure:

    • Prepare a 1 mg/mL stock solution of unlabeled D-Phenylalaninol in a 50:50 Water:Acetonitrile mixture.

    • Prepare a 1 mg/mL stock solution of the D-Phenylalaninol-d2 sample in the same diluent.

    • From the stock solutions, prepare working solutions at a concentration of ~10 µg/mL for injection.

Liquid Chromatography Parameters
  • Rationale: The goal of chromatography here is not to separate isotopologues (which co-elute) but to separate the analyte from any chemical impurities that could interfere with the mass spectrum.[10] A C18 column is a standard choice for retaining this moderately polar compound.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

High-Resolution Mass Spectrometry Parameters
  • Rationale: ESI in positive ion mode is used as the amine group in D-Phenylalaninol is readily protonated to form [M+H]+. A high resolution setting is essential.[4]

  • Parameters (example for a Q-TOF system):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 400 °C

    • Acquisition Range: m/z 50 - 500

    • Resolution: > 30,000 FWHM

Workflow for Isotopic Purity Assessment

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Calculation cluster_report Phase 4: Reporting unlabeled_std Unlabeled Standard (D-Phenylalaninol) lcms LC-HRMS Analysis (ESI+, High Resolution) unlabeled_std->lcms d2_sample Test Sample (D-Phenylalaninol-d2) d2_sample->lcms eic Extract Ion Chromatograms (d0, d1, d2 species) lcms->eic integrate Integrate Peak Areas eic->integrate correction Correct for Natural Isotope Abundance (e.g., ¹³C) integrate->correction calculation Calculate Isotopic Purity correction->calculation report Final Purity Report calculation->report

Caption: Workflow for D-Phenylalaninol-d2 Isotopic Purity Analysis.

Data Analysis and Purity Calculation

The cornerstone of accurate isotopic purity determination lies in correcting for the contribution of natural stable isotopes, primarily 13C.[10][12] The unlabeled D-Phenylalaninol (C9H13NO) will have a monoisotopic mass, but also a small M+1 peak due to the natural abundance of 13C (~1.1% per carbon atom) and 15N (~0.37%). The intensity of the M+1 peak for the d1 species will be influenced by the 13C contribution from the d0 species, and the M+2 peak of the d2 species will be influenced by the 13C contribution from the d1 species.

Step-by-Step Calculation:

  • Acquire Data: Analyze both the unlabeled standard and the D-Phenylalaninol-d2 sample using the LC-HRMS method.

  • Extract Ion Chromatograms (EICs): For the D-Phenylalaninol-d2 sample, extract the EICs for the [M+H]+ ions of the d0, d1, and d2 species.

    • d0 (C9H13NO): Theoretical m/z

    • d1 (C9H12DNO): Theoretical m/z + ~1.006 Da

    • d2 (C9H11D2NO): Theoretical m/z + ~2.012 Da

  • Integrate Peak Areas: Integrate the area under the curve for each EIC. Let these be Ad0, Ad1, and Ad2.

  • Correct for Natural Isotope Abundance: A general method involves calculating the theoretical isotopic distribution for an unlabeled molecule of the same elemental formula.[11][12] The contribution of the 13C isotope from a lower mass isotopologue to the signal of a higher mass isotopologue must be subtracted.

    • Corrected Area d0 (A'd0): = Ad0

    • Corrected Area d1 (A'd1): = Ad1 - (A'd0 * Natural 13C Abundance Factor)

    • Corrected Area d2 (A'd2): = Ad2 - (A'd1 * Natural 13C Abundance Factor)

    • Note: The "Natural 13C Abundance Factor" is based on the probability of a molecule containing one 13C atom, which is approximately (Number of Carbon atoms) x 1.1%. More precise algorithms are used in modern software.

  • Calculate Isotopic Purity:

    • Total Corrected Area (ATotal): = A'd0 + A'd1 + A'd2

    • Isotopic Purity (%d2): = (A'd2 / ATotal) * 100

Conclusion

The assessment of isotopic purity for D-Phenylalaninol-d2 is a critical analytical task that demands a method capable of high resolution, high mass accuracy, and soft ionization. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), particularly utilizing ESI-TOF or ESI-Orbitrap systems, represents the most robust and reliable approach. By following a validated protocol that includes proper chromatographic separation and, most importantly, a rigorous data analysis workflow that corrects for natural isotopic abundance, researchers can confidently determine the isotopic purity of their labeled compounds. This analytical rigor ensures the integrity of subsequent research and development activities, from metabolic tracing studies to the creation of next-generation deuterated therapeutics.

References

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A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for D-Phenylalaninol-d2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and bioanalysis, the precise and accurate quantification of chiral molecules and their isotopologues is paramount. D-Phenylalaninol-d2, a deuterated variant of D-Phenylalaninol, often serves as an internal standard in pharmacokinetic studies or as a tracer in metabolic investigations. The choice of analytical methodology for its quantification can significantly impact data quality, throughput, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of D-Phenylalaninol-d2.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the underlying principles, experimental protocols, and comparative performance of these two instrumental methods. The narrative is grounded in scientific integrity, drawing upon established validation guidelines to ensure the trustworthiness of the presented data and methodologies.

Foundational Principles: A Tale of Two Techniques

At their core, both LC-MS and GC-MS are hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection. However, the fundamental principles governing the separation and ionization processes are distinct, leading to different strengths and considerations for the analysis of a small, polar, and chiral molecule like D-Phenylalaninol-d2.

Liquid Chromatography-Mass Spectrometry (LC-MS) is lauded for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For chiral separations, specialized chiral stationary phases (CSPs) can be employed to resolve enantiomers.[3][4] The subsequent ionization, typically achieved through Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is a soft ionization technique that often preserves the molecular ion, providing valuable molecular weight information.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for volatile and thermally stable compounds.[5][6] Separation occurs as the analyte, in a gaseous state, partitions between an inert carrier gas (mobile phase) and a stationary phase coated on the inside of a capillary column. For non-volatile compounds like D-Phenylalaninol-d2, a crucial derivatization step is required to increase volatility and thermal stability.[7][8] Electron Ionization (EI) is the most common ionization technique in GC-MS, resulting in extensive fragmentation that provides a characteristic "fingerprint" for structural elucidation and confident identification.

Experimental Workflows: A Visual Comparison

To better illustrate the practical differences between the two approaches, the following diagrams outline the typical experimental workflows for D-Phenylalaninol-d2 analysis by LC-MS and GC-MS.

LCMS_Workflow cluster_LCMS LC-MS Workflow for D-Phenylalaninol-d2 Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike 1. Extraction Protein Precipitation & Centrifugation Spike->Extraction 2. Evaporation Supernatant Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection LC Injection (Chiral Column) Reconstitution->Injection 5. Separation Chromatographic Separation Injection->Separation 6. Ionization Electrospray Ionization (ESI) Separation->Ionization 7. Detection Tandem MS Detection (MRM) Ionization->Detection 8. Analysis Data Analysis & Quantification Detection->Analysis 9.

Caption: LC-MS workflow for D-Phenylalaninol-d2 analysis.

GCMS_Workflow cluster_GCMS GC-MS Workflow for D-Phenylalaninol-d2 Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike 1. Extraction Liquid-Liquid Extraction Spike->Extraction 2. Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization 3. Injection GC Injection Derivatization->Injection 4. Separation Chromatographic Separation Injection->Separation 5. Ionization Electron Ionization (EI) Separation->Ionization 6. Detection MS Detection (SIM/Scan) Ionization->Detection 7. Analysis Data Analysis & Quantification Detection->Analysis 8.

Caption: GC-MS workflow for D-Phenylalaninol-d2 analysis.

Detailed Methodologies: The "How" and "Why"

The success of any analytical method hinges on the meticulous optimization of each step. Here, we delve into the specifics of the LC-MS and GC-MS protocols, explaining the rationale behind key experimental choices.

The direct analysis of chiral amines like D-Phenylalaninol-d2 by LC-MS/MS is often preferred due to its high sensitivity and specificity, without the need for derivatization.[3]

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (e.g., D-Phenylalaninol-d7).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    Rationale: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences. The use of a deuterated internal standard with a higher mass shift minimizes potential isotopic crosstalk.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol at a flow rate of 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    Rationale: A CSP is essential for the enantiomeric separation of D- and L-Phenylalaninol.[9] The mobile phase composition is optimized to achieve good peak shape and resolution. Formic acid is added to promote protonation of the analyte for enhanced ESI sensitivity.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Phenylalaninol-d2: Precursor Ion (Q1) > Product Ion (Q3)

      • Internal Standard (d7): Precursor Ion (Q1) > Product Ion (Q3)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

    Rationale: ESI is a soft ionization technique well-suited for polar molecules. MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing background noise.[2]

GC-MS analysis of D-Phenylalaninol-d2 necessitates a derivatization step to enhance its volatility.[6][10]

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (e.g., D-Phenylalaninol-d7).

    • Perform liquid-liquid extraction (LLE) with 500 µL of ethyl acetate. Vortex for 2 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    Rationale: LLE provides a cleaner extract compared to protein precipitation, which is often beneficial for GC-MS to minimize inlet and column contamination.

  • Derivatization:

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    Rationale: Silylation with MSTFA is a common and effective derivatization method for compounds containing active hydrogens (e.g., amines and hydroxyl groups), rendering them volatile and suitable for GC analysis.[8] Pyridine acts as a catalyst and solvent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL injection volume.

    Rationale: The temperature program is designed to ensure good separation of the derivatized analyte from any remaining matrix components and derivatizing agent byproducts.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Select characteristic fragment ions for D-Phenylalaninol-d2 and the internal standard.

    Rationale: EI provides reproducible fragmentation patterns, and SIM mode enhances sensitivity by focusing the mass spectrometer on specific ions of interest.

Cross-Validation Study: A Head-to-Head Comparison

To ensure the interchangeability of the two methods, a cross-validation study should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13] The objective is to demonstrate that both analytical procedures are fit for their intended purpose.[11]

CrossValidation cluster_CV Cross-Validation Process LCMS_Val LC-MS Method Validation Study_Samples Analysis of the Same Set of Study Samples LCMS_Val->Study_Samples GCMS_Val GC-MS Method Validation GCMS_Val->Study_Samples Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman Plot) Study_Samples->Data_Comparison Conclusion Assessment of Method Concordance Data_Comparison->Conclusion

Caption: The cross-validation process for LC-MS and GC-MS methods.

Key Validation Parameters and Expected Outcomes:

The validation of bioanalytical methods should demonstrate selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[14]

Validation Parameter LC-MS/MS GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.99> 0.99r² ≥ 0.99
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~1 ng/mLSignal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Selectivity High (MRM)High (SIM)No significant interference at the retention time of the analyte and IS
Matrix Effect Potential for ion suppression/enhancementGenerally less susceptibleAssessed and minimized
Sample Throughput HigherLower (due to derivatization)-
Robustness Generally highCan be affected by derivatization efficiencyMethod performance should not be significantly affected by small variations in parameters

Note: The values presented in the table are illustrative and can vary depending on the specific instrumentation and experimental conditions.

Discussion: Choosing the Right Tool for the Job

The choice between LC-MS and GC-MS for the analysis of D-Phenylalaninol-d2 is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the study.

LC-MS/MS is generally favored for:

  • High-throughput screening: The elimination of the derivatization step significantly reduces sample preparation time.

  • High sensitivity requirements: Modern LC-MS/MS systems can often achieve lower limits of quantification.[2][15]

  • Analysis of complex biological matrices: The specificity of MRM can effectively mitigate matrix interferences.

GC-MS remains a valuable tool, particularly when:

  • Structural confirmation is critical: The extensive fragmentation in EI provides a high degree of confidence in compound identification.

  • LC-MS is unavailable or shows significant matrix effects: In some cases, GC-MS can offer a more robust alternative.[10]

  • Established methods already exist: For legacy studies, maintaining consistency with a validated GC-MS method may be necessary.

Conclusion: A Symbiotic Approach

Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of D-Phenylalaninol-d2. The cross-validation of these two methods provides a high degree of confidence in the analytical data, ensuring its integrity and defensibility for regulatory submissions. By understanding the inherent strengths and limitations of each technique, researchers can make informed decisions to select the most appropriate method for their specific bioanalytical needs, ultimately contributing to the successful advancement of drug development programs.

References

  • Schwartz, D. E., et al. (1987). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(11), 643-648. [Link]

  • Meesters, R. J., et al. (2009). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. Journal of Chromatography B, 877(1-2), 43-49. [Link]

  • Jenkins, R. G., et al. (2020). Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry. Journal of the Endocrine Society, 4(11), bvaa135. [Link]

  • Higashi, T., & Ogawa, S. (2017). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Journal of Chromatography B, 1061-1062, 28-35. [Link]

  • Wang, Y., et al. (2022). Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. Molecules, 27(23), 8567. [Link]

  • Zhang, X., et al. (2006). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 831(1-2), 262-267. [Link]

  • Khan, P., et al. (1998). Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching. Analytical Communications, 35(2), 37-40. [Link]

  • Klockiewicz-Kamińska, E., & Keutgen, H. (2007). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. Acta Scientiarum Polonorum, Technologia Alimentaria, 6(2), 5-13. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 393-431). Elsevier. [Link]

  • Cooks, R. G., & Zhang, X. (2003). Chiral analysis by MS. Analytical Chemistry, 75(1), 24A-30A. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Armstrong, D. W., et al. (2014). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Chiral Analysis (pp. 205-215). Elsevier. [Link]

  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1677-1690. [Link]

  • Wu, Z., & Gao, W. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 10(5), 711-716. [Link]

  • International Journal of Research and Analytical Reviews. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Sun, J., et al. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. Analytical Methods, 12(3), 329-338. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic selection of a chiral directing group can be the defining factor in the success of an asymmetric synthesis. This guide provides an in-depth technical comparison of D-Phenylalaninol-d2, a deuterated chiral amino alcohol, against other commonly employed chiral alcohols, offering insights into its performance, mechanistic advantages, and practical applications.

The Critical Role of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are indispensable tools in the synthesis of single-enantiomer pharmaceuticals and complex natural products.[1] Their utility stems from their ability to be temporarily incorporated into a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction. This temporary chiral moiety, known as a chiral auxiliary, effectively biases the formation of one stereoisomer over another.[1] The ideal chiral auxiliary should not only provide high levels of stereoselectivity but also be readily available, easily attached and removed, and ideally, recyclable.

D-Phenylalaninol, derived from the naturally occurring amino acid D-phenylalanine, is a prominent member of the chiral amino alcohol family. Its deuterated analogue, D-Phenylalaninol-d2, offers unique advantages for mechanistic investigations without significantly altering its chemical reactivity, making it a valuable tool for understanding and optimizing asymmetric transformations.

D-Phenylalaninol-d2 as a Chiral Auxiliary: A Focus on Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes two new stereocenters simultaneously. The use of chiral auxiliaries, particularly oxazolidinones derived from amino alcohols, has become a reliable strategy for controlling the stereochemical outcome of this reaction.

D-Phenylalaninol is readily converted into a chiral oxazolidinone auxiliary. The stereodirecting influence of this auxiliary is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate from the approaching electrophile (aldehyde). The bulky phenyl group of the phenylalaninol-derived auxiliary plays a crucial role in establishing this steric bias.

The deuterium labeling in D-Phenylalaninol-d2, specifically at the benzylic position (C1), provides a subtle yet powerful tool for mechanistic elucidation. While the kinetic isotope effect (KIE) of deuterium substitution at a non-reacting center is typically small, it can be used in sensitive NMR studies to probe intermolecular interactions and transition state geometries.[2] This can be particularly insightful for understanding the precise nature of the steric and electronic interactions that govern the high fidelity of these reactions.

Benchmarking D-Phenylalaninol against L-Valinol in Asymmetric Aldol Reactions

To objectively assess the performance of D-Phenylalaninol, a direct comparison with another widely used chiral amino alcohol, L-Valinol, is instructive. Both can be converted to their respective oxazolidinone auxiliaries and utilized in asymmetric aldol reactions.

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
D-Phenylalaninol-derived oxazolidinoneBenzaldehydePropionyl Imide>99:1 (syn:anti)85[Fictionalized Data for Illustration]
L-Valinol-derived oxazolidinoneBenzaldehydePropionyl Imide98:2 (syn:anti)88[Fictionalized Data for Illustration]

Note: The data presented in this table is a representative compilation based on typical outcomes reported in the literature for similar systems. Direct comparative studies under identical conditions are limited.

Analysis of Performance:

Both D-Phenylalaninol and L-Valinol-derived auxiliaries consistently deliver high levels of diastereoselectivity in asymmetric aldol reactions, favoring the syn aldol product. The choice between the two often comes down to subtle differences in steric bulk and electronic properties, which can influence the outcome with specific substrates.

  • D-Phenylalaninol: The phenyl group provides significant steric hindrance, leading to excellent facial discrimination. The aromatic ring can also participate in π-stacking interactions, which may further stabilize the desired transition state.

  • L-Valinol: The isopropyl group of valinol also offers effective steric blocking, resulting in high diastereoselectivity.

The selection of the optimal auxiliary is often substrate-dependent, and preliminary screening of both is a common practice in methods development.

Experimental Protocols

Synthesis of D-Phenylalaninol-derived Oxazolidinone

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary D_Phe_d2 D-Phenylalaninol-d2 Reduction Reduction (e.g., LiAlH4) D_Phe_d2->Reduction Oxazolidinone Oxazolidinone Formation (e.g., Phosgene or equivalent) Reduction->Oxazolidinone Acylation N-Acylation (e.g., Propionyl Chloride) Oxazolidinone->Acylation Final_Auxiliary N-Propionyl Oxazolidinone Acylation->Final_Auxiliary

Caption: Synthesis of the D-Phenylalaninol-derived chiral auxiliary.

Step-by-step methodology:

  • Reduction of D-Phenylalanine-d2: D-Phenylalanine-d2 is reduced to D-Phenylalaninol-d2 using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Formation of the Oxazolidinone: The resulting amino alcohol is then cyclized to form the corresponding oxazolidinone. This can be achieved using phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base.

  • N-Acylation: The oxazolidinone is subsequently N-acylated with the desired acylating agent (e.g., propionyl chloride) in the presence of a base like n-butyllithium to yield the final chiral auxiliary.

Asymmetric Aldol Reaction Protocol

aldol_reaction cluster_reaction Asymmetric Aldol Reaction Auxiliary Chiral Auxiliary Enolate_Formation Enolate Formation (e.g., Bu2BOTf, i-Pr2NEt) Auxiliary->Enolate_Formation Aldehyde_Addition Aldehyde Addition (e.g., Benzaldehyde) Enolate_Formation->Aldehyde_Addition Workup Workup & Purification Aldehyde_Addition->Workup Aldol_Product Diastereomerically Enriched Aldol Product Workup->Aldol_Product

Caption: Workflow for the asymmetric aldol reaction.

Step-by-step methodology:

  • Enolate Formation: The N-acylated oxazolidinone is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as dibutylboron triflate (Bu2BOTf), and a hindered base, like diisopropylethylamine (i-Pr2NEt), are added to generate the Z-enolate.

  • Aldehyde Addition: The desired aldehyde (e.g., benzaldehyde) is then added to the reaction mixture, and the reaction is stirred at low temperature until completion.

  • Workup and Purification: The reaction is quenched, and the product is purified using standard techniques such as column chromatography to yield the diastereomerically enriched aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product through various methods, such as hydrolysis or reduction, to afford the desired chiral β-hydroxy acid or 1,3-diol, respectively.

Mechanistic Insights and the Role of Chelation

The high degree of stereocontrol exerted by phenylalaninol-derived auxiliaries is a direct consequence of a well-defined, chair-like transition state.[3] The Lewis acid (e.g., boron) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid chelate. This chelation, in conjunction with the steric bulk of the phenyl group, effectively dictates the trajectory of the incoming aldehyde, leading to the observed high diastereoselectivity.

chelation_model TS Chelated Transition State Product Syn-Aldol Product TS->Product Enolate Z-Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS Auxiliary Chiral Auxiliary (D-Phenylalaninol-derived) Auxiliary->TS Steric Shielding

Caption: Chelation-controlled transition state model.

The deuterium atoms in D-Phenylalaninol-d2 can serve as silent reporters in NMR spectroscopic studies aimed at characterizing this transition state. Subtle changes in chemical shifts or nuclear Overhauser effects (NOEs) involving the deuterated positions can provide valuable experimental evidence to support theoretical models of the transition state structure.

Conclusion

D-Phenylalaninol-d2 stands as a highly effective and mechanistically informative chiral alcohol for asymmetric synthesis. Its performance in key transformations, such as the asymmetric aldol reaction, is comparable to other leading chiral auxiliaries like those derived from L-Valinol, consistently providing high levels of stereocontrol. The true value of D-Phenylalaninol-d2 lies not only in its ability to induce chirality but also in the potential for deeper mechanistic understanding afforded by its isotopic labeling. For researchers and drug development professionals, D-Phenylalaninol-d2 represents a powerful tool for both the practical synthesis of enantiomerically pure molecules and the fundamental study of asymmetric induction.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039–2044. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 41(22), 4336-4339. [Link]

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. A Practical Approach to the Synthesis of Enantiomerically Pure β-Hydroxy Acids. The Journal of Organic Chemistry, 61(13), 4192–4193. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743. [Link]

  • Sun, X., & Wang, D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11844–11845. [Link]

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Literature review of D-Phenylalaninol-d2 applications in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Applications in Chiral Auxiliaries and Deuterated API Synthesis

Executive Summary

D-Phenylalaninol-d2 (specifically (R)-2-amino-3-phenylpropan-1,1-d2-1-ol) represents a critical tactical adaptation of the classic chiral building block, D-Phenylalaninol. While the non-deuterated parent compound is a staple in asymmetric synthesis (notably for Evans auxiliaries), the d2-variant offers two distinct, high-value advantages:

  • NMR Spectral Simplification: By silencing the diastereotopic protons at the C1 position, it eliminates signal overlap in complex 1H NMR spectra of derived intermediates.

  • Metabolic Stability Profiling: It serves as a precursor for deuterated pharmaceuticals, leveraging the Deuterium Kinetic Isotope Effect (DKIE) to block metabolic oxidation at the hydroxymethyl carbon or subsequent positions.

This guide objectively compares D-Phenylalaninol-d2 against its non-deuterated counterpart and provides validated protocols for its synthesis and application.

Comparative Analysis: D-Phenylalaninol-d2 vs. Alternatives

The following table contrasts the physicochemical and practical attributes of the deuterated scaffold against the standard L- and D-Phenylalaninol.

Table 1: Performance Matrix of Phenylalaninol Variants
FeatureD-Phenylalaninol-d2 (1,1-d2)D-Phenylalaninol (Standard)L-Phenylalaninol
Stereochemistry (R)-Configuration(R)-Configuration(S)-Configuration
1H NMR Signature Simplified: C1 protons are silent. No ABX coupling from CH2-OH.Complex: C1 protons appear as diastereotopic multiplets (3.5–4.0 ppm).Complex: Identical to D-form (mirror image).
Primary Application Mechanistic probes, NMR-clean auxiliaries, Deuterated APIs.General asymmetric synthesis, Evans auxiliaries.Natural product synthesis, S-selective auxiliaries.
Metabolic Stability High: C-D bonds resist P450 oxidation (DKIE

).
Baseline: Rapidly oxidized to phenylacetic acid derivatives.Baseline: Subject to rapid metabolism.
Cost Factor High (Requires LiAlD4 or D2 precursors).Low (Commodity chemical).Low (Commodity chemical).

Scientific Foundation & Causality

The Deuterium Advantage in NMR

In standard Evans auxiliary chemistry, the protons on the oxazolidinone ring (derived from the amino alcohol) often resonate in the 4.0–4.5 ppm region. This region frequently overlaps with the


-protons of the acyl group attached to the auxiliary.
  • Causality: Replacing H with D at the C1 position removes these signals entirely from the 1H NMR spectrum.

  • Benefit: This allows for precise integration of the substrate protons, facilitating accurate determination of diastereomeric ratios (dr) without HPLC.

The Kinetic Isotope Effect (DKIE)

For drug development, replacing C-H bonds with C-D bonds can significantly increase the metabolic half-life of a drug.

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking this bond is often the rate-determining step (RDS) in oxidative metabolism (e.g., by Cytochrome P450).

  • Application: D-Phenylalaninol-d2 is the starting material for Deuterated Amphetamine analogs, where metabolic deamination or hydroxylation is suppressed.

Experimental Protocols

Protocol A: Synthesis of D-Phenylalaninol-d2

Self-Validating Step: The disappearance of the carbonyl stretch in IR and the absence of CHO protons in NMR confirms reduction.

Reagents:

  • D-Phenylalanine (1.0 equiv)

  • Lithium Aluminum Deuteride (LiAlD4) (2.5 equiv) — Source of Deuterium

  • Anhydrous THF

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add LiAlD4 (2.5 equiv) suspended in anhydrous THF at 0°C.

  • Addition: Add D-Phenylalanine (1.0 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 12 hours. The solution should turn grey/white.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlD4)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite. Dry filtrate over

    
     and concentrate in vacuo.
    
  • Yield: Expect 85–95% as a white solid or viscous oil.

Protocol B: Synthesis of (R)-4-Benzyl-2-oxazolidinone-5,5-d2

This auxiliary is "NMR-Silent" at the 5-position.

Reagents:

  • D-Phenylalaninol-d2 (from Protocol A)

  • Diethyl Carbonate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv)
    

Methodology:

  • Mix: Combine D-Phenylalaninol-d2, diethyl carbonate, and catalytic

    
     in a distillation apparatus.
    
  • Heat: Heat to 135°C. Ethanol is generated as a byproduct.

  • Distillation: Distill off the ethanol to drive the equilibrium forward (Le Chatelier’s principle).

  • Workup: Once ethanol evolution ceases, cool the mixture. Dissolve in

    
    , wash with water, dry, and recrystallize from EtOAc/Hexanes.
    
  • Validation: 1H NMR should show the benzyl CH2 and the CH-N proton, but no signals corresponding to the

    
    -O group (normally at ~4.1 ppm).
    

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the transformation from D-Phenylalanine to the Deuterated Auxiliary, highlighting the origin of the deuterium label.

SynthesisWorkflow Start D-Phenylalanine (COOH Precursor) Inter D-Phenylalaninol-d2 (1,1-d2) Start->Inter Reduction (Reflux THF) Reagent LiAlD4 (Deuterium Source) Reagent->Inter Product Oxazolidinone-d2 (NMR Silent at C5) Inter->Product Cyclization (-2 EtOH) Reagent2 Diethyl Carbonate (Cyclization) Reagent2->Product

Caption: Step-wise synthesis of the deuterated Evans auxiliary. The LiAlD4 reduction installs the deuterium label at the C1 position (becoming C5 in the oxazolidinone).

Figure 2: Metabolic Stability Mechanism (Deuterium Switch)

This diagram explains why the d2-analog is used in drug development to prevent oxidative clearance.

MetabolicStability Drug_H Standard Drug (C-H Bond) CYP Cytochrome P450 (Oxidation) Drug_H->CYP Fast Kinetics Drug_D Deuterated Drug (C-D Bond) Drug_D->CYP Slow Kinetics (High KIE) Active Active Drug (Retained) Drug_D->Active Extended Half-Life Metabolite Inactive Metabolite (Oxidized) CYP->Metabolite Rapid Clearance

Caption: The Deuterium Kinetic Isotope Effect (DKIE). Stronger C-D bonds resist P450 oxidation, extending the therapeutic window of the molecule.

References

  • Evans, D. A., et al. "Chiral Oxazolidinones as Auxiliary Reagents in Asymmetric Synthesis." Journal of the American Chemical Society. (Foundational methodology for oxazolidinone synthesis).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p.339. (Standard protocol for auxiliary usage).

  • Wade, D. "Deuterium isotope effects on noncovalent interactions between molecules." Chemico-Biological Interactions. (Mechanistic insight into Deuterium stability).

  • PubChem Compound Summary. "D-Phenylalaninol." National Center for Biotechnology Information. (Chemical properties and safety data).

  • Fisher, M. B., et al. "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium." Current Opinion in Drug Discovery & Development. (Review of the Deuterium Switch strategy).

Strategic Deuteration: A Cost-Benefit Analysis of D-Phenylalaninol-d2 in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug discovery, D-Phenylalaninol-d2 represents a specialized "Deuterium Switch" tactic. While its upfront cost is 50–100x higher than its non-deuterated counterpart, the downstream benefits—specifically extended metabolic half-life , improved pharmacokinetic (PK) profiles , and novel intellectual property (IP) positioning —often outweigh the initial expenditure. This guide analyzes the technical and economic viability of integrating D-Phenylalaninol-d2 into chiral synthesis workflows, moving beyond simple cost comparison to value-based assessment.

The Material Profile: D-Phenylalaninol-d2

D-Phenylalaninol (2-amino-3-phenyl-1-propanol) is a versatile chiral building block used to synthesize oxazoline ligands (Evans auxiliaries) and bioactive amino alcohol derivatives. The d2 variant typically incorporates deuterium at the benzylic (


) position or the hydroxymethyl (

) position, depending on the specific metabolic "soft spot" being targeted.
FeatureNon-Deuterated (Standard)Deuterated (D-Phenylalaninol-d2)
CAS Registry 5267-64-1Varies by isotopologue (e.g.,

-d2)
Primary Utility Chiral auxiliary, Generic building blockMetabolic blocking , Mechanistic probe (KIE), IP generation
C-H Bond Energy ~98 kcal/mol~100 kcal/mol (C-D)
Metabolic Stability Susceptible to rapid CYP450 oxidationResistant to CYP450 oxidation (KIE)
The "Benefit": Performance & ROI Analysis

The value of D-Phenylalaninol-d2 is derived from the Kinetic Isotope Effect (KIE) . Because the Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond, enzymatic cleavage at the deuterated site is significantly slower.

Scenario A: Metabolic Stability (The "Deuterium Switch")

For drug candidates containing a phenylalaninol motif, the benzylic position is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Replacing H with D at the benzylic carbon hinders the rate-determining step of hydrogen atom abstraction (HAT).

  • Data Impact:

    • Clearance: Can be reduced by 20–50%.

    • Half-life (

      
      ):  Often doubled, allowing for lower dosing frequency.
      
    • Toxicology: Reduces formation of potentially toxic reactive metabolites.

Scenario B: Mechanistic Elucidation

Researchers use D-Phenylalaninol-d2 to determine if C-H bond breakage is the rate-limiting step in a catalytic cycle.

  • Primary KIE (

    
    ):  If the ratio is >2.0, the C-H bond cleavage is rate-limiting. This insight allows chemists to rationally design more active catalysts.
    
Scenario C: Intellectual Property (IP)

Deuterated analogs of known drugs can be patentable as new chemical entities (NCEs), offering a fresh 20-year patent lifecycle (e.g., Deutetrabenazine).

The "Cost": Economic Equation

The cost disparity is significant. However, in the context of a multi-million dollar clinical trial, the raw material cost is negligible compared to the risk of failure due to poor PK.

Table 1: Comparative Cost Structure (Estimated Market Rates)

MetricD-Phenylalaninol (Standard)D-Phenylalaninol-d2 (High Purity)Factor Increase
Price per Gram $5 - $15$500 - $1,500~100x
Availability Bulk / Ton scaleCustom Synthesis / Milligram scaleLow
Synthesis Complexity 1 step (Reduction of D-Phe)2-3 steps (Requires D-Phe-d2 precursor)High

Decision Threshold:

  • Discovery Phase: Use standard material for SAR (Structure-Activity Relationship).

  • Lead Optimization: Switch to d2-variant only if the molecule shows high clearance via benzylic oxidation.

Visualization: Metabolic Fate & Synthesis

The following diagram illustrates the divergent metabolic pathways of the standard vs. deuterated compound, highlighting the "Metabolic Shunt" effect.

MetabolicFate Substrate Drug Candidate (Phenylalaninol Scaffold) CYP450 CYP450 Enzyme (Liver Microsomes) Substrate->CYP450 Ingestion MetaboliteH Oxidized Metabolite (Rapid Clearance) CYP450->MetaboliteH Standard (C-H) Fast Oxidation (kH) MetaboliteD Intact Drug (Extended Half-Life) CYP450->MetaboliteD Deuterated (C-D) Slow Oxidation (kD << kH) KIE Kinetic Isotope Effect (Primary KIE > 2.0) CYP450->KIE

Figure 1: The "Metabolic Shunt." Deuteration (green path) suppresses rapid oxidation, preserving the active drug concentration compared to the standard pathway (red).

Experimental Protocol: Synthesis of Chiral Oxazoline Ligand

Objective: Synthesize a deuterated Evans-type auxiliary to probe stereoselectivity or for use as a stable metabolic tracer.

Reagents:

  • D-Phenylalaninol-d2 (

    
    -d2, >98% D)
    
  • Triethyl orthoformate

  • Sulfuric acid (cat.)

Protocol:

  • Setup: In a flame-dried round-bottom flask, dissolve D-Phenylalaninol-d2 (1.0 eq, 1 mmol) in anhydrous dichloroethane (DCE).

  • Addition: Add Triethyl orthoformate (1.2 eq).

  • Catalysis: Add 2-3 drops of conc.

    
    .
    
  • Reflux: Heat to reflux (85°C) for 6 hours. Monitor by TLC (the amino alcohol spot will disappear).

  • Workup: Cool to RT. Quench with sat.

    
    . Extract with DCM (3x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation (Critical):

    • 
       NMR:  Verify absence of benzylic protons (approx. 2.6–3.0 ppm region should be silent or show residual peaks <2%).
      
    • MS: Confirm Mass Shift (

      
      ).
      
Decision Matrix: When to Buy?

Use this logic flow to determine if the investment in D-Phenylalaninol-d2 is justified for your project.

DecisionMatrix Start Project Stage? MetabIssue Is Benzylic Oxidation the Major Clearance Path? Start->MetabIssue Lead Opt / Pre-Clinical Mechanistic Need to prove C-H activation mechanism? Start->Mechanistic Basic Research IPStrategy Is 'Deuterium Switch' Patent Strategy Viable? MetabIssue->IPStrategy Yes DontBuy USE Standard D-Phenylalaninol (Cost Save) MetabIssue->DontBuy No (Renal clearance/other sites) Buy BUY D-Phenylalaninol-d2 (High Value) IPStrategy->Buy Yes IPStrategy->Buy No (But need stability) Mechanistic->Buy Yes (KIE Study) Mechanistic->DontBuy No (Just synthesis)

Figure 2: Strategic Decision Tree for procuring deuterated chiral reagents.

References
  • Gant, T. G. (2014).[1] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

  • Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[2] Nature Reviews Drug Discovery.[2] Link

  • Sigma-Aldrich. (2024).[3] "DL-Phenylalanine-3,3-d2 Product Specification." Merck KGaA. Link

  • Parmeggiani, F., et al. (2015).[4] "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases." Angewandte Chemie. Link

  • Shao, L., et al. (2010). "Deuterium-Enabled Chiral Switching (DECS)." Journal of the American Chemical Society. Link

Sources

Safety Operating Guide

Operational Disposal Protocol: D-Phenylalaninol-d2

[1][2][3]

Executive Summary & Core Directive

D-Phenylalaninol-d2 (CAS: 5267-64-1 [unlabeled parent]) is a deuterated amino alcohol commonly used as an internal standard in mass spectrometry or as a chiral auxiliary in synthesis.[1][2][3]

Immediate Action Required:

  • Classification: Treat as a Hazardous Organic Base .[3]

  • Radiological Status: NON-RADIOACTIVE .[3] This compound contains stable deuterium isotopes.[3] Do not dispose of in radioactive waste streams unless cross-contaminated with other radiolabels (e.g., ¹⁴C, ³H).[3]

  • Disposal Path: High-Temperature Incineration via a licensed chemical waste contractor.[3]

Physico-Chemical Profile & Hazard Assessment

Understanding the chemical behavior of the analyte is the prerequisite for safe disposal.[3] D-Phenylalaninol-d2 acts as a weak base and a nucleophile.[3]

PropertyDataOperational Implication
Chemical Structure Deuterated Amino AlcoholBasic character; reacts exothermically with strong acids.[1][2][3]
Physical State Crystalline Solid / PowderDust hazard; requires particulate protection (N95/P100).[1][2][3]
Solubility Soluble in Ethanol, MeOH, DMSOCompatible with organic solvent waste streams.[1][2][3]
Acidity (pKa) ~12.8 (Predicted for parent)Corrosive potential to mucous membranes.[1][2][3]
Stability Hygroscopic, Air SensitiveStore under inert gas; waste containers must be sealed tightly.[1][2][3]
Hazard Identification (GHS)[1][2][3]
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

  • Warning: While often labeled "Irritant," amino alcohols can cause severe ocular damage due to high pH.[3] Treat eye contact as a critical emergency.[3][6]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[3] Improper segregation is the leading cause of waste rejection and laboratory accidents.[3]

A. Chemical Segregation[3]
  • Incompatible: Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids (e.g., HCl, H₂SO₄).[1][3]

  • Risk: Mixing with oxidizers can lead to fire; mixing with acids generates heat (exothermic neutralization).[3]

  • Directive: Segregate D-Phenylalaninol-d2 into Non-Halogenated Organic waste streams.

B. Isotope Labeling

Although not radioactive, the "d2" designation represents high financial value and specific inventory tracking requirements.[3]

  • Labeling: Waste tags must explicitly state "Deuterated D-Phenylalaninol" if the concentration is >1%.[3]

  • Reasoning: This prevents inventory reconciliation errors where mass balance audits fail due to "missing" isotopes.[3]

Detailed Disposal Workflows

Workflow A: Solid Waste (Pure Compound)

Applicability: Expired inventory, spilled solids, or excess dry material.[1]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Solvation (Optional but Recommended): For quantities < 500mg, it is often safer to dissolve the solid in a minimal amount of methanol or ethanol.[3] This reduces dust generation downstream.[3]

  • Tagging: Label as "Non-Halogenated Organic Waste - Basic."

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (double-bagging) before placing it in the satellite accumulation area.

Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: HPLC waste, reaction byproducts.[1][3]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the main organic waste drum (usually Acetone/Methanol/Acetonitrile mix).[3]

  • pH Check: If the solution is highly basic (pH > 10), neutralize slightly with dilute acetic acid only if your facility requires neutral waste.[3] Otherwise, dispose of directly into the Alkaline Organic Waste stream.[3]

  • Volume Logging: Record the volume of the deuterated compound.

Workflow C: Contaminated Debris (Vials, Syringes, PPE)[1][2]
  • Sharps: Syringes contaminated with D-Phenylalaninol-d2 must go into Biohazard/Chemical Sharps containers for incineration.[3]

  • Dry Debris: Gloves and paper towels should be bagged and tagged as "Chemically Contaminated Solid Waste" for incineration.[3]

Visual Decision Tree (DOT Diagram)

Disposal_ProtocolStartWaste Generation:D-Phenylalaninol-d2State_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / SolutionState_Check->LiquidSolid_AmtQuantity > 1g?Solid->Solid_AmtLiquid_TypeSolvent Type?Liquid->Liquid_TypeNoNoSolid_Amt->NoSmall QtyYesYesSolid_Amt->YesBulkDissolveDissolve in EtOH/MeOH(Reduce Dust Hazard)Org_StreamCombine with Non-HalogenatedOrganic SolventsDissolve->Org_StreamPackDouble Bag in HDPELabel: Solid Organic BaseTagTag: 'Contains Deuterated Amines'(Inventory Control)Pack->TagOrganicOrganicLiquid_Type->OrganicAqueousAqueousLiquid_Type->AqueousOrg_Stream->TagAq_StreamAqueous Stream?DO NOT POUR DOWN DRAINAq_Stream->Org_StreamBulking viaSolvent AdditionFinalShip for High-BTU IncinerationTag->FinalNo->DissolveYes->PackOrganic->Org_StreamAqueous->Aq_Stream

Figure 1: Decision matrix for the segregation and disposal of deuterated amino alcohols.[1][2][3]

Regulatory Compliance & Waste Codes

EPA (RCRA) Classification

D-Phenylalaninol-d2 is not explicitly "Listed" (P or U list) under 40 CFR 261.[1][3]33. However, the generator must determine if it exhibits hazardous characteristics.[3]

  • Ignitability (D001): Not applicable for the pure solid.[3] Applicable if dissolved in flammable solvents (MeOH/EtOH).[3]

  • Corrosivity (D002): Solid amines do not technically meet the D002 definition (aqueous pH ≤2 or ≥12.5).[3] However, due to high basicity in solution, Best Practice is to manage it as if it were D002 to protect waste handlers.

  • Toxicity (D004-D043): Not a TC constituent.[3]

Recommended Waste Code Assignment:

  • If in solvent: D001 (Ignitable).[3][7]

  • If pure solid: Non-Regulated Chemical Waste (managed via incineration) OR State-Specific Codes for organic bases.[3]

Deuterium Regulations

Stable isotopes (²H, ¹³C, ¹⁵N) are exempt from NRC (Nuclear Regulatory Commission) regulations.[3] No decay-in-storage or radiological surveys are required [1].[3]

Emergency Contingencies

  • Spill (Solid):

    • Don PPE (Nitrile gloves, Safety Glasses, N95 mask).[3]

    • Avoid dry sweeping (creates dust).[3]

    • Cover with wet paper towels (water or ethanol) to dampen.[3]

    • Scoop into a waste jar.

    • Clean area with weak acid (dilute citric acid) to neutralize residues, then water.[3]

  • Skin Contact:

    • Flush immediately with water for 15 minutes.[3][6]

    • Amino alcohols penetrate skin; do not use organic solvents to wash skin (increases permeation).[3]

References

  • U.S. Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][7] Retrieved from [Link][1][2][3]

  • PubChem. (2024).[3] Compound Summary: Phenylalaninol.[3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

Personal protective equipment for handling D-Phenylalaninol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Handling D-Phenylalaninol-d2 (CAS: Analogous to 5267-64-1) requires a bifurcated safety protocol. While the chemical toxicity profile dictates standard barrier protection against irritation, the isotopic integrity of the material imposes stricter logistical controls.

As an amino alcohol, this compound is a known irritant to mucous membranes. However, as a deuterated standard, it is highly susceptible to proton-deuterium exchange (H/D exchange) upon exposure to atmospheric moisture. Therefore, the PPE and handling protocols defined here are designed to protect the scientist from the chemical and the chemical from the environment .

Hazard Characterization (GHS Classification)

Based on the non-deuterated parent compound (D-Phenylalaninol), the following hazards are chemically intrinsic to the substance.

Hazard CategoryH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.Alkaline nature of the amine group reacts with skin lipids, causing dermatitis.
Eye Irritation H319 Causes serious eye irritation.Direct causticity to corneal tissue; high risk of particulate damage.
STOT - SE H335 May cause respiratory irritation.Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Critical Insight: The "d2" labeling does not alter the toxicological profile compared to the protonated parent, but it significantly increases the financial consequence of a spill or contamination event.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. We move beyond "compliance" to "contamination control."

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving: Nitrile (0.11 mm) Outer Layer: Protects against chemical contact.Inner Layer: Prevents skin oils/RNases from contaminating the deuterated sample during doffing.
Respiratory Fume Hood (Primary) or N95 (Secondary) Engineering controls (Hood) are preferred to prevent inhalation of hygroscopic dust. Use N95 only if weighing outside a hood is unavoidable due to balance stability.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against airborne particulates.
Body Protection Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers can generate static charge, making the powder "jump"—cotton blends mitigate this risk.

Operational Workflow: Storage to Solubilization

This protocol ensures safety and stoichiometry.

Phase A: Retrieval and Environment Prep
  • Humidity Control: Verify lab humidity is <50%. High humidity accelerates H/D exchange on the hydroxyl (-OD) or amine (-ND2) sites if those are labeled, or general moisture uptake which throws off mass-based molar calculations.

  • Static Mitigation: D-Phenylalaninol is a crystalline solid prone to static charge. Place an ionizing bar or antistatic gun near the balance inside the fume hood.

Phase B: Weighing and Transfer
  • The "Draft" Paradox: Fume hoods create airflow that disturbs analytical balances.

    • Solution: Use a weighing funnel with a narrow neck or a closed weighing boat.

    • Technique: Tare the vessel with the lid on. Open the vial only inside the hood.

  • Spill Management:

    • If spilled on the balance: Do NOT blow it off. Wipe with a dry, lint-free tissue (Kimwipe) dampened slightly with Isopropanol (IPA).

    • Why IPA? Water will dissolve the compound and spread the contamination; IPA allows for easier cleanup of organic solids.

Phase C: Solubilization
  • Solvent Choice: Dissolve immediately in the deuterated solvent (e.g., DMSO-d6, CDCl3) to lock in the isotopic state.

  • Exotherm Check: Amino alcohols can generate mild heat when protonated by acids. If using an acidic solvent, add the solid slowly.

Visualized Safety & Logic Workflow

The following diagram illustrates the critical decision nodes in the handling process.

G Start Storage (Desiccator/Inert Gas) Check Check Humidity (<50% RH) Start->Check Retrieve PPE Don PPE (Double Nitrile + Goggles) Check->PPE Safe Condition Weigh Weighing (Static Control) PPE->Weigh In Fume Hood Weigh->Start Reseal Immediately Dissolve Solubilization (Deuterated Solvent) Weigh->Dissolve Immediate Waste Disposal (Alkaline Stream) Dissolve->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical path from storage to solubilization. Note the feedback loop to reseal the storage container immediately to prevent moisture ingress.

Waste Disposal Protocol

Disposal must adhere to chemical compatibility rules to prevent reaction in the waste drum.

  • Segregation: D-Phenylalaninol-d2 is basic (amine).

    • DO NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste stream. This can cause violent exothermic reactions.

    • Designation: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on the solvent used).

  • Deuterium Consideration: Small amounts of deuterated waste generally do not require separate radiological disposal (as deuterium is stable, not radioactive). However, verify with your EHS officer regarding "precious metal/isotope" recovery programs if working on a kilogram scale.

  • Container Prep: Triple rinse the empty vial with the reaction solvent and add rinsate to the reaction vessel (to maximize yield) or the waste container. Deface the label before tossing the glass vial.

References

  • PubChem. (n.d.). Compound Summary: D-Phenylalaninol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: (2R)-2-amino-3-phenylpropan-1-ol. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.